1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride
Description
Properties
IUPAC Name |
1-(difluoromethyl)pyrazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2O/c6-4(11)3-1-9-10(2-3)5(7)8/h1-2,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYZVMOPKZJPSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride CAS number
An In-Depth Technical Guide to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Structure and Significance
While the query specified 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride, extensive chemical database searches consistently identify the commercially significant and widely researched compound as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride , bearing the CAS Number 141573-96-8 . This guide will focus on this well-documented molecule, a critical building block in modern agrochemicals and pharmaceuticals.
The pyrazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs for a wide range of diseases. The introduction of a difluoromethyl (-CF₂H) group into such scaffolds is a strategic choice in drug design. This group enhances metabolic stability, lipophilicity, and receptor binding affinity, often leading to improved biological activity. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is a prime example of this molecular design, serving as a key intermediate in the synthesis of a new class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). Its acyl chloride functionality provides a reactive handle for constructing complex amide derivatives.
This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling protocols, grounded in established scientific literature and field-proven insights.
Physicochemical and Structural Properties
The unique arrangement of a pyrazole core, a difluoromethyl group, and a reactive carbonyl chloride moiety defines the compound's utility. The electron-withdrawing nature of the difluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
| Property | Value | Source(s) |
| CAS Number | 141573-96-8 | |
| Molecular Formula | C₆H₅ClF₂N₂O | |
| Molecular Weight | 194.57 g/mol | |
| Density | 1.52 g/cm³ | |
| Boiling Point | 276.4°C at 760 mmHg | |
| InChI Key | MZGPCLIDFPCPTI-UHFFFAOYSA-N |
Synthesis and Mechanism
The primary and most common industrial synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride involves the chlorination of its corresponding carboxylic acid precursor.
Precursor Synthesis: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA)
The synthesis of the crucial precursor, DFPA (CAS No. 176969-34-9), has been a subject of extensive research. A widely adopted method, originally reported by Monsanto and optimized by others, involves a multi-step sequence starting from ethyl difluoroacetoacetate.
A generalized workflow for DFPA synthesis is outlined below:
Caption: Generalized synthetic workflow for DFPA.
Final Chlorination Step: A Detailed Protocol
The conversion of DFPA to the target acyl chloride is typically achieved using thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).
Reaction: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid + SOCl₂ → 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride + SO₂ + HCl
Causality of Reagent Choice:
-
Thionyl Chloride (SOCl₂): A highly effective chlorinating agent for carboxylic acids. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they can be easily removed from the reaction mixture.
-
N,N-Dimethylformamide (DMF) (Catalyst): DMF acts as a catalyst by reacting with thionyl chloride to form a reactive Vilsmeier-Haack intermediate, [(CH₃)₂N=CHCl]⁺Cl⁻. This intermediate is a more potent acylating agent than SOCl₂ itself, accelerating the conversion of the carboxylic acid to the acyl chloride. Limiting DMF to catalytic amounts (e.g., 0.5–1% v/v) is crucial to prevent the formation of dimethylcarbamoyl chloride byproducts.
Experimental Protocol:
-
Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., toluene or dichloromethane).
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 2-3 drops).
-
Reagent Addition: Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 70-80°C) and monitor the reaction progress by TLC or ¹H NMR. The reaction is usually complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (distillation).
-
Purification: The resulting crude product, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation.
Caption: Step-by-step chlorination workflow.
Reactivity and Applications in Synthesis
The primary utility of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride lies in its role as an electrophile for nucleophilic acyl substitution reactions. It readily reacts with a variety of nucleophiles, most notably amines, to form stable amide bonds.
Synthesis of SDHI Fungicides
This reactivity is harnessed in the synthesis of potent fungicides like Fluxapyroxad, Bixafen, and Pydiflumetofen. These molecules function by inhibiting the succinate dehydrogenase enzyme, a critical component of the mitochondrial respiratory chain in fungi, thereby disrupting cellular energy production and leading to fungal cell death.
The core reaction is the amidation of the pyrazole-4-carbonyl chloride with a specific aniline derivative.
Caption: General amidation reaction for SDHI synthesis.
This reaction is fundamental to creating a diverse library of pyrazole-4-carboxamides for screening as potential agrochemical and pharmaceutical agents.
Safety, Handling, and Storage
As a reactive acyl chloride, this compound requires careful handling to avoid exposure and ensure stability.
Hazard Identification:
-
GHS Pictograms: GHS07 (Exclamation Mark).
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Signal Word: Warning.
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator with appropriate cartridges.
-
General Hygiene: Avoid all personal contact, including inhalation. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture ingress, which can hydrolyze the acyl chloride. Recommended storage temperature is often between 0-8°C.
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, and moisture.
Conclusion
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is a high-value, reactive intermediate whose importance is firmly established in the agrochemical industry. Its synthesis, while straightforward, requires careful control of conditions and adherence to strict safety protocols. The strategic incorporation of the difluoromethyl group exemplifies a modern approach to molecular design, leading to the development of highly effective SDHI fungicides. For researchers in drug discovery and process chemistry, a thorough understanding of this compound's properties and reactivity is essential for leveraging its potential in the creation of novel bioactive molecules.
References
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European Chemicals Agency (ECHA). (n.d.). 1H-Pyrazole-4-carbonyl chloride, 3-(difluoromethyl) - Registration Dossier. ECHA. Retrieved from [Link]
-
Chemsrc. (2025, September 12). 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. Chemsrc. Retrieved from [Link]
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PubChem. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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Wang, B., et al. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. ResearchGate. Retrieved from [Link]
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Angene Chemical. (2025, December 21). Safety Data Sheet. Angene Chemical. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. Retrieved from [Link]
- European Patent Office. (2022).
physicochemical properties of 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride
An In-depth Technical Guide to 1-(Difluoromethyl)-1H-pyrazole-4-carbonyl chloride
Foreword
As a key building block in modern synthetic chemistry, this compound holds significant importance, particularly in the development of next-generation agrochemicals and pharmaceuticals. The unique combination of the pyrazole core, a privileged scaffold in drug discovery, with a difluoromethyl group and a reactive carbonyl chloride moiety, imparts desirable physicochemical and biological properties to its derivatives. This guide offers a comprehensive overview of its core characteristics, intended for researchers, chemists, and professionals in the fields of drug development and crop protection.
Chemical Identity and Molecular Architecture
This compound is a fluorinated heterocyclic compound. The presence of the difluoromethyl group is critical, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.
The structure consists of a central 1-methylpyrazole ring, substituted at the 3-position with a difluoromethyl (-CHF₂) group and at the 4-position with a carbonyl chloride (-COCl) group. The electron-withdrawing nature of the difluoromethyl group significantly influences the reactivity of the adjacent carbonyl chloride.[3]
Caption: Molecular structure of this compound.
Core Physicochemical Properties
The physical state and solubility parameters are crucial for handling, formulation, and reaction setup. Below is a summary of its key properties.
| Property | Value | Source |
| Appearance | White to off-white powder/solid | [6] |
| Molecular Weight | 194.56 g/mol | [1][3] |
| Density | ~1.52 g/cm³ | [3] |
| Melting Point | Not consistently reported; precursor acid melts at 202 °C | [6] |
| Boiling Point | Data not available; likely decomposes | N/A |
| Solubility | Reacts with water and alcohols; soluble in many organic solvents | General knowledge of acid chlorides |
Synthesis, Reactivity, and Mechanism of Action
Synthetic Pathway
The most common laboratory and industrial synthesis involves the chlorination of its corresponding carboxylic acid precursor, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[3] Thionyl chloride (SOCl₂) is a standard reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction via the Vilsmeier intermediate.
Protocol: Synthesis from Carboxylic Acid Precursor
-
Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).
-
Solvent & Reagent Addition: Suspend the acid in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq), which also acts as the solvent.
-
Catalyst: Add a catalytic amount of DMF (e.g., 1-2 drops). The rationale for using DMF is to form the electrophilic Vilsmeier reagent, which is more reactive than thionyl chloride itself, thereby accelerating the conversion.
-
Reaction: Heat the mixture to reflux (approx. 76 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed. The reaction is typically complete within 2-4 hours.
-
Work-up: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude this compound is often used directly in the next step without further purification due to its reactivity.
Caption: Synthesis workflow for this compound.
Chemical Reactivity
The carbonyl chloride group is a highly reactive electrophile, making this compound an excellent acylating agent. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.[7]
-
With Amines: Forms amides. This is the most critical reaction for its application, leading to the synthesis of bioactive carboxamides.[7]
-
With Alcohols: Forms esters.
-
With Water: Hydrolyzes back to the parent carboxylic acid. This necessitates handling the compound under anhydrous conditions.
This reactivity is central to its role as an intermediate. For instance, its reaction with specific anilines is the final key step in synthesizing a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[7]
Mechanism of Action (of its Derivatives)
While the carbonyl chloride itself is an intermediate, its derivatives, particularly the carboxamides, are potent fungicides. They function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[3][7] This inhibition blocks cellular respiration and energy production, ultimately leading to fungal cell death.[7]
Analytical Characterization
Confirming the identity and purity of this compound is essential. Standard analytical techniques are employed.
Protocol: NMR Spectroscopy for Structural Verification
-
Sample Preparation: Due to its reactivity with moisture, the sample must be prepared in a dry NMR tube under an inert atmosphere (e.g., in a glovebox). Use a deuterated aprotic solvent like chloroform-d (CDCl₃).
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show:
-
A singlet for the methyl protons (-CH₃) around 3.9 ppm.
-
A triplet for the proton of the difluoromethyl group (-CHF₂) due to coupling with the two fluorine atoms, typically in the range of 6.8-7.2 ppm.
-
A singlet for the pyrazole ring proton.
-
-
¹⁹F NMR Spectroscopy: The fluorine NMR will show a doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethyl group.
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all unique carbon atoms, including the carbonyl carbon, the carbons of the pyrazole ring, the methyl carbon, and the difluoromethyl carbon (which will appear as a triplet due to C-F coupling).
Safety, Handling, and Storage
This compound is a reactive and hazardous chemical that requires strict safety protocols.
-
Hazard Statements:
-
Precautionary Statements:
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6][8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[8][10]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile).[10]
-
Eye Protection: Use tightly fitting safety goggles and a face shield.[10]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[10]
-
Respiratory Protection: Use in a well-ventilated fume hood. If exposure limits may be exceeded, a full-face respirator is necessary.[11]
Storage: Store in a cool, dry, and well-ventilated place.[10] The container must be kept tightly closed to prevent hydrolysis from atmospheric moisture. Store away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[11]
Caption: Standard safety workflow for handling reactive acid chlorides.
Applications in Research and Development
The primary application of this compound is as a high-value intermediate in the synthesis of agrochemicals.
-
Fungicides: It is a crucial building block for several modern SDHI fungicides, including Fluxapyroxad and Pydiflumetofen .[4][12] These compounds are vital for controlling a broad spectrum of fungal diseases in major crops.[13]
-
Drug Discovery: The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs for various conditions, including cancer and inflammatory diseases.[14][15] The unique electronic properties conferred by the difluoromethyl group make derivatives of this compound attractive for screening in drug discovery programs.[14] The amide functionality, easily introduced from the carbonyl chloride, is present in approximately 25% of all pharmaceuticals, highlighting the synthetic utility of this reagent.[16]
Conclusion
This compound is a versatile and reactive intermediate whose importance is firmly established in the agrochemical industry and growing in pharmaceutical research. Its synthesis from the corresponding carboxylic acid is straightforward, but its handling requires stringent safety measures due to its reactivity and hazardous nature. A thorough understanding of its physicochemical properties, reactivity, and safety protocols is paramount for its effective and safe utilization in the synthesis of novel, high-performance molecules.
References
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- EvitaChem. (n.d.). Buy 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (EVT-3162509).
- Apollo Scientific. (2022, May 16). 1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride Safety Data Sheet.
- ChemicalBook. (2022, December 31). Chemical Safety Data Sheet MSDS / SDS - 1-(difluoromethyl)-1H-pyrazole.
- Fisher Scientific. (2025, December 18). Pyrazole Safety Data Sheet.
- Biosynth. (2021, May 18). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Safety Data Sheet.
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PubChem. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. Retrieved from [Link]
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ECHA. (n.d.). 1H-Pyrazole-4-carbonyl chloride, 3-(difluoromethyl)-1-methyl- Registration Dossier. Retrieved from [Link]
- Google Patents. (n.d.). CN117304112A - Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
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Chemsrc. (2025, September 12). 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. Retrieved from [Link]
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Capot Chemical. (2012, November 24). MSDS of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
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Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
- Ochi, N. (2018, November 19). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Organic Process Research & Development.
- Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
- ResearchGate. (2025, May). Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition.
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1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride structural analysis
An In-Depth Technical Guide to the Structural Analysis of 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride
Introduction: The Significance of a Key Building Block
This compound is a highly reactive and synthetically valuable intermediate. Its structure, featuring a pyrazole core, a difluoromethyl group, and an acyl chloride moiety, makes it a critical precursor in the synthesis of advanced agrochemicals and pharmaceuticals.[1][2] Notably, it is a key building block for a modern class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs), which are vital for crop protection.[3] The difluoromethyl group, in particular, is known to enhance the biological efficacy and metabolic stability of the final active ingredients.[2]
Given its role as a high-purity intermediate, a rigorous and multi-faceted approach to its structural analysis is not merely a quality control measure but a fundamental necessity to ensure the efficacy and safety of the final products. This guide provides a comprehensive technical overview of the essential analytical methodologies for the definitive structural elucidation of this compound, grounded in field-proven insights and protocols. We will explore the causality behind experimental choices and detail the self-validating systems required for confident characterization.
Synthetic Context: From Carboxylic Acid to Acyl Chloride
The most common and direct laboratory and industrial synthesis of this compound involves the chlorination of its corresponding carboxylic acid precursor, 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.[1] This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[1] The DMF acts as a catalyst by forming a highly reactive Vilsmeier-Haack intermediate with thionyl chloride, which enhances the electrophilicity of the carbonyl carbon and facilitates the nucleophilic acyl substitution.[1]
Caption: Synthetic pathway from carboxylic acid to acyl chloride.
Core Structural Elucidation: A Multi-Technique Approach
No single analytical technique is sufficient for the unambiguous structural confirmation of this compound. A synergistic approach combining Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential. This integrated workflow provides orthogonal data points that, when combined, create a definitive structural fingerprint.
Caption: Integrated workflow for structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the carbon skeleton, proton environments, and the crucial difluoromethyl group.
A. Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, providing clear evidence for the key structural motifs.
-
Pyrazole Ring Protons: The pyrazole ring will exhibit two distinct singlets for the protons at the C3 and C5 positions (or a single proton depending on the specific isomer). For 1-(difluoromethyl)-1H-pyrazole, we expect signals for H3 and H5.
-
Difluoromethyl Proton (-CHF₂): This is the most diagnostic signal. The proton of the difluoromethyl group will appear as a triplet due to coupling with the two equivalent fluorine atoms (J-coupling). The chemical shift will be significantly downfield due to the electron-withdrawing effect of the two fluorine atoms and the pyrazole ring.[4]
B. Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
-
Carbonyl Carbon (-COCl): The acyl chloride carbonyl carbon is highly deshielded and will appear far downfield, typically in the 160-180 ppm range.
-
Pyrazole Ring Carbons: The carbons of the pyrazole ring will have distinct chemical shifts.[5][6]
-
Difluoromethyl Carbon (-CHF₂): This carbon signal is also highly characteristic. It will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).[7]
C. Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy
Given the presence of the difluoromethyl group, ¹⁹F NMR is indispensable. Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making this technique highly sensitive.[8]
-
Difluoromethyl Group (-CHF₂): The two fluorine atoms are chemically equivalent and will produce a single signal. This signal will be split into a doublet due to coupling with the single proton on the same carbon (²JHF). The chemical shift is highly sensitive to the electronic environment.[7][9]
| NMR Data Summary | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Functional Group | Approx. δ (ppm) | Approx. δ (ppm) | Approx. δ (ppm) |
| Pyrazole H3/H5 | 7.5 - 8.5 (s) | 130 - 150 | N/A |
| Pyrazole C4 | N/A | 110 - 125 | N/A |
| -COCl | N/A | 160 - 170 | N/A |
| -CHF₂ | 6.8 - 7.8 (t) | 110 - 120 (t) | -90 to -130 (d) |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice as the compound is typically soluble in it and its residual peak is well-separated from the signals of interest. Ensure the solvent is anhydrous, as the acyl chloride is highly moisture-sensitive.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C and the quaternary nature of some carbons.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F spectrum. A fluorine-containing reference standard (e.g., CFCl₃, defined as 0 ppm) is typically used for chemical shift calibration.[8]
-
Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of signals.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying key functional groups based on their characteristic vibrational frequencies. For this molecule, it provides definitive evidence of the acyl chloride moiety.
-
C=O Stretch (Acyl Chloride): The most prominent and diagnostic peak will be the carbonyl stretch. Due to the strong electron-withdrawing inductive effect of the chlorine atom, this bond is strengthened, causing its stretching frequency to be significantly higher than that of ketones or carboxylic acids. It typically appears in the range of 1750-1810 cm⁻¹.[10][11] The presence of a strong absorption band in this region is compelling evidence for the acyl chloride group.
-
C-F Stretch: Strong absorption bands corresponding to the carbon-fluorine bond stretches are expected, typically in the 1000-1300 cm⁻¹ region.
-
Pyrazole Ring Vibrations: A series of bands related to C=N and C=C stretching within the aromatic pyrazole ring will be visible, usually between 1400-1600 cm⁻¹.
| Characteristic IR Absorption Bands | |
| Vibrational Mode | Approx. Wavenumber (cm⁻¹) |
| C=O Stretch (Acyl Chloride) | 1750 - 1810 (Strong, Sharp) |
| C=N / C=C Stretch (Aromatic) | 1400 - 1600 (Medium) |
| C-F Stretch | 1000 - 1300 (Strong) |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Spectrum Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans for a high-quality result.
-
Data Analysis: The resulting spectrum should be automatically background-corrected. Identify the key absorption bands and compare them to reference values.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns.
-
Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show the molecular ion peak. A key feature will be the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum will exhibit two molecular ion peaks: [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of one chlorine atom in the molecule.[12]
-
Key Fragmentation Pathway: A common and often dominant fragmentation pathway for acyl chlorides is the loss of the chlorine radical (•Cl) to form a highly stable acylium ion [M-Cl]⁺. This fragment will often be the base peak (the most intense peak) in the spectrum.[12] Further fragmentation of the pyrazole ring can also occur.[13][14]
| Expected Mass Spectrometry Fragments | |
| Fragment | Description |
| [M]⁺ and [M+2]⁺ | Molecular ion peaks showing the characteristic 3:1 isotopic pattern for chlorine. |
| [M-Cl]⁺ | Acylium ion, formed by the loss of a chlorine radical. Often the base peak. |
| Other Fragments | Resulting from cleavage of the pyrazole ring or loss of the CHF₂ group. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. Use a suitable capillary column (e.g., a non-polar DB-5ms) and a temperature program designed to elute the compound of interest as a sharp peak.
-
MS Detection: As the compound elutes from the GC column, it enters the MS ion source. Acquire mass spectra across a suitable mass range (e.g., m/z 40-300).
-
Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the target compound. Identify the molecular ion cluster and the major fragment ions to confirm the structure.
Handling, Storage, and Safety Imperatives
The high reactivity of the acyl chloride functional group necessitates stringent handling and storage protocols.
-
Moisture Sensitivity: Acyl chlorides react violently with water and alcohols, hydrolyzing to the corresponding carboxylic acid and releasing corrosive hydrogen chloride (HCl) gas.[15][16] All handling must be performed under anhydrous conditions, preferably in a certified chemical fume hood and under an inert atmosphere (e.g., nitrogen or argon).[17]
-
Storage: The compound should be stored in a tightly sealed container, preferably with a PTFE-lined cap, in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[17][18] For long-term storage, flushing the container with an inert gas is recommended.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (e.g., butyl rubber).[17]
Conclusion
The structural analysis of this compound is a clear-cut process when a logical, multi-technique approach is employed. The characteristic triplet in ¹H NMR and ¹³C NMR, coupled with the doublet in ¹⁹F NMR, provides undeniable evidence of the -CHF₂ group. The high-frequency C=O stretch in the IR spectrum confirms the acyl chloride functionality, and the specific molecular weight and chlorine isotopic pattern in the mass spectrum validate the overall composition. By integrating these orthogonal analytical techniques, researchers and drug development professionals can ensure the identity, purity, and quality of this vital chemical intermediate, thereby safeguarding the integrity of their synthetic endeavors.
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Wikipedia. (n.d.). Acyl chloride. Wikipedia. Available from: [Link]
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Fruchier, A., Pellegrin, V., Schimpf, R., & Elguero, J. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475. Available from: [Link]
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Santos, I. C., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: [Link]
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Al-Shamary, R. K. (2013). Synthesis, Characterization and Antimicrobial Activity of Some New Tellurated Pyrazole Derivatives. ResearchGate. Available from: [Link]
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Runliqing. (n.d.). [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides. Runliqing. Available from: [Link]
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Zare, K., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 4(94), 52290-52297. Available from: [Link]
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El-Emary, T. I., & El-Adasy, A. A. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Available from: [Link]
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Katon, J. E., & Bentley, F. F. (1967). The infrared spectra and vibrational assignments of the acetyl halides. Journal of the Chemical Society B: Physical Organic, 6, 689-693. Available from: [Link]
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Gouverneur, V., et al. (2014). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. ResearchGate. Available from: [Link]
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synthesis of 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride from carboxylic acid
An In-depth Technical Guide to the Synthesis of 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride
Introduction: The Strategic Importance of a Core Building Block
In the landscape of modern drug discovery and agrochemical development, the pyrazole scaffold has emerged as a privileged structure, integral to a multitude of highly active compounds.[1][2] Among its many derivatives, 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid and its activated form, this compound, represent a cornerstone intermediate.[3] This reactive acyl chloride is a critical building block for a new class of powerful fungicides known as succinate dehydrogenase inhibitors (SDHIs), which includes blockbuster products like Fluxapyroxad and Benzovindiflupyr.[4][5] Its presence in numerous patented and commercialized molecules underscores the necessity for a robust, scalable, and well-understood synthetic route to this key intermediate.[6][7]
This guide provides an in-depth technical examination of the conversion of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid to its corresponding carbonyl chloride. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, compare common methodologies, and provide a field-proven protocol grounded in rigorous safety and operational excellence.
The Chemical Transformation: Activating the Carboxyl Group
The direct conversion of a carboxylic acid to its acyl chloride is a fundamental transformation in organic synthesis. The core challenge lies in converting the hydroxyl (-OH) group, a notoriously poor leaving group, into a moiety that can be readily displaced by a chloride nucleophile. This activation is efficiently achieved using specific chlorinating agents, most commonly thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic chlorinating agent (e.g., the sulfur atom in thionyl chloride). This forms a highly reactive intermediate, such as a chlorosulfite ester.[8][9] In this intermediate, the oxygen of the original hydroxyl group is now part of an excellent leaving group. A subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of a tetrahedral intermediate, which then collapses to yield the final acyl chloride.
A key thermodynamic driver for this reaction is the formation of gaseous byproducts—sulfur dioxide (SO₂) and hydrogen chloride (HCl) for thionyl chloride, or carbon monoxide (CO), carbon dioxide (CO₂), and HCl for oxalyl chloride.[9][10] According to Le Châtelier's principle, the irreversible loss of these gases from the reaction mixture drives the equilibrium towards the product, ensuring a high conversion rate.
Comparative Analysis: Thionyl Chloride vs. Oxalyl Chloride
The choice between thionyl chloride and oxalyl chloride depends on several factors, including substrate sensitivity, desired reaction conditions, and cost. Both are highly effective reagents for this transformation.[10][11]
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reactivity | Highly reactive; can sometimes lead to side reactions with sensitive functional groups or charring at high temperatures.[12] | Generally considered milder and more selective, often preferred for complex molecules with sensitive functionalities.[10] |
| Byproducts | Sulfur Dioxide (SO₂) and Hydrogen Chloride (HCl).[8] | Carbon Monoxide (CO), Carbon Dioxide (CO₂), and Hydrogen Chloride (HCl).[10] |
| Conditions | Typically requires heating (reflux) in an inert solvent like toluene or dichloromethane (DCM) for reaction completion.[13][14] | Reactions often proceed at lower temperatures, from 0 °C to room temperature, which is beneficial for thermally sensitive substrates.[11][15] |
| Catalyst | Can be used without a catalyst, although catalytic DMF is sometimes employed. | Often requires a catalytic amount of N,N-Dimethylformamide (DMF) to form the Vilsmeier reagent, the active chlorinating species.[11][15] |
| Workup | Excess reagent and solvent are removed by distillation or rotary evaporation. The crude product is often of sufficient purity for subsequent steps. | Similar to thionyl chloride, the volatile byproducts and excess reagent are easily removed under vacuum. |
| Safety Profile | Corrosive, toxic, and reacts violently with water.[16][17][18] Requires stringent handling protocols. | Corrosive, toxic, and moisture-sensitive.[19] Generates toxic CO gas. Requires equally stringent handling. |
Experimental Protocol: Synthesis of this compound
This protocol provides a reliable, step-by-step methodology for the laboratory-scale synthesis. The procedure emphasizes anhydrous conditions and safety, as the reagents are highly sensitive to moisture.
Materials & Equipment
-
Reagents:
-
1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
-
Equipment:
-
Oven-dried, two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser fitted with a calcium chloride or silica gel drying tube
-
Heating mantle or oil bath
-
Glass funnel or dropping funnel
-
Schlenk line or nitrogen/argon inlet for inert atmosphere
-
Rotary evaporator
-
Workflow Visualization
Caption: Experimental workflow for the synthesis of the target acyl chloride.
Step-by-Step Procedure
-
System Preparation: Assemble the oven-dried round-bottom flask with a magnetic stir bar and condenser under an inert atmosphere of nitrogen or argon. Ensure all joints are well-sealed. This prevents atmospheric moisture from quenching the highly reactive thionyl chloride.
-
Charging the Flask: To the flask, add 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) followed by anhydrous toluene (approx. 5-10 mL per gram of carboxylic acid). Begin stirring to form a suspension or solution.
-
Addition of Thionyl Chloride: Cautiously and slowly add thionyl chloride (1.5 eq) to the stirred mixture at room temperature via a syringe or dropping funnel. CAUTION: The reaction is exothermic and will evolve HCl and SO₂ gas immediately. This step must be performed in a well-ventilated chemical fume hood.[16]
-
Reaction Execution: After the initial gas evolution subsides, slowly heat the reaction mixture to reflux (for toluene, approx. 110 °C). Maintain the reflux for 1-3 hours. The reaction is typically complete when the evolution of gases ceases and the mixture becomes a clear solution.
-
Workup and Isolation: Allow the reaction mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. An acid trap (containing a base like NaOH solution) between the evaporator and the vacuum pump is highly recommended to neutralize corrosive vapors.
-
Product Handling: The resulting crude this compound is typically an oil or low-melting solid. Due to its high reactivity and moisture sensitivity, it is almost always used immediately in the subsequent reaction (e.g., amide coupling) without further purification.[11][20]
Reaction Mechanism Visualization
Caption: Simplified mechanism for acyl chloride formation using thionyl chloride.
Critical Safety and Handling Protocols
Authoritative grounding in safety is non-negotiable when handling the reagents involved in this synthesis. Failure to adhere to strict safety protocols can result in severe injury.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-retardant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[17]
-
Ventilation: All manipulations involving thionyl chloride or oxalyl chloride must be conducted inside a certified chemical fume hood to prevent inhalation of toxic and corrosive vapors.[16]
-
Moisture Sensitivity: These reagents react violently with water, producing large quantities of toxic HCl gas.[16][17] Ensure all glassware is scrupulously dried and reactions are protected from atmospheric moisture. Never add water to the reagents; if quenching is necessary, add the reagent slowly to a large volume of a suitable quenching agent (e.g., an ice-cold basic solution or alcohol).
-
Storage: Store reagents in their original containers in a cool, dry, and well-ventilated area designated for corrosives. Keep them segregated from incompatible materials such as water, alcohols, amines, and bases.[21]
-
Spill Response: In case of a small spill, neutralize with an inert absorbent material like dry sand or sodium bicarbonate. For larger spills, evacuate the area and contact emergency response personnel. Do not use water to clean up spills.[19]
Conclusion
The synthesis of this compound from its parent carboxylic acid is a highly efficient and indispensable reaction for accessing a wide range of high-value agrochemicals and pharmaceuticals. The choice between thionyl chloride and oxalyl chloride allows for procedural flexibility depending on the substrate's nature and available equipment. Success in this synthesis is predicated on a thorough understanding of the reaction mechanism, strict adherence to anhydrous techniques, and an unwavering commitment to safety. By following the principles and protocols outlined in this guide, researchers can reliably produce this critical intermediate, enabling further discovery and development in their respective fields.
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An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Arkivoc.
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Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry.
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Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.
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PREPARATION OF 2-(4-CHLOROPHENYL)-5,6-DIHYDRO-4H-PYRROLO[3,4-D]THIAZOLE-4-CARBOXYLIC ACID (1-METHYL-PIPERIDIN-4-YL)-AMIDE. Organic Syntheses.
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1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride precursor for SDHI fungicides
An In-Depth Technical Guide to 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride: A Core Precursor for Modern SDHI Fungicides
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal precursor in the synthesis of a new generation of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. We will explore the significance of the pyrazole-carboxamide scaffold in modern agrochemicals, detail the synthetic pathways to the precursor, elucidate its chemical properties, and provide validated protocols for its synthesis and subsequent conversion into active fungicidal agents. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, offering field-proven insights into the causality behind experimental choices and process optimization.
The Ascendancy of Pyrazole-Carboxamide SDHI Fungicides
Succinate Dehydrogenase Inhibitors (SDHIs) represent the fastest-growing class of fungicides in global agriculture.[1] Their mode of action is the specific inhibition of Complex II (the succinate dehydrogenase enzyme complex) in the mitochondrial respiratory chain of fungal pathogens.[1][2] This blockage disrupts cellular energy production (ATP synthesis), leading to the cessation of fungal growth and, ultimately, cell death.[1][3]
Within the broader SDHI class, which includes diverse chemical groups, pyrazole-carboxamides have emerged as a dominant and highly successful scaffold.[3][4] This core structure is present in numerous commercially significant fungicides, valued for their broad-spectrum activity and high efficacy.[3][5] The strategic introduction of a difluoromethyl (CHF₂) group onto the pyrazole ring has been a critical innovation, significantly enhancing the biological performance of these molecules.[6][7] The CHF₂ group modulates key physicochemical properties such as lipophilicity and metabolic stability and can act as a hydrogen bond donor, improving binding affinity to the target enzyme.[8][9][10] Consequently, this compound has become a cornerstone intermediate for synthesizing leading SDHI fungicides like Bixafen, Fluxapyroxad, and Isopyrazam.[11][12][13]
Synthesis of the Core Precursor: A Multi-Stage Approach
The synthesis of this compound is fundamentally a two-stage process: first, the construction of its parent carboxylic acid, followed by its conversion to the highly reactive acid chloride.
Stage 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
The industrial-scale synthesis of this key carboxylic acid intermediate has been the subject of extensive research, leading to several patented routes. The choice of pathway often depends on the cost and availability of starting materials, reaction conditions, and overall yield.
The primary challenge is the regioselective construction of the 1,3,4-substituted pyrazole ring while incorporating the difluoromethyl group. Early methods often struggled with the formation of isomers, necessitating difficult purification steps.[11] Modern industrial processes, such as those developed by Syngenta and Bayer, have been optimized for high regioselectivity and yield.[11][14]
Below is a diagram illustrating two prominent synthetic strategies.
Caption: Key synthetic pathways to the core carboxylic acid intermediate.
-
Route A (Monsanto/Syngenta Method): This classic approach begins with the condensation of ethyl difluoroacetate with triethyl orthoformate to form an enol ether intermediate.[11][15] Subsequent cyclization with methyl hydrazine predominantly yields the desired 1-methyl-4-carboxylate pyrazole isomer. The final step is a standard ester hydrolysis using a base like sodium hydroxide to afford the target carboxylic acid.[11][14] This route's success hinges on controlling the regioselectivity of the cyclization step.
-
Route B (Multi-step Halogen Exchange): This pathway involves the initial cyclization of a dichloromethyl-containing precursor, which is then converted to the difluoromethyl group via a halogen exchange reaction using a fluorinating agent.[16] While involving more steps, this can be an effective strategy depending on raw material costs. The final step is again hydrolysis to yield the acid.[16]
Stage 2: Conversion to this compound
This stage converts the relatively stable carboxylic acid into a highly reactive acid chloride, priming it for amide bond formation. The most common and efficient method is treatment with thionyl chloride (SOCl₂).[17]
The hydroxyl group of a carboxylic acid is a poor leaving group. A chlorinating agent like thionyl chloride replaces the -OH with a -Cl. The chloride ion is an excellent leaving group, and the carbonyl carbon becomes highly electrophilic, making it susceptible to nucleophilic attack by an amine in the subsequent step. The use of SOCl₂ is particularly advantageous in industrial settings because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion according to Le Châtelier's principle.[13][17] A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction via the formation of a Vilsmeier intermediate.[17]
Caption: Conversion of the carboxylic acid to the target acid chloride.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is for informational purposes for trained professionals only. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
N,N-dimethylformamide (DMF) (catalytic, ~0.05 eq)
-
Anhydrous toluene or dichloromethane (DCM) as solvent
Procedure:
-
Setup: Equip a dry, round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases).
-
Charging: Under an inert atmosphere (e.g., nitrogen), charge the flask with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and the anhydrous solvent.
-
Catalyst Addition: Add the catalytic amount of DMF to the suspension.
-
Reagent Addition: Slowly add the thionyl chloride dropwise to the stirred mixture at room temperature. An initial gas evolution will be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 40°C for DCM or 80-90°C for toluene) and maintain for 2-4 hours.
-
Monitoring: The reaction progress can be monitored by taking a small aliquot, carefully quenching it with methanol to form the methyl ester, and analyzing by TLC or GC-MS against the starting material. The reaction is complete when the starting carboxylic acid is no longer detectable.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the excess solvent and unreacted thionyl chloride under reduced pressure using a rotary evaporator.
-
Isolation: The resulting crude this compound is often a liquid or low-melting solid and is typically used directly in the next step without further purification due to its reactivity.
Physicochemical Properties and Reactivity
The utility of this precursor is defined by its inherent chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₆H₅ClF₂N₂O | [17] |
| Molecular Weight | 194.57 g/mol | [17] |
| Appearance | Liquid or low-melting solid | N/A |
| Density | ~1.52 g/cm³ | [17] |
| Reactivity | Highly reactive electrophile | N/A |
The carbonyl chloride functionality makes the molecule an excellent acylating agent. It readily reacts with nucleophiles, particularly primary and secondary amines, to form stable amide bonds. This specific reactivity is the cornerstone of its application in the synthesis of the entire pyrazole-carboxamide class of SDHI fungicides.[18][19]
Application: The Gateway to Active SDHI Fungicides
The final step in producing a pyrazole-carboxamide fungicide is the coupling of the this compound precursor with a specifically substituted aniline moiety. This is a standard nucleophilic acyl substitution reaction.
Caption: General scheme for the synthesis of SDHI fungicides from the precursor.
General Protocol: Amide Coupling Reaction
-
Setup: In a dry reaction vessel under an inert atmosphere, dissolve the desired substituted aniline (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous aprotic solvent (e.g., DCM, THF, or toluene).
-
Addition: Cool the solution in an ice bath (0-5°C). Slowly add a solution of this compound (1.05 eq) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction for the disappearance of the aniline starting material by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction is typically quenched with water. The organic layer is separated, washed with dilute acid (e.g., 1M HCl) and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified, usually by recrystallization or column chromatography, to yield the final, high-purity SDHI fungicide.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a critical enabler of modern fungicide technology. Its efficient synthesis and high reactivity provide a robust platform for the development of a wide array of potent SDHI fungicides. The strategic incorporation of the difluoromethyl group has proven to be a highly successful approach for enhancing bioactivity.[7] As the challenge of fungicide resistance continues to grow, research into novel pyrazole-carboxamide derivatives will persist.[20] Innovations in the synthesis of this key precursor, focusing on improved efficiency, cost-effectiveness, and sustainability, will remain a high-priority area for the agrochemical industry.[21][22]
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Introduction: The Pressing Need for Innovation in Fungicidal Chemistry
An In-Depth Technical Guide to the Discovery of Novel Pyrazole Carboxamide Fungicides
The relentless evolution of fungal pathogens poses a significant and ever-present threat to global food security. Plant diseases are responsible for substantial crop losses, and the development of fungicide resistance can rapidly render existing chemical controls ineffective[1][2]. Among the most significant advancements in modern crop protection is the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides[3][4]. Within this class, pyrazole carboxamides have emerged as a particularly versatile and potent chemical group, leading to the commercialization of numerous highly effective active ingredients such as Boscalid, Fluxapyroxad, and Bixafen[3][5].
This guide, intended for researchers and drug development professionals, provides a technical deep-dive into the discovery process for novel pyrazole carboxamide fungicides. We will move beyond simple procedural descriptions to explore the underlying scientific rationale, the iterative process of molecular design, and the self-validating experimental systems required to identify and optimize new fungicidal candidates.
Chapter 1: The Molecular Target: Succinate Dehydrogenase (Complex II)
The efficacy of pyrazole carboxamide fungicides is rooted in their specific and potent inhibition of a single, vital enzyme: succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial respiratory chain[6][7][8].
1.1. Mechanism of Action
SDH is a critical enzyme with a dual role: it participates in both the tricarboxylic acid (TCA) cycle and the electron transport chain[7][8]. It catalyzes the oxidation of succinate to fumarate, transferring electrons directly to the ubiquinone (Q) pool[3][9]. This process is fundamental for cellular respiration and ATP production in fungi.
Pyrazole carboxamide fungicides act by binding to the ubiquinone-binding site (the Qp site) of the SDH enzyme complex[3][7][9]. This binding physically blocks the natural substrate, ubiquinone, from accessing the site, thereby halting the electron transfer from succinate. The resulting disruption of the respiratory chain leads to a catastrophic failure of the fungus's energy metabolism, ultimately inhibiting growth and causing cell death[4][10].
Caption: A typical discovery workflow for novel pyrazole carboxamide fungicides.
The process begins with a validated target (SDH) and a lead structure, which can be a known fungicide like boscalid or a novel scaffold identified through high-throughput screening.[11] The core of the discovery engine is the iterative cycle of designing new analogues based on Structure-Activity Relationship (SAR) data, synthesizing these new molecules, and testing them in biological assays.[12][13] This feedback loop is repeated, progressively refining the chemical structure to enhance potency, broaden the activity spectrum, and improve safety profiles.
Chapter 3: Structure-Activity Relationship (SAR) – The Key to Potency
SAR is the cornerstone of rational fungicide design. It involves systematically modifying the three key components of the pyrazole carboxamide scaffold and correlating these changes with biological activity.[14][15]
-
The Pyrazole Ring: Substitutions on the pyrazole ring are crucial for intrinsic activity. For example, replacing a methyl group with a trifluoromethyl or difluoromethyl group often enhances potency against a range of fungi.[5][15]
-
The Amide Linker: This central bridge is essential for correctly orienting the pyrazole and phenyl rings within the SDH binding pocket. While less frequently modified, its conformation is critical for high-affinity binding.[4]
-
The N-Aryl Moiety: This part of the molecule is pivotal for defining the spectrum of activity and influencing physical properties. Introducing various substituents (e.g., alkyl, thioether, or additional phenyl groups) can dramatically alter which fungal species are controlled.[12][14] The goal is to achieve optimal interaction with the hydrophobic regions of the Qp binding site.
Caption: Core structure of a pyrazole carboxamide and the influence of key substituent positions on fungicidal activity. Note: A placeholder image is used in the DOT script; a real chemical structure diagram would be rendered here.
Data Presentation: SAR Quantitative Analysis
The following table summarizes representative SAR data from published studies, illustrating how minor structural changes can lead to significant differences in fungicidal efficacy. The half-maximal effective concentration (EC₅₀) and inhibitory concentration (IC₅₀) are standard metrics, with lower values indicating higher potency.
| Compound ID | Key Structural Feature | Target Fungus | EC₅₀ (μg/mL) | IC₅₀ (μM) | Source |
| Boscalid | Commercial Standard | Rhizoctonia solani | 2.2 | 7.9 | [16][17] |
| Fluxapyroxad | Commercial Standard | Rhizoctonia solani | 0.033 | 0.35 | [12][18] |
| Compound E1 | Oxime Ether Fragment | Rhizoctonia solani | 1.1 | 3.3 | [16][17] |
| Compound 8j | Novel Carboxamide | Alternaria solani | 3.06 | N/A | [19] |
| Compound 15 | Thiazole Moiety | Valsa mali | 0.32 | 82.26 (SDH) | [20][21] |
| Compound 7u | N-Methoxy-biphenyl-ethyl | Wheat Powdery Mildew | 0.633 | N/A | [22][23] |
| Compound U22 | N-Phenyl Substituted Amide | Sclerotinia sclerotiorum | <200 (in vivo) | N/A | [13] |
N/A: Not Available in the cited source.
This data clearly demonstrates the objective of SAR: to identify novel substitutions (like the oxime ether in E1 or the thiazole in 15) that yield potency comparable to or exceeding that of commercial standards against specific, economically important pathogens.[16][17][20]
Chapter 4: Experimental Protocols
Scientific integrity demands robust and reproducible methodologies. The following protocols are foundational to the discovery of pyrazole carboxamide fungicides.
4.1. Protocol: Synthesis of a Novel Pyrazole-4-Carboxamide
This protocol provides a generalized two-step method for synthesizing target compounds, a common strategy reported in the literature.[5][19]
-
Objective: To couple a pyrazole acid chloride intermediate with a substituted aniline to form the final pyrazole carboxamide.
-
Self-Validation: The integrity of the protocol is validated at each step through analytical chemistry. Purity of intermediates and the final product is confirmed using Thin-Layer Chromatography (TLC), and the structure is unequivocally verified by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[13][19]
Step 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (Intermediate 1)
-
To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Add oxalyl chloride (1.5 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring for the cessation of gas evolution.
-
Confirm the completion of the reaction by TLC.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is typically used in the next step without further purification.
Step 2: Amide Coupling to Synthesize the Final Product (e.g., Compound 8j)
-
Dissolve the desired substituted aniline (e.g., 2-(p-tolyl)aniline) (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Add a solution of the crude Intermediate 1 (1.1 eq) in DCM dropwise to the aniline solution.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure pyrazole carboxamide product.
-
Characterize the final product by NMR and HRMS to confirm its structure and purity.[19]
4.2. Protocol: In Vitro Antifungal Bioassay (Mycelium Growth Inhibition)
This is a primary screening method to determine the intrinsic activity of newly synthesized compounds against a panel of fungal pathogens.[5][24]
-
Objective: To determine the EC₅₀ value of a test compound against a specific fungus.
-
Self-Validation: This system is inherently self-validating through the mandatory inclusion of controls.
-
Negative Control: A plate containing only the solvent (e.g., acetone or DMSO) used to dissolve the compound. This ensures the solvent itself has no effect on fungal growth.
-
Positive Control: A plate containing a commercial fungicide with a known mechanism of action (e.g., Boscalid or Fluxapyroxad). This validates that the assay conditions are suitable for detecting fungicidal activity.[12]
-
Procedure:
-
Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving.
-
While the PDA is still molten (approx. 45-50 °C), add the test compound (dissolved in a minimal amount of acetone) to achieve the desired final concentration (e.g., 100, 50, 25, 10, 1, 0.1 μg/mL). Also prepare negative and positive control plates.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer, cut a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani).
-
Place the mycelial disc, mycelium-side down, in the center of each prepared Petri dish.
-
Incubate the plates at a suitable temperature (e.g., 25 °C) in the dark for a period determined by the growth rate of the fungus on the negative control plate (typically until the mycelium nearly covers the plate).
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
Where 'dc' is the average diameter of the colony in the negative control and 'dt' is the average diameter in the treated plate.
-
-
Use the inhibition data across the concentration series to calculate the EC₅₀ value using probit analysis software.
Chapter 5: Confirming the Mechanism of Action
While a positive result in a whole-organism assay is promising, it is crucial to confirm that the compound's activity stems from the intended mechanism. This step validates the design hypothesis and provides critical information about potential cross-resistance.
5.1. SDH Enzyme Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the target enzyme, isolated from the fungus or a model organism.[16][17][20] A strong correlation between whole-cell fungicidal activity (EC₅₀) and enzyme inhibition (IC₅₀) is compelling evidence that the compound is an on-target SDH inhibitor.
5.2. Molecular Docking and Microscopy
Computational studies, such as molecular docking, can predict how a novel compound binds within the Qp site of the SDH enzyme. These models can explain the observed SAR; for instance, they can show how a specific substituent forms a new hydrogen bond or a favorable hydrophobic interaction with key amino acid residues like TRP 173.[1][19] Furthermore, techniques like scanning electron microscopy (SEM) can be used to observe the physiological effects of the compound on fungal hyphae, often revealing morphological damage consistent with metabolic collapse.[13][16][17]
Chapter 6: The Ongoing Challenge of Fungicide Resistance
The widespread use of SDHI fungicides exerts strong selection pressure on fungal populations, leading to the emergence of resistant strains.[3][9] Resistance typically arises from point mutations in the genes encoding the SDH enzyme subunits (SDHB, SDHC, or SDHD).[7] These mutations can alter the conformation of the Qp binding site, reducing the binding affinity of the fungicide while still allowing the natural substrate to bind.
Therefore, the discovery of novel pyrazole carboxamides is not simply about finding more potent molecules, but also about identifying new chemical scaffolds that may be effective against fungicide-resistant strains. The continuous cycle of design, synthesis, and testing is essential to stay ahead of pathogen evolution and ensure the long-term sustainability of chemical crop protection strategies.
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The Reactivity of the Difluoromethyl Group on a Pyrazole Ring: A Synthetic Chemist's Guide
An In-depth Technical Guide:
Introduction: The Rise of the Difluoromethyl Group in Heterocyclic Chemistry
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties.[1][2] Among the array of fluorinated motifs, the difluoromethyl (CHF2) group has emerged as a particularly compelling substituent. Unlike its perfluorinated cousin, the trifluoromethyl (CF3) group, the CHF2 moiety possesses a polarized C-H bond, enabling it to act as a unique hydrogen-bond donor.[1][3][4][5] This characteristic allows it to serve as a bioisostere for hydroxyl (OH), thiol (SH), and even amine (NH) functionalities, profoundly influencing molecular conformations and target-binding interactions.[1][2][6]
When appended to a pyrazole scaffold—a privileged heterocycle in pharmaceuticals and agrochemicals—the CHF2 group imparts a fascinating blend of properties.[7][8] It enhances metabolic stability and modulates lipophilicity, which can improve bioavailability and membrane permeability.[2][9] However, the true utility for the synthetic chemist lies in understanding its electronic influence and the unique reactivity it confers upon both itself and the pyrazole ring. This guide provides an in-depth exploration of the synthesis and reactivity of difluoromethylpyrazoles, offering field-proven insights and detailed protocols for researchers in drug discovery and chemical development.
Part 1: Synthesis of Difluoromethylpyrazoles - The [3+2] Cycloaddition Approach
Before exploring reactivity, one must first construct the target molecule. The most robust and widely adopted method for synthesizing 3-CHF2-pyrazoles is the [3+2] cycloaddition reaction between in situ-generated difluoromethylated nitrile imines and a suitable dipolarophile.[10][11][12] The key building block for this transformation is a class of stable, readily available reagents: difluoroacetohydrazonoyl bromides.[12][13]
The causality behind this choice of strategy is twofold:
-
High Regioselectivity: The reaction of the difluoromethylated nitrile imine with unsymmetrical alkynes or alkenes proceeds with high regiocontrol, reliably placing the CHF2 group at the 3-position of the resulting pyrazole.[10][12]
-
Broad Substrate Scope: This method tolerates a wide variety of functional groups on both the hydrazonoyl bromide and the dipolarophile, allowing for the rapid generation of diverse compound libraries.[14]
Generalized Synthetic Workflow
The overall process can be visualized as a two-step sequence: generation of the reactive 1,3-dipole followed by its interception with a π-system.
Caption: General workflow for difluoromethylpyrazole synthesis.
Experimental Protocol: Synthesis of a 1-Aryl-3-difluoromethyl-5-substituted-pyrazole
This protocol is a representative example adapted from established literature procedures.[12][14]
Materials:
-
Appropriate N-aryl difluoroacetohydrazonoyl bromide (1.0 equiv)
-
Substituted alkyne (e.g., ethyl phenylpropiolate) (1.2 equiv)
-
Sodium Carbonate (Na2CO3) (2.0 equiv)
-
Acetonitrile (MeCN), anhydrous (0.2 M)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the N-aryl difluoroacetohydrazonoyl bromide (1.0 equiv) and sodium carbonate (2.0 equiv).
-
Add anhydrous acetonitrile to the flask via syringe.
-
Add the substituted alkyne (1.2 equiv) to the suspension at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Scientist's Insight: The reaction is often complete when the starting bromide spot disappears. In situ generation of the nitrile imine is slow, preventing its dimerization, which is why the reaction is typically run for an extended period at room temperature rather than heated.
-
-
Upon completion, filter the reaction mixture through a pad of Celite to remove inorganic salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the desired difluoromethylpyrazole.
| Substrate Example (Alkyne) | Typical Yield (%) | Citation |
| Ethyl phenylpropiolate | 85-95% | [12] |
| 1-Phenyl-1-propyne | 70-85% | [12] |
| Malononitrile | 80-89% | [14] |
Part 2: Reactivity of the Difluoromethyl Group
The CHF2 group is not merely a passive spectator. Its unique electronics allow it to participate directly in chemical transformations, primarily through the deprotonation of its acidic proton.
Deprotonation to Form a Nucleophilic Ar-CF2⁻ Synthon
While the C-H bond of the CHF2 group is not exceptionally acidic, its proton can be removed under specific conditions to generate a potent difluoromethyl anion equivalent (Ar-CF2⁻). This transformation unmasks the CHF2 group as a nucleophile, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the difluorinated benzylic-like position. A key study demonstrated that a combination of a Brønsted superbase and a weak Lewis acid can effectively trap the resulting anion.[15]
This strategy is powerful because it allows for the late-stage functionalization of the CHF2 group itself, a transformation not possible with a CF3 group.
Caption: Deprotonation and functionalization of the CHF2 group.
Experimental Protocol: Deprotonation and Aldol Addition
This protocol is a conceptual adaptation based on the principles outlined by Shen and co-workers for aryl-CF2H systems.[15]
Materials:
-
Difluoromethylpyrazole (1.0 equiv)
-
Brønsted base (e.g., a phosphazene base or Schlosser's base) (1.1 equiv)
-
Lewis acid (e.g., B(OMe)3 or B3N3Me6) (1.1 equiv)[15]
-
Electrophile (e.g., benzaldehyde) (1.2 equiv)
-
Anhydrous THF (0.1 M)
Procedure:
-
In a glovebox or under strictly anhydrous conditions, dissolve the difluoromethylpyrazole (1.0 equiv) in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
In a separate flask, pre-mix the Brønsted base (1.1 equiv) and the Lewis acid (1.1 equiv) in anhydrous THF at room temperature.
-
Scientist's Insight: The pre-complexation of the base and Lewis acid is crucial. The Lewis acid serves to trap the generated anion, preventing its decomposition and moderating its reactivity for a clean subsequent reaction.[15]
-
-
Slowly add the base/Lewis acid solution to the cooled pyrazole solution dropwise over 10 minutes. Stir for 1 hour at -78 °C to ensure complete deprotonation.
-
Add the electrophile (benzaldehyde, 1.2 equiv) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry with Na2SO4, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography to yield the corresponding difluoromethylated alcohol.
Part 3: Reactivity of the Pyrazole Ring as Modulated by the CHF2 Group
The strongly electron-withdrawing nature of the CHF2 group significantly influences the reactivity of the aromatic pyrazole ring. This effect is paramount when planning subsequent functionalization steps.
Electrophilic Aromatic Substitution (EAS)
The pyrazole ring is a π-excessive heterocycle, generally reactive towards electrophiles. However, the CHF2 group is a moderately to strongly deactivating group. Electrophilic substitution (e.g., nitration, halogenation, sulfonation) will be disfavored compared to an unsubstituted pyrazole.[16] When forced, the substitution is directed away from the point of attachment. For a 1-aryl-3-CHF2-pyrazole, the C4 position is the most likely site for electrophilic attack, as it is furthest from the deactivating CHF2 group and the N-aryl substituent.[16][17]
C-H Functionalization
Direct C-H functionalization is a powerful modern strategy for elaborating heterocyclic cores.[18][19] For difluoromethylpyrazoles, transition-metal-catalyzed C-H functionalization offers a regioselective route to further complexity.
-
Palladium-Catalyzed C-H Arylation: With an appropriate directing group at the N1 position, C-H activation can be directed to the C5 position. The electron-withdrawing CHF2 group at C3 can enhance the acidity of the C5-H bond, potentially facilitating certain C-H metalation steps.[20]
-
Radical C-H Difluoromethylation: While the molecule already contains a CHF2 group, conditions for radical C-H functionalization would likely target the most electron-deficient C-H bond on the pyrazole ring, which is often adjacent to a ring nitrogen.[21][22] The pre-existing CHF2 group would further deactivate the ring, requiring robust reaction conditions.
Cross-Coupling Reactions
Difluoromethylpyrazoles bearing a halide (Br, I) or triflate at other positions on the ring are excellent substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Stille).[23][24]
-
Causality: The CHF2 group is electronically withdrawing but is generally stable and well-tolerated under common cross-coupling conditions.[21] This allows for the reliable installation of aryl, alkyl, and other groups at specific positions without interference from the difluoromethyl moiety. For instance, a 4-bromo-1-aryl-3-CHF2-pyrazole can be readily converted to a 4,5-disubstituted analog via a Suzuki coupling.[25][26]
Conclusion
The difluoromethyl group is a dynamic and versatile substituent on a pyrazole ring. It is far more than a simple bioisosteric replacement for a methyl or hydroxyl group. For the synthetic chemist, it offers a dual-pronged opportunity: its own C-H bond can be functionalized via deprotonation to act as a novel nucleophilic synthon, and its powerful electronic influence can be leveraged to direct subsequent substitution and functionalization reactions on the pyrazole core. A thorough understanding of the interplay between the synthesis of these molecules and the reactivity they possess is essential for harnessing their full potential in the development of next-generation pharmaceuticals and agrochemicals.
References
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- Title: Synthesis of Difluoromethylpyrazoles from Difluoroacetohydrazonoyl Bromides and Nitriles Source: Synfacts URL
- Title: Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides | Request PDF Source: ResearchGate URL
- Title: Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides Source: ACS Publications - The Journal of Organic Chemistry URL
- Title: CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?
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Title: Late-stage difluoromethylation: concepts, developments and perspective Source: Royal Society of Chemistry - Chemical Society Reviews URL: [Link]
- Title: The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach Source: ACS Publications - Journal of the American Chemical Society URL
- Title: Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds Source: MDPI URL
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- Title: Difluoromethylation of Heterocycles via a Radical Process Source: Royal Society of Chemistry - Organic Chemistry Frontiers URL
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- Title: CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?
- Title: CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?
- Title: Synthesis of difluoromethyl pyrazoles.
- Title: Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)
- Title: Synthesis of ring fused difluoromethyl pyrazolines and pyrazoles by cycloaddition of difluoroacetohydrazonoyl bromides with cyclic α,β-Unsaturated carbonyl compounds Source: ResearchGate URL
- Source: National Institutes of Health (NIH)
- Title: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds Source: MDPI URL
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Title: CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) Source: YouTube URL: [Link]
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Title: Transition-metal-catalyzed C–H functionalization of pyrazoles Source: Royal Society of Chemistry - Organic & Biomolecular Chemistry URL: [Link]
- Title: Precatalyst Effects on Pd-Catalyzed Cross-Coupling Difluoromethylation of Aryl Boronic Acids Source: Semantic Scholar URL
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Title: Science Talks Lecture 144: Distal C-H Functionalization via Electrophilic C-H Metallation Source: YouTube URL: [Link]
-
Title: Electrophilic Aromatic Substitution Reactions | Ft. Professor Dave Source: YouTube URL: [Link]
-
Title: Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism Source: YouTube URL: [Link]
-
Title: (L-456) Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine ... Source: YouTube URL: [Link]
-
Title: 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry Source: YouTube URL: [Link]
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An In-depth Technical Guide to the Electrophilicity of 1-(Difluoromethyl)-1H-pyrazole-4-carbonyl chloride
Executive Summary: 1-(Difluoromethyl)-1H-pyrazole-4-carbonyl chloride is a highly reactive acylating agent whose synthetic utility is rooted in the pronounced electrophilicity of its carbonyl carbon. This reactivity is a direct consequence of the cumulative electron-withdrawing effects of the N-difluoromethyl group, the pyrazole ring, and the chlorine atom. This guide elucidates the structural and electronic factors that govern this high reactivity, provides validated experimental protocols for its synthesis and subsequent use in nucleophilic acyl substitution reactions, and contextualizes its importance as a key building block in the development of modern agrochemicals and pharmaceuticals.
Introduction: The Rise of Fluorinated Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous approved drugs and potent agrochemicals.[1] In recent years, the strategic incorporation of fluorine-containing substituents has become a cornerstone of modern molecular design, enhancing metabolic stability, binding affinity, and lipophilicity.[2]
Among these, the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide moiety has proven exceptionally successful, particularly in the development of a new generation of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[1][3] Compounds like Bixafen, Fluxapyroxad, and Isopyrazam have become market leaders due to their high efficacy.[3] The synthetic linchpin for these complex molecules is the corresponding acyl chloride, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride .
This guide focuses on its lesser-known but mechanistically fascinating isomer, This compound . While direct literature on this specific N-difluoromethylated isomer is sparse, the fundamental principles governing its electrophilicity can be expertly extrapolated from its well-documented C-difluoromethylated counterpart. The placement of the powerful electron-withdrawing difluoromethyl group directly on a nitrogen atom of the pyrazole ring is expected to profoundly influence the electronic landscape of the entire molecule, leading to a highly activated carbonyl group primed for nucleophilic attack.
Molecular Structure and Electronic Properties
The remarkable reactivity of this compound stems from the synergistic interplay of its three key components: the carbonyl chloride group, the pyrazole ring, and the N-difluoromethyl substituent.
Table 1: Key Properties of the Related Compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
| Property | Value | Source |
|---|---|---|
| CAS Number | 141573-96-8 | [4][5] |
| Molecular Formula | C₆H₅ClF₂N₂O | [4][5] |
| Molecular Weight | 194.57 g/mol | [4] |
| Appearance | Not specified (typically a liquid or low-melting solid) |
| Primary Hazard | Causes severe skin burns and eye damage |[6] |
The Carbonyl Chloride Functional Group
Acyl chlorides are among the most reactive carboxylic acid derivatives.[7] This high reactivity is due to two main factors:
-
Inductive Effect: The highly electronegative chlorine and oxygen atoms both pull electron density away from the carbonyl carbon, creating a significant partial positive charge (δ+).
-
Leaving Group Ability: The chloride ion (Cl⁻) is an excellent leaving group, as it is the conjugate base of a strong acid (HCl). This facilitates the second step of the nucleophilic acyl substitution mechanism.[7]
The N-Difluoromethyl Group: A Potent Electron Sink
The difluoromethyl (-CHF₂) group is a powerful electron-withdrawing group, a property conferred by the high electronegativity of the two fluorine atoms.[2] When attached directly to a nitrogen atom of the pyrazole ring, its influence is magnified. This group significantly lowers the electron density of the entire aromatic system through a strong inductive effect (-I), making the ring itself electron-deficient. This effect is transmitted to the C4 position, further increasing the electrophilicity of the attached carbonyl carbon. The CF₂H group can also act as a bioisostere for moieties like alcohols or thiols, capable of forming hydrogen bonds, which is a key feature in its biological applications.[8]
The following diagram illustrates the key structural features and the dominant electronic effects that enhance the electrophilicity of the carbonyl carbon.
Caption: Molecular structure and key electronic factors enhancing electrophilicity.
Synthesis and Reactivity
The synthesis of pyrazole carbonyl chlorides is typically a two-step process: formation of the precursor carboxylic acid followed by conversion to the highly reactive acyl chloride.
Synthesis of the Carboxylic Acid Precursor
While various routes exist for substituted pyrazole carboxylic acids, a common strategy involves the cyclocondensation of a β-dicarbonyl equivalent with a substituted hydrazine.[1][9] For the N-difluoromethylated target, the synthesis would first involve the preparation of 1-(difluoromethyl)-1H-pyrazole, which can be achieved by reacting pyrazole with a difluoromethylating agent like chlorodifluoromethane (Freon 22) or diethyl (bromodifluoromethyl)phosphonate.[10][11] Subsequent carboxylation at the C4 position would yield the desired 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.
Conversion to this compound
The conversion of the carboxylic acid to the acyl chloride is a standard and robust transformation, most commonly achieved using thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).[4]
The mechanism involves the initial formation of a highly reactive Vilsmeier-Haack type intermediate from the reaction of SOCl₂ and DMF. This intermediate then activates the carboxylic acid, facilitating the nucleophilic attack by the chloride ion and subsequent elimination of SO₂ and HCl as gaseous byproducts, driving the reaction to completion.
Caption: Workflow for the synthesis of the target acyl chloride.
Experimental Protocols
Protocol: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (Model Compound)
This protocol is for the widely used isomeric compound and serves as a validated template for the synthesis of pyrazole acyl chlorides.[4]
Materials:
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic, ~1-2 drops)
-
Anhydrous toluene or dichloromethane (DCM) as solvent
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the carboxylic acid and the anhydrous solvent.
-
Stir the suspension and add the catalytic amount of DMF.
-
Slowly add thionyl chloride dropwise to the mixture at room temperature. Gas evolution (HCl, SO₂) will be observed.
-
After the addition is complete, heat the reaction mixture to reflux (typically 60-80°C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting carboxylic acid).
-
Allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Caution: The vapors are corrosive.
-
The resulting crude acyl chloride is often used directly in the next step without further purification. If needed, it can be purified by vacuum distillation.
Protocol: Representative Nucleophilic Acyl Substitution (Amide Synthesis)
This protocol demonstrates the high electrophilicity of the acyl chloride in a reaction with a nucleophilic amine to form a stable amide bond.[12]
Materials:
-
This compound (crude from previous step) (1.0 eq)
-
Substituted aniline or other amine (1.0 eq)
-
Tertiary amine base (e.g., triethylamine or pyridine) (1.1 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent
Procedure:
-
Dissolve the amine and the tertiary amine base in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0°C in an ice bath.
-
Dissolve the crude acyl chloride in a minimal amount of the anhydrous solvent.
-
Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.
Mechanism of Action: Nucleophilic Acyl Substitution
The reaction of this compound with a nucleophile (Nu⁻) proceeds via the canonical two-step addition-elimination mechanism.[13] The enhanced electrophilicity of the carbonyl carbon makes the initial addition step rapid and favorable.
Caption: The addition-elimination mechanism for nucleophilic acyl substitution.
-
Addition: The nucleophile attacks the highly electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate with a negatively charged oxygen atom.
-
Elimination: The tetrahedral intermediate is transient. The lone pair on the oxygen atom reforms the C=O double bond, and in doing so, expels the most stable leaving group, which is the chloride ion. A final deprotonation step yields the neutral product.
Conclusion
The electrophilicity of this compound is a finely tuned property arising from a powerful confluence of electronic effects. The N-difluoromethyl group acts as a potent inductive electron-withdrawing substituent, depleting the pyrazole ring of electron density and, by extension, dramatically increasing the partial positive charge on the carbonyl carbon. This intrinsic activation, combined with the inherent reactivity of the acyl chloride moiety, renders the molecule an exceptionally potent and versatile electrophile for constructing complex molecular architectures. Understanding these foundational principles is critical for researchers and drug development professionals aiming to leverage this and related fluorinated building blocks for the rational design of next-generation pharmaceuticals and agrochemicals.
References
-
Wikipedia. (2023). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Retrieved from [Link]
- Google Patents. (n.d.). CN111303035A - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- Google Patents. (n.d.). EP3650442A1 - Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid.
-
Eureka Patents. (n.d.). Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Retrieved from [Link]
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Semantic Scholar. (n.d.). N-Difluoromethylation of imidazoles and pyrazoles using BrCF2PO(OEt)2 under mild condition. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and agrochemical synthesis. Its structural backbone, the pyrazole ring, is a common motif in a wide array of biologically active molecules. The incorporation of a difluoromethyl group can substantially alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The carbonyl chloride moiety, a reactive functional group, serves as a key handle for derivatization and the construction of more complex molecular architectures.
Given its potential utility, rigorous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including proton nuclear magnetic resonance (¹H NMR), carbon-13 NMR (¹³C NMR), fluorine-19 NMR (¹⁹F NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). While experimental spectra for this specific molecule are not widely published, this guide, written from the perspective of a Senior Application Scientist, will synthesize data from closely related analogs and first principles to provide a robust predictive framework for its characterization. This approach not only offers a benchmark for researchers synthesizing this compound but also illustrates the causal relationships between molecular structure and spectroscopic output.
Molecular Structure and Spectroscopic Implications
The structure of this compound features a five-membered pyrazole ring substituted at the 1-position with a difluoromethyl group and at the 4-position with a carbonyl chloride group. The key structural features to consider for spectroscopic analysis are:
-
The two aromatic protons on the pyrazole ring (H-3 and H-5).
-
The unique proton of the difluoromethyl group (-CHF₂).
-
The carbonyl carbon of the acid chloride.
-
The two fluorine atoms of the difluoromethyl group.
Each of these features will produce characteristic signals in the various spectroscopic techniques discussed below, allowing for a comprehensive and self-validating structural elucidation.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, chemical environment, and connectivity of protons in a molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple, with three distinct signals.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | 8.2 - 8.5 | Singlet (s) or Doublet of triplets (dt) | |
| H-3 | 8.0 - 8.3 | Singlet (s) or Triplet of doublets (td) | |
| -CHF₂ | 7.0 - 7.5 | Triplet (t) | ²JH-F ≈ 54-59 Hz |
Note: Predicted values are based on data from analogous pyrazole derivatives.[1][2]
Causality Behind Experimental Choices and Interpretation
The choice of a standard deuterated solvent such as chloroform-d (CDCl₃) is appropriate for this molecule, as it is a common solvent for organic compounds and is unlikely to react with the carbonyl chloride.[1] Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[1]
Interpretation of Predicted Signals:
-
Pyrazole Ring Protons (H-3 and H-5): The protons at positions 3 and 5 of the pyrazole ring are in an electron-deficient aromatic system, which deshields them, causing their signals to appear downfield in the range of 8.0-8.5 ppm. Their exact chemical shifts will be influenced by the electron-withdrawing effects of the adjacent difluoromethyl and carbonyl chloride groups. The multiplicity of these signals can be complex due to potential long-range coupling to each other and to the difluoromethyl group.
-
Difluoromethyl Proton (-CHF₂): The proton of the difluoromethyl group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (n+1 rule for I=1/2 nuclei, where n=2). The coupling constant, ²JH-F, is typically large, in the range of 54-59 Hz.[2] This characteristic triplet with a large coupling constant is a strong indicator of the -CHF₂ group.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of TMS as an internal standard.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 0-10 ppm is typically sufficient. The number of scans will depend on the sample concentration, but 16 or 32 scans are usually adequate.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| C=O | 158 - 162 | Singlet (s) | |
| C-5 | 140 - 145 | Triplet (t) | ³JC-F ≈ 3-5 Hz |
| C-3 | 135 - 140 | Triplet (t) | ²JC-F ≈ 30-35 Hz |
| C-4 | 115 - 120 | Singlet (s) | |
| -CHF₂ | 110 - 115 | Triplet (t) | ¹JC-F ≈ 235-240 Hz |
Note: Predicted values are based on data from analogous pyrazole derivatives.[1]
Causality Behind Experimental Choices and Interpretation
The experimental setup for ¹³C NMR is similar to that for ¹H NMR, though longer acquisition times are generally required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is typically employed to simplify the spectrum and improve the signal-to-noise ratio.[1]
Interpretation of Predicted Signals:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the acid chloride is highly deshielded and will appear far downfield, typically in the 158-162 ppm region.
-
Pyrazole Ring Carbons (C-3, C-4, C-5): The chemical shifts of the pyrazole ring carbons are in the aromatic region. C-3 and C-5 will exhibit splitting due to coupling with the fluorine atoms of the difluoromethyl group. The one-bond C-F coupling constant (¹JC-F) for the -CHF₂ carbon will be very large (around 235-240 Hz), and its signal will appear as a triplet.[1] The two-bond (²JC-F) and three-bond (³JC-F) couplings to the pyrazole ring carbons will be smaller.
-
Difluoromethyl Carbon (-CHF₂): The carbon of the difluoromethyl group will show a characteristic triplet with a large ¹JC-F coupling constant, providing unambiguous evidence for this group.[1]
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR is a powerful technique for the characterization of organofluorine compounds. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in high sensitivity.
Predicted ¹⁹F NMR Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CHF₂ | -90 to -120 | Doublet (d) | ²JF-H ≈ 54-59 Hz |
Note: Chemical shifts are referenced to CFCl₃ at 0 ppm. Predicted values are based on data from analogous pyrazole derivatives.[2][3]
Causality Behind Experimental Choices and Interpretation
¹⁹F NMR spectra are typically acquired with proton decoupling to simplify the signals. However, a proton-coupled spectrum can provide valuable information about H-F coupling. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment.
Interpretation of Predicted Signals:
-
Difluoromethyl Fluorines (-CHF₂): The two fluorine atoms of the difluoromethyl group are chemically equivalent and will therefore give rise to a single signal. In a proton-coupled spectrum, this signal will be split into a doublet by the adjacent proton, with a coupling constant (²JF-H) that mirrors the ²JH-F coupling observed in the ¹H NMR spectrum.[2] This reciprocal relationship provides a strong confirmation of the -CHF₂ group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100 - 3150 | Medium |
| C=O (acid chloride) | 1780 - 1820 | Strong |
| C=N, C=C (pyrazole ring) | 1500 - 1600 | Medium |
| C-F | 1000 - 1100 | Strong |
Note: Predicted values are based on standard IR correlation tables.[4][5]
Interpretation of Predicted Absorptions
-
C=O Stretch (Acid Chloride): The most characteristic peak in the IR spectrum will be the strong absorption due to the carbonyl stretch of the acid chloride. This peak is expected at a high wavenumber (1780-1820 cm⁻¹) due to the electron-withdrawing effect of the chlorine atom.
-
C-F Stretch: Strong absorptions in the 1000-1100 cm⁻¹ region are characteristic of C-F bonds.
-
Aromatic C-H and Ring Vibrations: Weaker to medium intensity bands corresponding to the aromatic C-H stretching and pyrazole ring C=C and C=N stretching vibrations will also be present.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent. For a liquid sample, a drop can be placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder or pure KBr should be taken first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 194.0, 196.0 | Molecular ion peak with isotopic pattern for one chlorine atom (approx. 3:1 ratio) |
| [M-Cl]⁺ | 159.0 | Loss of chlorine radical |
| [M-COCl]⁺ | 129.0 | Loss of carbonyl chloride radical |
Note: m/z values are for the most abundant isotopes.
Interpretation of Predicted Data
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (194.57 g/mol ). Due to the presence of chlorine, this peak will be accompanied by an M+2 peak with an intensity of approximately one-third of the main peak, which is characteristic of a molecule containing one chlorine atom.
-
Fragmentation Pattern: The fragmentation pattern will likely involve the loss of the chlorine atom and the carbonyl chloride group, leading to characteristic fragment ions.
Data Validation and Visualization
The combination of these spectroscopic techniques provides a self-validating system for the structural confirmation of this compound. For instance, the triplet in the ¹H NMR and the doublet in the ¹⁹F NMR with the same coupling constant confirm the -CHF₂ group. The large ¹JC-F coupling in the ¹³C NMR further corroborates this assignment. The molecular weight from mass spectrometry confirms the overall composition, and the characteristic C=O stretch in the IR spectrum confirms the presence of the carbonyl chloride.
Molecular Structure for Spectroscopic Assignment
Caption: Workflow for spectroscopic validation.
Conclusion
The spectroscopic characterization of this compound relies on a multi-technique approach. By understanding the predicted signals in ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectrometry, researchers can confidently verify the synthesis of this valuable building block. The interplay of data from these methods provides a robust and self-validating framework for structural confirmation, ensuring the quality and integrity of the compound for subsequent applications in research and development.
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Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. Available at: [Link].
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A Comprehensive Guide to Theoretical Studies of Difluoromethyl Pyrazole Derivatives in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] When combined, the difluoromethyl (-CHF₂) group and the pyrazole ring create a class of compounds with remarkable potential. The -CHF₂ group can modulate physicochemical properties such as lipophilicity, metabolic stability, and pKa, while also serving as a bioisostere for hydroxyl or thiol groups, capable of forming crucial hydrogen bonds with biological targets.
This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to investigate difluoromethyl pyrazole derivatives. For researchers, scientists, and drug development professionals, understanding these in silico techniques is paramount for accelerating the discovery pipeline, optimizing lead compounds, and gaining profound insights into molecular behavior that are often inaccessible through experimental methods alone.[3] We will delve into the causality behind the selection of specific computational tools, present validated protocols, and demonstrate how these theoretical studies form a self-validating system for the design of next-generation therapeutics.
Core Theoretical Methodologies: From Structure to Interaction
The theoretical investigation of difluoromethyl pyrazole derivatives leverages a suite of computational techniques to predict and analyze their properties at an atomic level. These methods range from quantum mechanical calculations that probe electronic structure to molecular simulations that explore dynamic behavior.[3]
Quantum Mechanical (QM) Calculations
Quantum mechanics provides the most fundamental and accurate description of molecular systems. For difluoromethyl pyrazoles, QM methods, particularly Density Functional Theory (DFT), are indispensable for understanding their intrinsic properties.[3][4]
Why DFT? DFT offers an optimal balance between computational cost and accuracy for the systems of interest. It is adept at calculating the electronic structure, which governs a molecule's geometry, stability, and reactivity.[3][4] For fluorinated compounds, the choice of functional and basis set is critical. Functionals like B3LYP or ωB97XD are often employed, with the latter being particularly effective at describing non-covalent interactions that can be influenced by fluorine. Basis sets such as 6-311++G(d,p) are typically sufficient to provide reliable results.
Key insights derived from DFT studies include:
-
Optimized Geometries: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
-
Conformational Analysis: The presence of the -CHF₂ group can introduce unique conformational preferences due to stereoelectronic effects, such as hyperconjugation.[5][6] Theoretical studies can predict the relative energies of different conformers, which is crucial for understanding receptor binding.
-
Electronic Properties: Calculation of Frontier Molecular Orbitals (HOMO and LUMO) helps in assessing the molecule's reactivity and kinetic stability.[4][7] The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electrophilic and nucleophilic sites. This is vital for predicting how the molecule will interact with other molecules, including water, and the amino acid residues in a protein's active site.[7]
Protocol: DFT Geometry Optimization and Frequency Calculation
This protocol outlines a standard procedure for obtaining the optimized geometry and confirming its stability for a novel difluoromethyl pyrazole derivative.
-
Step 1: Build the Initial 3D Structure: Using a molecular builder (e.g., Avogadro, GaussView), construct the 3D coordinates of the difluoromethyl pyrazole derivative.
-
Step 2: Select Level of Theory: Choose an appropriate DFT functional and basis set. For example, B3LYP/6-31G(d,p) for initial optimization and a larger basis set like 6-311++G(d,p) for final, more accurate calculations.[4]
-
Step 3: Set Up the Calculation: In the input file for the QM software (e.g., Gaussian, ORCA), specify the coordinates, charge, multiplicity, and keywords for geometry optimization (Opt) and frequency calculation (Freq).
-
Step 4: Execute and Monitor: Run the calculation. Monitor the convergence criteria to ensure the optimization completes successfully.
-
Step 5: Validate the Structure: Analyze the output. The key validation step is to check the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural investigation.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a difluoromethyl pyrazole) when bound to a second molecule (a receptor, typically a protein).[3][8] This method is fundamental in structure-based drug design.
The Causality of Docking: The primary goal of docking is to model the ligand-receptor interaction at an atomic level, allowing researchers to predict the binding mode and affinity.[3][9] This information is critical for understanding the structure-activity relationship (SAR) and for designing derivatives with improved potency and selectivity. For instance, a recent study on 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 (COX-2) inhibitors used molecular docking to elucidate binding mechanisms and strengths within the enzyme's active site.[7] The study found that the strongest binding affinities were attributed to the formation of hydrogen bonds and several hydrophobic interactions between the pyrazole derivatives and essential amino acid residues.[7]
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[9][10]
Why Use QSAR? Once a set of difluoromethyl pyrazole derivatives has been synthesized and tested for a specific biological activity, QSAR models can be built to predict the activity of new, unsynthesized compounds.[11] This predictive power is invaluable for prioritizing which derivatives to synthesize next, saving significant time and resources. The models are built by calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to correlate these descriptors with the observed activity.[12]
Applications in Drug Design: Case Studies and Insights
Theoretical studies on difluoromethyl pyrazole derivatives have provided crucial insights across various therapeutic areas.
Conformational Control and Receptor Binding
The incorporation of fluorine can significantly alter the conformational behavior of heterocyclic rings.[5][6] While much research has focused on six-membered rings like piperidines, the principles apply to other heterocycles.[6] Computational studies can reveal how the electron-withdrawing nature of the difluoromethyl group influences the pyrazole ring's geometry and the torsional angles of its substituents. This conformational biasing can "lock" the molecule into a bioactive conformation that fits optimally into a receptor's binding pocket, enhancing potency.
Predicting and Understanding Reactivity
DFT calculations provide a wealth of data on the reactivity of difluoromethyl pyrazoles. The table below summarizes key reactivity descriptors that can be calculated from the HOMO and LUMO energies, offering a quantitative basis for comparing the chemical behavior of different derivatives.[7]
| Descriptor | Formula | Interpretation |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron from an equilibrium system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. |
| Electrophilicity Index (ω) | μ² / (2η) | Represents the ability of a molecule to accept electrons. |
Table 1: Key global reactivity descriptors calculated from DFT data.
Guiding Synthesis and Virtual Screening
Theoretical studies are not just for analysis; they are powerful predictive tools. High-throughput virtual screening (HTVS) can be used to dock large libraries of virtual compounds containing the difluoromethyl pyrazole scaffold against a specific protein target.[13] This process efficiently identifies a smaller, more manageable set of "hits" with favorable predicted binding energies. These hits can then be prioritized for synthesis and biological testing. Furthermore, computational studies on reaction mechanisms, such as the [3+2] cycloaddition to form the pyrazole ring, can help optimize synthetic routes and predict regioselectivity.[14]
Conclusion
Theoretical studies are an indispensable component of modern drug discovery and development programs focused on difluoromethyl pyrazole derivatives. Computational methods, from the fundamental accuracy of DFT to the high-throughput power of molecular docking and QSAR, provide unparalleled insights into the structure, properties, and interactions of these promising molecules.[3][15] By explaining the causality behind molecular behavior and providing validated, predictive protocols, these in silico approaches allow scientists to navigate the complexities of medicinal chemistry with greater efficiency and precision. The integration of these theoretical techniques with experimental synthesis and biological evaluation creates a synergistic and iterative cycle that significantly accelerates the journey from a promising scaffold to a life-changing therapeutic.
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- Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 178-187.
- El-Sayed, M. A. A., et al. (2017).
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Methodological & Application
experimental protocol for synthesis of 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride
An Application Note for the Synthesis of 1-(Difluoromethyl)-1H-pyrazole-4-carbonyl Chloride
Abstract
This application note provides a comprehensive and detailed experimental protocol for the synthesis of this compound, a critical building block in the development of modern fungicides. The synthesis involves the conversion of the precursor, 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, into the corresponding acyl chloride using standard chlorinating agents. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, causality behind experimental choices, robust safety procedures, and methods for analytical validation.
Introduction and Scientific Context
1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid and its derivatives are foundational intermediates in the synthesis of numerous succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2][3][4][5] These agrochemicals are vital for controlling a broad spectrum of fungal diseases in major crops. The conversion of the carboxylic acid to its more reactive acyl chloride, this compound, is a pivotal step that enables subsequent amide coupling reactions to produce the final active pharmaceutical ingredients (APIs).[5][6]
The protocol herein describes a reliable and efficient method for this transformation. The choice of chlorinating agent, reaction conditions, and handling procedures are critical for achieving high yield and purity while ensuring operator safety. This document emphasizes a self-validating system, where procedural steps are coupled with clear analytical checkpoints.
Reaction Principle and Mechanism
The conversion of a carboxylic acid to an acyl chloride is a classic nucleophilic acyl substitution reaction. The primary challenge is activating the hydroxyl group of the carboxylic acid, which is a poor leaving group, into a species that can be readily displaced by a chloride ion. Thionyl chloride (SOCl₂) is a commonly employed and highly effective reagent for this purpose.[7][8][9]
The mechanism proceeds as follows:
-
The lone pair of electrons on the carboxylic acid's hydroxyl group initiates a nucleophilic attack on the electrophilic sulfur atom of thionyl chloride.[10]
-
A proton transfer and the loss of a chloride ion result in the formation of a highly reactive chlorosulfite intermediate. This step effectively converts the hydroxyl group into an excellent leaving group.[7]
-
The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon.
-
The tetrahedral intermediate collapses, leading to the formation of the desired acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[10][11]
The irreversible evolution of these gases drives the reaction to completion, making this an efficient and high-yielding transformation.[8][10] Oxalyl chloride, often with a catalytic amount of DMF, serves as an alternative and sometimes milder reagent that operates via a similar principle, forming a Vilsmeier reagent intermediate.[9][12][13][14]
Materials and Equipment
Reagents and Chemicals
| Reagent/Chemical | Formula | Molar Mass ( g/mol ) | CAS Number | Purity/Notes |
| 1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C₅H₄F₂N₂O₂ | 174.10 | 176969-34-9 | >98%, Anhydrous |
| Thionyl chloride | SOCl₂ | 118.97 | 7719-09-7 | >99%, Reagent Grade |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous (<50 ppm H₂O) |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous, Catalytic use |
Essential Equipment
-
Two- or three-neck round-bottom flask (oven-dried)
-
Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel (pressure-equalizing)
-
Schlenk line or inert gas (Nitrogen/Argon) manifold
-
Rotary evaporator with a vacuum trap
-
Standard laboratory glassware (syringes, needles, etc.)
Mandatory Safety Precautions
This protocol involves hazardous materials and must be performed with strict adherence to safety standards.
-
Chemical Fume Hood: All operations must be conducted within a certified and properly functioning chemical fume hood to prevent exposure to toxic vapors and gases.[15]
-
Thionyl Chloride (SOCl₂): This reagent is extremely corrosive, toxic, and reacts violently with water, releasing HCl gas.[15][16] It is a severe irritant to the eyes, skin, and respiratory system.[16][17] Inhalation can cause pulmonary edema.[17]
-
Gaseous Byproducts: The reaction evolves sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are toxic and corrosive gases. A gas scrubber is mandatory to neutralize these acidic gases.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are required at all times.[18]
-
Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber or Viton®). Double-gloving is recommended.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are essential.
-
-
Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at 120 °C overnight) and the reaction must be run under an inert atmosphere (N₂ or Ar) to prevent moisture from reacting violently with thionyl chloride.
-
Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[16] Have an appropriate spill kit for corrosive liquids readily available.
Detailed Experimental Protocol
This procedure details the synthesis on a 10 mmol scale. Adjust quantities accordingly for different scales.
Caption: Workflow for the synthesis of this compound.
Step 1: Apparatus Setup
1.1. Assemble a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and assembled while hot under a positive flow of inert gas (N₂ or Ar). 1.2. Connect the top of the condenser to a gas bubbler and then to a scrubber containing a 2 M sodium hydroxide solution to neutralize HCl and SO₂ gases.
Step 2: Reagent Charging
2.1. To the reaction flask, add 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (1.74 g, 10.0 mmol). 2.2. Add 20 mL of anhydrous toluene via syringe. Begin stirring to create a suspension. 2.3. Add one drop of anhydrous DMF (approx. 0.05 mL) to the suspension. This catalyst accelerates the reaction.[19]
Step 3: Addition of Thionyl Chloride
3.1. Charge the dropping funnel with thionyl chloride (1.4 mL, 2.26 g, 19.0 mmol, 1.9 eq). 3.2. Cool the reaction flask in an ice-water bath to 0-5 °C. 3.3. Add the thionyl chloride dropwise to the stirred suspension over 15-20 minutes. Maintain the internal temperature below 10 °C during the addition. Causality: A slow, cold addition prevents an uncontrolled exotherm and minimizes potential side reactions.
Step 4: Reaction Progression
4.1. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. 4.2. Heat the reaction mixture to a gentle reflux (oil bath temperature ~80-85 °C for toluene). 4.3. Maintain the reflux for 2-3 hours. The reaction is typically complete when the solid starting material has fully dissolved and the evolution of gas has ceased. Self-Validation: The formation of a clear solution is a strong visual indicator of reaction completion.
Step 5: Product Isolation
5.1. Cool the reaction mixture to room temperature. 5.2. Carefully dismantle the apparatus and connect the flask to a rotary evaporator. Crucial: Ensure the vacuum trap is cooled effectively (e.g., with dry ice/acetone) to capture any volatile substances. 5.3. Remove the solvent and excess thionyl chloride under reduced pressure. 5.4. To ensure complete removal of residual thionyl chloride, add 10 mL of anhydrous toluene to the crude product and evaporate again. Repeat this co-evaporation step one more time.[12] 5.5. The final product, this compound, is obtained as a yellow to brown oil or low-melting solid. Due to its high reactivity and moisture sensitivity, it should be placed under an inert atmosphere and used immediately for the next synthetic step without further purification.[19]
Analytical Characterization (Trustworthiness & Validation)
To validate the successful synthesis, the crude product should be characterized by spectroscopic methods. A small aliquot must be handled carefully under inert conditions for sample preparation.
-
Infrared (IR) Spectroscopy:
-
Expected Observation: The most telling change is the disappearance of the broad O-H stretching band from the carboxylic acid (typically ~2500-3300 cm⁻¹) and the appearance of a sharp, strong carbonyl (C=O) stretching absorption characteristic of an acyl chloride at a higher frequency, approximately 1780-1800 cm⁻¹ .[20] The shift to a higher wavenumber is due to the electron-withdrawing effect of the chlorine atom.
-
-
¹H NMR Spectroscopy (in CDCl₃):
-
Expected Spectrum: The proton signals corresponding to the pyrazole ring and the difluoromethyl group will be present. The pyrazole proton adjacent to the newly formed carbonyl chloride group is expected to be deshielded and shift slightly downfield compared to the starting carboxylic acid.
-
CHF₂ proton: A characteristic triplet (due to coupling with two fluorine atoms) around δ 6.8-7.5 ppm.
-
Pyrazole protons: Singlets in the aromatic region (δ ~8.0-8.5 ppm).
-
-
¹³C NMR Spectroscopy (in CDCl₃):
-
Expected Spectrum: The most significant signal is the carbonyl carbon, which should appear in the typical range for an acyl chloride at δ ~160-170 ppm . The difluoromethyl carbon will appear as a triplet due to C-F coupling.
-
References
-
University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. Available at: [Link]
-
Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]
-
Chemguide. Converting carboxylic acids into acyl (acid) chlorides. Available at: [Link]
-
NJ.gov. HAZARD SUMMARY - THIONYL CHLORIDE. Available at: [Link]
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-
Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Available at: [Link]
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Organic Syntheses. Procedure for conversion of carboxylic acid to acid chloride using oxalyl chloride. Available at: [Link]
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International Labour Organization. ICSC 1409 - THIONYL CHLORIDE. Available at: [Link]
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-
European Patent Office. EP4008715A1 - HALOGEN SUBSTITUTED COMPOUND, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF. Available at: [Link]
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Organic Chemistry. Acid to Acid Chloride - Common Conditions. Available at: [Link]
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Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
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Master Organic Chemistry. Conversion of carboxylic acids into acid chlorides with SOCl2. Available at: [Link]
-
ChemTube3D. Acid Chloride Formation - Thionyl Chloride. Available at: [Link]
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Application Notes and Protocols for the Step-by-Step Synthesis of Pyrazole Carboxamides Using Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed exposition on the synthesis of pyrazole carboxamides, a scaffold of paramount importance in medicinal chemistry and drug discovery. We will delve into the prevalent synthetic strategy commencing with the construction of a pyrazole carboxylic acid core, followed by its conversion to a highly reactive acyl chloride intermediate, and culminating in the formation of the target carboxamide. This document is designed to equip researchers with both the theoretical underpinnings and the practical, step-by-step protocols necessary for the successful synthesis of this versatile class of compounds. The causality behind experimental choices, safety protocols, and troubleshooting are discussed in detail to ensure scientific integrity and reproducibility.
Introduction: The Significance of Pyrazole Carboxamides
Pyrazole carboxamides are a privileged structural motif found in a vast array of biologically active compounds, spanning pharmaceuticals, agrochemicals, and materials science.[1][2] Their rigid, planar structure and ability to participate in hydrogen bonding interactions make them ideal pharmacophores for engaging with biological targets. The synthetic accessibility and the potential for diverse functionalization at multiple positions on the pyrazole ring and the amide moiety allow for the fine-tuning of physicochemical and pharmacological properties.[1][3] This has led to the development of numerous successful drugs and clinical candidates for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[4][5]
The Synthetic Blueprint: A Two-Stage Approach
The most robust and widely adopted strategy for the synthesis of pyrazole carboxamides involves a two-stage process.[1][3] This approach offers maximum flexibility for late-stage diversification of the amide substituent.
-
Stage 1: Construction of the Pyrazole Carboxylic Acid Core. This foundational stage involves the synthesis of a pyrazole ring bearing a carboxylic acid or a precursor functional group like an ester. The Knorr pyrazole synthesis and its variations, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is a common and effective method.[1][6]
-
Stage 2: Amide Bond Formation via an Acyl Chloride. The pyrazole carboxylic acid is activated by converting it into a more reactive acyl chloride. This intermediate then readily undergoes nucleophilic acyl substitution with a primary or secondary amine to furnish the final pyrazole carboxamide.
The logical flow of this synthetic strategy is depicted below:
Caption: General workflow for pyrazole carboxamide synthesis.
The Underlying Chemistry: Mechanism of Amide Bond Formation
The conversion of a carboxylic acid to an amide via an acyl chloride proceeds through a two-step mechanism:
-
Activation of the Carboxylic Acid: The hydroxyl group of the carboxylic acid is a poor leaving group. Therefore, it is converted into a better one by reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1] A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate this reaction by forming the reactive Vilsmeier reagent in situ.
-
Nucleophilic Acyl Substitution: The resulting acyl chloride is highly electrophilic and readily reacts with a nucleophilic amine. The reaction proceeds via a tetrahedral intermediate, which then collapses to form the stable amide bond and eliminates a chloride ion.
The mechanism is illustrated below:
Caption: Mechanism of amide formation via an acyl chloride.
Experimental Protocols
4.1. Safety First: Handling Acyl Chlorides and Reagents
Acyl chlorides are highly reactive, corrosive, and moisture-sensitive compounds.[7][8] Thionyl chloride and oxalyl chloride are also toxic and corrosive.[7] All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.[8][9] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.[7]
| Reagent | Key Hazards | Handling Precautions |
| Acyl Chlorides | Corrosive, moisture-sensitive, lachrymator. | Handle in a fume hood, under inert atmosphere. Avoid inhalation and contact with skin and eyes.[7][8] |
| Thionyl Chloride | Toxic, corrosive, reacts violently with water. | Handle in a fume hood, under inert atmosphere. Add dropwise to the reaction mixture.[7] |
| Oxalyl Chloride | Toxic, corrosive, decomposes to CO and HCl. | Handle in a fume hood, under inert atmosphere. Use with caution. |
| Amines | Can be corrosive, flammable, and toxic. | Consult the specific Safety Data Sheet (SDS). Handle in a fume hood. |
| Anhydrous Solvents | Flammable. | Use in a well-ventilated area, away from ignition sources. |
4.2. Protocol 1: Synthesis of a Pyrazole-Carboxylate Ester (Knorr Synthesis)
This protocol describes a general procedure for the synthesis of a pyrazole-carboxylate ester, a common precursor to the carboxylic acid.
Materials:
-
Hydrazine derivative (1.0 eq)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount, e.g., 0.1 eq)
Procedure:
-
Dissolve the hydrazine derivative in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[1]
-
Add a catalytic amount of glacial acetic acid to the solution.[1]
-
Add the β-ketoester dropwise to the stirred solution at room temperature.[1]
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.[3]
-
Upon completion, allow the mixture to cool to room temperature.[1]
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.[1]
-
The crude product may be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
4.3. Protocol 2: Hydrolysis of Pyrazole-Carboxylate Ester to Carboxylic Acid
This protocol details the conversion of the ester to the corresponding carboxylic acid.
Materials:
-
Pyrazole-carboxylate ester (from Protocol 1) (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolve the pyrazole ester in a mixture of THF and water (e.g., a 3:1 ratio).[1]
-
Add the base (NaOH or LiOH, 2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).[3]
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[3]
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[1]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the pure pyrazole-carboxylic acid.[1]
4.4. Protocol 3: Synthesis of Pyrazole Carboxamide via Acyl Chloride
This protocol describes the final two steps: formation of the acyl chloride and subsequent amidation.
Method A: Using Thionyl Chloride or Oxalyl Chloride
Materials:
-
Pyrazole-carboxylic acid (from Protocol 2) (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Desired primary or secondary amine (1.2 eq)
-
Triethylamine (TEA) or other non-nucleophilic base (2.5 eq)
Procedure:
Step 1: Acyl Chloride Formation
-
Suspend or dissolve the pyrazole-carboxylic acid in anhydrous DCM or THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride or oxalyl chloride dropwise to the stirred mixture.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-acyl chloride, which is typically a solid or oil and is used immediately in the next step without further purification.[3]
Step 2: Amide Formation
-
Dissolve the crude pyrazole-acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C under an inert atmosphere.[3]
-
In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.[3]
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.[3]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC.[3]
-
Workup and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure pyrazole carboxamide.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of acyl chloride | Incomplete reaction; moisture contamination. | Ensure anhydrous conditions; extend reaction time; use fresh chlorinating agent. |
| Low yield of amide | Inactive acyl chloride (hydrolyzed); poor nucleophilicity of the amine. | Use the acyl chloride immediately after preparation; use a more reactive amine or a stronger base. |
| Multiple products observed by TLC | Side reactions; impurity in starting materials. | Purify starting materials; optimize reaction conditions (temperature, solvent, base). |
| Difficulty in purification | Product co-elutes with impurities. | Try a different solvent system for chromatography; consider recrystallization from various solvents. |
Conclusion
The synthesis of pyrazole carboxamides via their acyl chloride intermediates is a reliable and versatile method that is widely applicable in the synthesis of novel compounds for drug discovery and other applications. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize a diverse range of pyrazole carboxamides.
References
-
Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. De Gruyter. [Link]
-
Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. CNKI. [Link]
-
Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. JETIR. [Link]
-
Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
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Zheng, L. W., et al. (2009). Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 19(18), 5325-5328. [Link]
-
An improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate. [Link]
-
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. [Link]
-
Synthesis of pyrazole acylhydrazones 10–13 and pyrazolyl amides 14–22. ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]
-
AA Blocks. (2025). Safety Data Sheet - 4-Bromo-1-ethyl-1h-pyrazole-5-carbonyl chloride. [Link]
- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
- Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
-
ICSC 0210 - ACETYL CHLORIDE. Inchem.org. [Link]
-
Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. [Link]
-
Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. ACS Publications. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
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Application Note: A Comprehensive Guide to the Synthesis of N-Substituted 1-(Difluoromethyl)-1H-pyrazole-4-carboxamides
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 1-(Difluoromethyl)-1H-pyrazole-4-carboxamide Scaffold
The 1-(difluoromethyl)-1H-pyrazole-4-carboxamide core is a privileged scaffold in modern medicinal and agricultural chemistry. The incorporation of a difluoromethyl (CHF₂) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. This makes the synthesis of derivatives based on this scaffold a critical area of research, particularly in the development of novel fungicides and pharmaceuticals. This application note provides a detailed guide to the coupling of 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride with a variety of primary and secondary amines, a key step in the synthesis of these valuable compounds.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base, typically a tertiary amine like triethylamine (TEA), is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Caption: Nucleophilic acyl substitution mechanism.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the coupling of this compound with an amine.
Reagents and Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0-1.2 eq) and dissolve it in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.5-2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer.
-
Aqueous Wash: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted 1-(difluoromethyl)-1H-pyrazole-4-carboxamide.
Caption: Experimental workflow for amide coupling.
Summary of Reaction Conditions
The following table summarizes various reported conditions for the coupling of amines with this compound and related pyrazole acyl chlorides.
| Amine Substrate | Base | Solvent | Temperature | Time | Yield | Reference |
| Substituted anilines | Triethylamine | Dichloromethane | 0 °C to RT | 30 min | Not specified | [1] |
| 3-Aminopyridine | Triethylamine | Dichloromethane | 0 °C to RT | 6 h | Not specified | [2] |
| 1-(2-Amino-phenoxy)-4-trifluoromethylbenzene | Triethylamine | Not specified | Room Temperature | 2 h | Not specified | [3] |
| Substituted anilines | Triethylamine | Dichloromethane | Room Temperature | 1 h | Good | |
| Various amines | Triethylamine | Dichloromethane | Room Temperature | Overnight | Not specified | [4] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | - Inactive acyl chloride (hydrolyzed).- Poorly nucleophilic amine.- Insufficient base. | - Use freshly prepared or purchased acyl chloride.- Consider using a more forcing condition (e.g., higher temperature, stronger base like DBU, or a coupling agent like HATU if starting from the carboxylic acid).- Ensure at least 1.5 equivalents of base are used. |
| Formation of multiple products | - Side reactions of the amine or acyl chloride.- Reaction with the pyrazole ring nitrogen. | - Ensure the reaction is run under an inert atmosphere to prevent side reactions with atmospheric moisture.- For amines with multiple nucleophilic sites, consider using a protecting group strategy. |
| Difficult purification | - Close polarity of starting material and product.- Presence of base-HCl salt. | - Optimize the chromatographic conditions (try different solvent systems or a different stationary phase).- Ensure the aqueous workup is thorough to remove all water-soluble impurities. A wash with dilute acid (e.g., 1M HCl) can help remove excess tertiary amine base. |
References
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. [Link][1][5]
-
Synthesis and crystal structure of 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl). ResearchGate. [Link][2]
-
Pyrazole amide compound having diphenyl ether structure, and preparation method and use thereof. Google Patents. [3]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. [Link][4]
Sources
Application Note: A Guide to High-Throughput Amide Library Synthesis Using 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride
Abstract
The strategic incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can enhance metabolic stability, binding affinity, and membrane permeability.[1] The 1-(difluoromethyl)-1H-pyrazole moiety, in particular, represents a privileged scaffold, combining the biological significance of pyrazoles with the advantageous properties of the difluoromethyl group.[2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride as a key building block in parallel synthesis for the rapid generation of diverse amide libraries. We present detailed protocols, field-proven insights into experimental design, and troubleshooting strategies to streamline drug discovery workflows.
Introduction: The Strategic Value of the 1-(difluoromethyl)pyrazole Scaffold
In the quest for novel therapeutics, the efficiency of lead generation and optimization is paramount. Parallel synthesis has emerged as a powerful strategy to rapidly explore chemical space by systematically reacting a common core structure with a diverse set of building blocks. The choice of the core scaffold is critical to the success of such campaigns.
This compound is a high-value reagent for library synthesis for two primary reasons:
-
The Pyrazole Core: Pyrazole rings are prevalent in a remarkable number of approved drugs and clinical candidates, acting as a versatile scaffold for targeting a wide array of biological targets, including kinases and various receptors.[4][5] Their rigid, planar structure and defined vectoral display of substituents make them ideal for structure-based drug design.
-
The Difluoromethyl (-CF₂H) Group: This unique substituent serves as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) functionalities.[1] Its strong electron-withdrawing nature and moderate lipophilicity can significantly improve a molecule's metabolic stability and cell permeability. Furthermore, the acidic proton on the -CF₂H group can participate in hydrogen bonding, offering an additional handle for modulating target binding affinity.[1]
The acyl chloride functionality provides a highly reactive handle for coupling this valuable scaffold to a wide range of primary and secondary amines, enabling the efficient construction of novel chemical entities for high-throughput screening.[6]
Reagent Profile and Handling
Chemical Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₅H₃ClF₂N₂O
-
Molecular Weight: 192.54 g/mol
-
Structure:
(Note: A representative structure is shown, as this specific isomer is a specialized reagent.)
Reactivity and Mechanism
As an acyl chloride, the reagent is a powerful electrophile. The carbonyl carbon is highly activated towards nucleophilic attack due to the inductive electron-withdrawing effects of both the adjacent chlorine atom and the pyrazole ring system. The primary reaction utilized in parallel synthesis is nucleophilic acyl substitution with an amine to form a stable amide bond, liberating hydrogen chloride (HCl) as a byproduct.
Critical Safety and Handling Protocols
Acyl chlorides demand stringent safety protocols due to their hazardous nature.[6]
-
Moisture Sensitivity: The reagent reacts violently with water and atmospheric moisture to produce corrosive HCl gas.[6][7] All operations must be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., Nitrogen or Argon).
-
Corrosivity: Direct contact causes severe skin and eye burns.[6] Always handle this reagent in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from water, alcohols, and amines.[6] Containers must be kept tightly sealed under an inert atmosphere.
Core Application: Parallel Amide Synthesis Workflow
The following section outlines a robust workflow for the synthesis of an amide library in a 96-well plate format. This process is designed for efficiency and automation-friendliness.
Diagram 1: Automated Parallel Amide Synthesis Workflow.
Protocol 1: Reagent Stock Preparation
Rationale: Accurate and consistent stock solutions are fundamental for reliable high-throughput synthesis. Anhydrous solvents are critical to prevent hydrolysis of the acyl chloride.
-
Acyl Chloride Stock (0.2 M): In a dry, nitrogen-flushed vial, dissolve the appropriate amount of this compound in anhydrous dichloromethane (DCM) to achieve a final concentration of 0.2 M. This solution should be prepared fresh and used immediately.
-
Amine Library Plate (0.2 M): Prepare a 96-well master plate containing solutions of diverse primary and secondary amines. Dissolve each amine in anhydrous DCM or anhydrous N,N-Dimethylformamide (DMF) if solubility is an issue, to a final concentration of 0.2 M.
-
Base Stock (0.6 M): Prepare a stock solution of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in anhydrous DCM to a final concentration of 0.6 M.
Protocol 2: Automated Parallel Amide Synthesis (96-Well Plate)
Rationale: This protocol uses a slight excess of the amine and a larger excess of the base to drive the reaction to completion and neutralize the HCl byproduct. The reaction is performed in a sealed plate to prevent solvent evaporation and maintain an inert atmosphere.
-
Setup: Place a new 96-well reaction block/plate onto the deck of an automated liquid handler situated in a nitrogen-filled glovebox or a fume hood with an inert gas manifold.
-
Amine Dispensing: Dispense 100 µL of each unique amine stock solution (0.02 mmol, 1.0 eq) from the Amine Library Plate into the corresponding wells of the reaction plate.
-
Base Dispensing: Add 50 µL of the 0.6 M base stock solution (0.03 mmol, 1.5 eq) to each well.
-
Initiate Reaction: While stirring the wells (if automation allows), add 100 µL of the 0.2 M acyl chloride stock solution (0.02 mmol, 1.0 eq) to each well. The addition of the highly reactive acyl chloride should be the final step to initiate the reaction.
-
Incubation: Seal the reaction plate securely with a cap mat. Transfer the plate to an orbital shaker and agitate at room temperature for 4-16 hours. Reaction progress can be monitored by taking a small aliquot from a representative well and analyzing via LC-MS. For less reactive amines (e.g., anilines), the reaction may be gently heated to 40 °C.
Protocol 3: High-Throughput Work-up and Purification
Rationale: The goal of a parallel synthesis work-up is to remove excess reagents and byproducts efficiently without resorting to individual column chromatography. Solid-Phase Extraction (SPE) is an excellent method for this.
-
Quenching: Unseal the plate and add 100 µL of saturated aqueous ammonium chloride (NH₄Cl) solution to each well to quench any remaining acyl chloride.
-
SPE Cartridge Conditioning: Condition a 96-well silica SPE plate by washing sequentially with 1 mL of ethyl acetate and 1 mL of hexane.
-
Loading: Transfer the entire content of each reaction well onto the corresponding well of the conditioned SPE plate.
-
Washing (Impurity Elution): Wash the SPE cartridges to remove impurities.
-
Elute the triethylamine hydrochloride salt with 1 mL of 5% ethyl acetate in hexane.
-
Elute any remaining unreacted polar amine with 1 mL of 20% ethyl acetate in hexane.
-
-
Product Elution: Elute the desired amide product with 1 mL of 50-70% ethyl acetate in hexane into a clean 96-well collection plate. The exact elution solvent composition may need to be optimized based on the library's polarity.
-
Solvent Removal: Place the collection plate in a centrifugal evaporator to remove the solvent and obtain the final compounds.
-
Final Plating: Re-dissolve the dried products in a desired volume of DMSO (e.g., 200 µL for a 100 mM final concentration) to create the final library plate ready for screening.
Data Presentation & Expected Outcomes
The described protocol is robust for a wide variety of amines. The table below provides a guideline for expected reaction times and outcomes based on the amine class.
| Amine Class | Example | Relative Reactivity | Recommended Time | Expected Purity (Post-SPE) | Notes |
| Primary Aliphatic | Benzylamine | Very High | 4 hours | >90% | Reactions are often exothermic and complete quickly. |
| Secondary Aliphatic | Morpholine | High | 6 hours | >85% | Steric hindrance can slightly slow the reaction rate. |
| Primary Anilines | Aniline | Moderate | 12-16 hours | >80% | Electron-poor anilines may require gentle heating (40°C). |
| Secondary Anilines | N-Methylaniline | Low | 16 hours + Heat | >75% | Can be challenging due to steric and electronic effects. |
Troubleshooting and Best Practices
-
Issue: Low Conversion/Yield.
-
Cause: Insufficient exclusion of moisture, leading to hydrolysis of the acyl chloride.
-
Solution: Ensure all solvents are anhydrous and that operations are performed under a robust inert atmosphere. Prepare the acyl chloride solution immediately before use.[6]
-
Cause: Low reactivity of the amine.
-
Solution: Increase reaction time or gently heat the reaction plate to 40°C. Consider using a more potent acylation catalyst, though this complicates purification.
-
-
Issue: Inconsistent Results Across the Plate.
-
Cause: Poor mixing or inaccurate liquid handling.
-
Solution: Calibrate liquid handlers regularly. Ensure the orbital shaker provides vigorous and uniform agitation to all wells.
-
-
Issue: Difficult Purification (Product and Starting Amine Co-elute).
-
Cause: Similar polarity between the starting amine and the amide product.
-
Solution: Modify the SPE wash and elution steps. A shallower gradient may be required. Alternatively, a liquid-liquid extraction workup can be employed, using an acidic wash (e.g., 1M HCl) to remove basic starting amines.
-
Conclusion
This compound is a potent and versatile building block for the parallel synthesis of novel amide libraries. Its unique combination of a medicinally privileged pyrazole core and a property-enhancing difluoromethyl group makes it an invaluable tool for modern drug discovery.[1][2] By employing the robust automated protocols and best practices detailed in this guide, research organizations can significantly accelerate their hit-finding and lead-optimization efforts, efficiently generating high-quality compound collections for biological screening.
References
-
Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115. Retrieved from [Link]
-
Fustero, S., et al. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(1), 325-395. Retrieved from [Link]
-
Sinopeg. (n.d.). [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides. Retrieved from [Link]
-
Wang, G., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8408. Retrieved from [Link]
-
Sharma, K., & Singh, P. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Retrieved from [Link]
-
Li, J., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116558. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
purification of 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride derivatives by chromatography
Topic: High-Fidelity Purification of 1-(Difluoromethyl)-1H-pyrazole-4-carbonyl Chloride Derivatives by Chromatography
For: Researchers, scientists, and drug development professionals.
Abstract
This compound and its derivatives are pivotal building blocks in modern agrochemical and pharmaceutical synthesis, most notably in the creation of a successful class of succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2] The inherent reactivity of the carbonyl chloride functional group, while essential for subsequent synthetic transformations, presents a significant challenge for purification. This document provides a comprehensive guide to the chromatographic purification of these valuable intermediates, emphasizing the critical need for anhydrous conditions and the rationale for utilizing normal-phase chromatography. Detailed, field-tested protocols for flash chromatography, method development, and purity assessment are presented, alongside expert troubleshooting advice to overcome common purification hurdles.
The Purification Challenge: Understanding Analyte Reactivity
The successful purification of this compound derivatives is contingent on a single, overriding principle: the prevention of hydrolysis. The carbonyl chloride moiety is a highly reactive electrophile, susceptible to nucleophilic attack by water, alcohols, and even primary or secondary amines.[3]
Causality of the Challenge:
-
Hydrolysis: Exposure to moisture leads to the rapid and irreversible conversion of the carbonyl chloride to the corresponding carboxylic acid. This not only results in yield loss but also introduces a significant impurity that can be difficult to remove and may complicate subsequent reactions.
-
Sensitivity to Protic Solvents: Standard purification techniques like reversed-phase HPLC, which rely on aqueous-organic mobile phases, are fundamentally incompatible with this class of compounds.
-
Thermal and Acidic Instability: While more stable than some acid chlorides, prolonged exposure to heat or acidic conditions (such as those on an unmodified silica gel surface) can promote degradation.[4]
Given these properties, the entire purification workflow must be conducted under strictly anhydrous conditions, from solvent selection to glassware preparation and sample handling.[4]
Strategic Approach: The Primacy of Normal-Phase Chromatography
Normal-phase chromatography, utilizing a polar stationary phase (typically silica gel) and a non-polar, anhydrous mobile phase, is the method of choice for this application. This approach directly addresses the analyte's instability by eliminating protic solvents from the system.
Why Normal-Phase Chromatography?
-
Anhydrous Mobile Phases: Solvent systems are composed of non-protic organic solvents like hexanes, ethyl acetate, and dichloromethane (DCM), which do not react with the carbonyl chloride.
-
Predictable Elution: The separation is based on polarity. The target compound, being moderately polar, can be effectively separated from less polar starting materials and more polar byproducts (such as the hydrolyzed carboxylic acid).
-
Scalability: The technique is readily scalable from milligram-scale purification on the benchtop to kilogram-scale production using automated flash chromatography systems.
Thin-Layer Chromatography (TLC) serves as an indispensable, low-cost tool for rapidly developing and optimizing the separation method before committing to a larger-scale flash chromatography run.[5]
Experimental Workflow: From Crude Mixture to Pure Compound
The following diagram outlines the comprehensive workflow for the purification of a crude this compound derivative.
Detailed Application Protocol: Flash Chromatography Purification
This protocol provides a step-by-step guide for the purification of a representative crude reaction mixture.
4.1. Materials and Equipment
-
Chromatography System: Automated flash chromatography system or a glass column for manual operation.
-
Stationary Phase: Standard silica gel, 40-63 µm particle size.
-
Solvents (Anhydrous): Hexanes (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM).
-
Glassware: Round-bottom flasks, beakers, graduated cylinders (oven-dried before use).
-
Sample Loading: Syringes for liquid loading or a round-bottom flask for dry loading preparation.
-
Analysis: TLC plates (silica gel 60 F254), UV lamp (254 nm), TLC chambers.
-
Post-Purification: Rotary evaporator, high-vacuum pump.
4.2. Step 1: TLC Method Development (The Blueprint for Success) The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4, ensuring good separation from impurities.
-
Prepare several TLC chambers with varying ratios of Ethyl Acetate in Hexanes (e.g., 5%, 10%, 15%, 20% EtOAc).
-
Dissolve a small amount of the crude reaction mixture in anhydrous DCM.
-
Spot the crude mixture onto the baseline of the TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the spots under a UV lamp.
-
Identify the solvent system that provides the best separation between the product and any major impurities. The hydrolyzed carboxylic acid byproduct will typically appear as a baseline spot in these solvent systems.
4.3. Step 2: Sample Preparation (Dry Loading Protocol) Dry loading is highly recommended as it often results in sharper peaks and better resolution compared to liquid loading, especially for difficult separations.
-
In a round-bottom flask, dissolve the crude material in a minimal amount of anhydrous DCM.
-
Add silica gel to the flask (typically 1-2 times the mass of the crude material).
-
Concentrate the slurry on a rotary evaporator until a fine, free-flowing powder is obtained. Ensure the material is completely dry.
4.4. Step 3: Flash Chromatography Execution
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel Cartridge | Standard choice for normal-phase separation of moderately polar compounds. |
| Sample Load | 1-5% of column mass | Higher loading can compromise resolution. Start with a lower percentage for unknown mixtures. |
| Equilibration | 2-3 column volumes (CV) of initial mobile phase | Ensures a stable baseline and consistent separation. |
| Mobile Phase A | Anhydrous Hexanes | Weak, non-polar solvent. |
| Mobile Phase B | Anhydrous Ethyl Acetate | Stronger, polar solvent used to elute the compound. |
| Flow Rate | Dependant on column size (e.g., 40 mL/min for a 40g column) | Optimize for a balance between speed and resolution. |
| Gradient Profile | See Table 1 | A typical gradient designed to separate impurities and elute the product efficiently. |
| Detection | UV (e.g., 254 nm) | The pyrazole ring is UV-active, allowing for real-time monitoring of the elution profile. |
Table 1: Example Gradient Profile for Flash Chromatography
| Step | Column Volumes (CV) | % Ethyl Acetate in Hexanes | Purpose |
|---|---|---|---|
| 1 | 2.0 | 0% | Elute non-polar impurities. |
| 2 | 10.0 | 0% → 25% | Gradient elution to separate the target compound. |
| 3 | 2.0 | 25% | Ensure complete elution of the target compound. |
| 4 | 2.0 | 100% | Column flush to remove highly polar impurities. |
4.5. Step 4: Fraction Analysis and Product Isolation
-
Collect fractions as indicated by the UV chromatogram.
-
Analyze relevant fractions by TLC using the solvent system developed in Step 1 to identify those containing the pure product.
-
Combine the pure fractions in a pre-weighed, oven-dried round-bottom flask.
-
Remove the solvent using a rotary evaporator. Use a moderate temperature (e.g., 40 °C) to avoid thermal degradation.
-
Place the flask under a high vacuum for at least one hour to remove residual solvent.
-
Blanket the final product with an inert gas (Nitrogen or Argon) and store it in a sealed container at -20°C.[3]
Purity Assessment and Structural Confirmation
Post-purification analysis is critical to confirm the identity and purity of the final product.
-
¹H and ¹³C NMR Spectroscopy: This is the definitive method for structural confirmation.[6][7] The sample should be prepared using an anhydrous deuterated solvent such as Chloroform-d (CDCl₃). The spectra should be clean, with correct chemical shifts, splitting patterns, and integration corresponding to the target structure.
-
FTIR Spectroscopy: Provides functional group information. Look for a characteristic strong absorbance for the C=O stretch of the carbonyl chloride, typically in the range of 1750-1815 cm⁻¹. The absence of a broad O-H stretch (around 3000 cm⁻¹) confirms the removal of the hydrolyzed carboxylic acid impurity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is hydrolyzing on the column (new, more polar spot appears on TLC). | 1. Moisture in solvents or on glassware.2. "Wet" crude sample. | 1. Use freshly opened anhydrous solvents or re-distill/dry existing solvents.2. Ensure all glassware is rigorously oven- or flame-dried.3. Co-evaporate the crude sample with anhydrous toluene before loading. |
| Poor separation from a close-eluting impurity. | 1. Solvent system is not optimal.2. Column is overloaded.3. Inefficient sample loading. | 1. Re-develop the TLC method using a different solvent system (e.g., substitute EtOAc with a DCM/Hexane gradient).2. Use a shallower gradient during the elution of the target compound.3. Reduce the sample load to <1% of the column mass.4. Ensure the dry-loaded sample is a fine, uniform powder. |
| No product elutes from the column. | 1. The compound is too polar for the chosen mobile phase.2. The compound has degraded or reacted on the silica. | 1. Increase the percentage of the polar solvent (EtOAc) in the gradient.2. If degradation is suspected, consider using a deactivated stationary phase (e.g., neutral alumina) or pre-treating the silica column with a solution containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1%) in the mobile phase. |
Conclusion
The successful chromatographic purification of this compound derivatives is readily achievable through a methodical approach centered on the exclusion of moisture. Normal-phase flash chromatography using anhydrous solvents provides a robust and scalable platform for obtaining these high-value intermediates with the purity required for demanding applications in drug discovery and agrochemical development. By following the detailed protocols and troubleshooting guidance presented in this note, researchers can confidently navigate the challenges posed by this reactive yet crucial class of molecules.
References
-
MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]
- Google Patents. (n.d.). CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
-
ResearchGate. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. Retrieved from [Link]
-
Thieme. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Retrieved from [Link]
- Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
Arkivoc. (2000). CHEMOSELECTIVE SYNTHESIS OF 3- AND 5-PYRAZOLYLACETATES. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid Chloride/ chloroformate purification?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Retrieved from [Link]
-
PubMed. (n.d.). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Retrieved from [Link]
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- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
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- 5. rsc.org [rsc.org]
- 6. CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of a Fluorinated Pyrazole Building Block
An In-depth Technical Guide to the Scale-Up Synthesis of 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a privileged scaffold in modern medicinal and agricultural chemistry, forming the core of numerous approved drugs and high-performance fungicides.[1][2][3] The incorporation of a difluoromethyl (-CF2H) group into organic molecules is a well-established strategy for enhancing crucial physicochemical properties.[4] This group acts as a lipophilic hydrogen bond donor and can serve as a bioisosteric replacement for hydroxyl or thiol groups, often leading to improved metabolic stability, membrane permeability, and binding affinity.[5][6]
This compound is a high-value, reactive intermediate primarily used in the synthesis of advanced succinate dehydrogenase inhibitor (SDHI) fungicides.[7][8][9] Its structure combines the robust pyrazole core with the modulating effects of the difluoromethyl group, making the corresponding carboxamides potent active ingredients. The carbonyl chloride functionality provides a reactive handle for the facile construction of these amide linkages.
This guide provides a comprehensive, two-part protocol for the scale-up synthesis of this key intermediate, emphasizing the causal logic behind procedural choices, rigorous safety protocols, and robust analytical controls necessary for reproducible, large-scale production.
Overall Synthetic Strategy and Rationale
The synthesis is logically approached in two distinct stages: first, the construction and isolation of the stable carboxylic acid precursor, followed by its conversion to the more reactive acid chloride. This staged approach is fundamental for process control and purity, as the acid chloride is moisture-sensitive and typically used directly in subsequent reactions without prolonged storage.
Caption: Overall two-part workflow for the synthesis.
PART 1: Scale-Up Synthesis of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
The synthesis of the carboxylic acid precursor is the cornerstone of this process. The chosen route, based on methodologies reported for analogous structures, involves the formation of an α-difluoroacetyl intermediate followed by a cyclization reaction with methylhydrazine.[8] This approach avoids the formation of significant isomeric impurities that can complicate purification in other synthetic routes.[10]
Experimental Protocol
Step 1A: Formation of the α-Difluoroacetyl Intermediate and Cyclization
-
Reactor Setup: Equip a suitable jacketed glass reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the system is inert and dry by purging with nitrogen.
-
Initial Charge: Charge the reactor with dichloromethane (DCM) and an appropriate α,β-unsaturated ester (e.g., N,N-diethylaminoethyl acrylate).[8] Cool the solution to 0-5 °C using a circulating chiller.
-
Reagent Addition: Add an acid scavenger, such as N,N-diisopropylethylamine (DIPEA), to the reactor.[8] Slowly add 2,2-difluoroacetyl halide (e.g., chloride or bromide) via the dropping funnel, maintaining the internal temperature below 10 °C to control the exotherm.
-
Reaction & Hydrolysis: Stir the reaction at room temperature until completion (monitor by TLC/HPLC). Upon completion, cool the mixture again to 0-5 °C and slowly add an aqueous solution of sodium hydroxide or potassium hydroxide for hydrolysis.
-
Aqueous Work-up: Separate the aqueous layer. Wash the organic layer with brine, then extract the combined aqueous layers with DCM to recover any product. Acidify the aqueous layer with concentrated HCl to precipitate the crude α-difluoroacetyl intermediate carboxylic acid.
-
Cyclization: Dissolve the crude intermediate in a suitable solvent. Add a catalyst, such as potassium iodide.[8] Add an aqueous solution of methylhydrazine dropwise at low temperature (-10 °C to 0 °C).
-
Reaction Completion: After the addition, allow the reaction to warm to room temperature and then heat to reflux (e.g., 50-120 °C) to drive the cyclization to completion.[8]
-
Isolation and Purification: Cool the reaction mixture and acidify with HCl to precipitate the crude product. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol/water or methanol/water) to yield the pure carboxylic acid.[8]
Data Summary: Process Parameters for Carboxylic Acid Synthesis
| Parameter | Specification | Rationale |
| Solvent | Dichloromethane (DCM), Water | DCM provides good solubility for organic reagents; water is used for hydrolysis and work-up. |
| Key Reagents | 2,2-Difluoroacetyl Halide, α,β-Unsaturated Ester, Methylhydrazine | Core reactants for building the pyrazole ring structure. |
| Temperature Control | Initial Addition: 0-10 °C; Cyclization: 50-120 °C | Low temperature for initial exothermic addition prevents side reactions. Elevated temperature is required to overcome the activation energy for the cyclization step.[8] |
| Purification Method | Acid-base work-up followed by recrystallization | An effective and scalable method to remove impurities and isolate a high-purity solid product.[8] |
| Expected Yield | 70-80% | Based on reported yields for similar multi-step, one-pot procedures.[8] |
PART 2: Scale-Up Synthesis of this compound
The conversion of the carboxylic acid to the acid chloride is a critical step that requires stringent control of reaction conditions, primarily the exclusion of water. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation on a large scale due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
Experimental Protocol
Step 2A: Chlorination with Thionyl Chloride
-
Reactor Setup: Use a clean, dry, jacketed glass reactor equipped with an overhead stirrer, temperature probe, reflux condenser, and nitrogen inlet. The outlet of the condenser must be connected to a gas scrubber containing a sodium hydroxide solution to neutralize the HCl and SO₂ off-gases.
-
Initial Charge: Charge the reactor with the 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid synthesized in Part 1. Add a suitable anhydrous solvent, such as toluene or dichloromethane.
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.05 eq). This is crucial as it forms the Vilsmeier reagent in situ, which is the active chlorinating agent and accelerates the reaction.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (1.2-1.5 equivalents) via a dropping funnel. An exotherm may be observed; maintain the temperature below 30 °C during the addition.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to a moderate reflux (e.g., 50-70 °C, depending on the solvent) and maintain until gas evolution ceases and the reaction is complete as determined by in-process controls (e.g., disappearance of the starting acid by HPLC after derivatization of a sample).
-
Isolation: Cool the reaction mixture to room temperature. The product is typically not isolated. The solvent and excess thionyl chloride are removed by distillation under reduced pressure. Care must be taken to ensure the final product is not heated excessively, which could cause degradation. The resulting crude acid chloride is often used directly in the next synthetic step.
Data Summary: Process Parameters for Chlorination
| Parameter | Specification | Rationale |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Highly effective, and byproducts (SO₂, HCl) are gaseous and easily removed from the reaction mixture. |
| Catalyst | N,N-Dimethylformamide (DMF) | Accelerates the reaction via the formation of the Vilsmeier-Haack reagent. |
| Solvent | Toluene or Dichloromethane (anhydrous) | Must be anhydrous to prevent hydrolysis of the acid chloride product. Toluene is often preferred for its higher boiling point. |
| Temperature | Addition: < 30 °C; Reaction: 50-70 °C | Controls the initial exotherm and provides sufficient energy for the reaction to proceed to completion. |
| Work-up | Distillation under reduced pressure | An effective method to remove the solvent and excess volatile reagent without an aqueous quench, preserving the moisture-sensitive product. |
| Expected Yield | >95% (in solution) | This conversion is typically high-yielding and the product is used crude in the subsequent step. |
Process Safety and Hazard Analysis
A thorough understanding and mitigation of hazards are paramount for the scale-up of this synthesis. Thionyl chloride is a particularly hazardous substance requiring stringent controls.[11][12]
Hazard Identification and Mitigation
| Substance | Primary Hazards | Mitigation Measures |
| **Thionyl Chloride (SOCl₂) ** | Highly corrosive, toxic if inhaled, reacts violently with water to produce toxic HCl and SO₂ gas.[13][14][15][16][17] | Handle only in a well-ventilated fume hood with a gas scrubber. Use appropriate PPE (face shield, acid-resistant gloves). Ensure strict exclusion of moisture.[16] Have an appropriate spill kit with a neutralizer (e.g., sodium bicarbonate) ready. |
| Dichloromethane (DCM) | Suspected carcinogen, volatile.[18] | Use in a fume hood to minimize inhalation exposure. Use secondary containment to prevent spills. |
| Toluene | Flammable, reproductive toxin. | Store away from ignition sources. Use in a well-ventilated area and minimize exposure. |
| Hydrochloric Acid (HCl) | Corrosive, respiratory irritant. | Generated as a byproduct. Neutralize with a base scrubber. Wear acid-resistant PPE. |
| Sodium Hydroxide | Corrosive. | Causes severe skin and eye burns. Wear appropriate gloves and eye protection.[19] |
Engineering Controls and PPE
-
Primary Engineering Control: All operations must be conducted in a certified, high-performance chemical fume hood. For pilot-scale or larger, a closed reactor system vented to an alkaline scrubber is mandatory.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are required, especially when handling thionyl chloride.[18][20]
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton) when handling thionyl chloride. Double-gloving is recommended.[16][20]
-
Body Protection: A flame-resistant lab coat and a chemical-resistant apron are required.
-
Caption: Decision workflow for hazard mitigation.
Analytical Quality Control
Rigorous analytical testing is essential to ensure the quality of the intermediate and the final product, which directly impacts the outcome of subsequent reactions.
In-Process and Final Product Analysis
-
Reaction Monitoring: The progress of both synthetic steps can be monitored by High-Performance Liquid Chromatography (HPLC). For the acid chloride, a sample can be rapidly quenched with methanol to form the stable methyl ester, which is then analyzed.[21]
-
Structural Confirmation (NMR/FTIR):
-
¹H and ¹⁹F NMR: Confirms the presence of the difluoromethyl group (characteristic triplet in ¹H NMR, doublet of triplets in ¹⁹F NMR) and the pyrazole ring protons.
-
FTIR: The conversion of the carboxylic acid (broad O-H stretch ~3000 cm⁻¹, C=O stretch ~1700 cm⁻¹) to the acid chloride is clearly identified by the disappearance of the O-H stretch and the appearance of a sharp, higher frequency C=O stretch (~1780-1815 cm⁻¹).
-
-
Purity Assessment:
-
HPLC: The primary technique for quantifying the purity of the carboxylic acid and the methyl ester derivative of the acid chloride.[22]
-
Titration: A classic method can be used to determine the concentration of the acid chloride solution and quantify impurities like residual carboxylic acid or free HCl.[23][24]
-
Product Specifications Table
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Identity | Conforms to reference spectrum | ¹H NMR, ¹⁹F NMR |
| Purity (Carboxylic Acid) | ≥ 99.0% | HPLC |
| Purity (Acid Chloride) | ≥ 95.0% (as methyl ester derivative) | HPLC after derivatization |
| Residual Solvent | As per specification | GC-HS |
References
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A New Reagent for Direct Difluoromethylation. Ji, Y., et al. National Institutes of Health (NIH). [Link]
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Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Zhang, Y., et al. (2017-06-05). PubMed. [Link]
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Late-stage difluoromethylation: concepts, developments and perspective. Tlili, A., et al. (2021-06-02). Chemical Society Reviews (RSC Publishing). [Link]
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Difluoromethylation of Phenols. Organic Syntheses Procedure. [Link]
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3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]
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METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. WIPO Patentscope, WO/2018/032586. [Link]
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Common Name: THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]
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Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Shah, J. V., and G. K. S. (2025-08-06). ResearchGate. [Link]
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Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Eureka. [Link]
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What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? ResearchGate. (2012-12-05). [Link]
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Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. ResearchGate. (2025-08-05). [Link]
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An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. [Link]
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SYNTHESIS AND BIOLOGICAL SCREENING OF NOVEL 3-(DIFLUOROMETHYL)-1-METHYL-PYRAZOLE CARBOXAMIDE DERIVATIVES. Singh, R., et al. Chemistry & Biology Interface. [Link]
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application of 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride in agrochemical research
An In-Depth Technical Guide to the Application of 1-(Difluoromethyl)-1H-pyrazole-4-carbonyl chloride in Agrochemical Research
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Pyrazoles in Modern Agrochemicals
In the relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and favorable environmental profiles, fluorine chemistry has emerged as a cornerstone of modern pesticide development. The strategic incorporation of fluorine atoms can dramatically modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target enzymes.[1][2] Within this context, this compound has solidified its position as a pivotal building block, particularly for the synthesis of a leading class of fungicides: the Succinate Dehydrogenase Inhibitors (SDHIs).[3]
This guide provides an in-depth exploration of the application of this versatile intermediate, detailing its role in the synthesis of potent fungicides, the underlying biochemical mechanisms, and field-proven protocols for researchers and drug development professionals.
The Difluoromethyl Group: A Unique Modulator of Bioactivity
The difluoromethyl (-CHF₂) group is not merely a placeholder for a methyl or trifluoromethyl group; it possesses a unique combination of properties that make it highly advantageous in agrochemical design. Unlike the more lipophilic trifluoromethyl group, the difluoromethyl group can act as a lipophilic hydrogen bond donor, a trait that allows for novel interactions with target proteins.[1][4] This ability to form weak hydrogen bonds can enhance binding affinity and specificity, while the inherent stability of the C-F bonds contributes to increased metabolic resistance, prolonging the compound's activity in the field.[4][5]
Core Application: Synthesis of Pyrazole Carboxamide SDHI Fungicides
This compound is the key acylating agent for coupling the "acid" moiety with various substituted aniline "alcohol" fragments. This reaction forms the critical amide bond that characterizes a multi-billion dollar class of commercial fungicides.[6][7] These fungicides exhibit broad-spectrum activity against a wide range of devastating plant pathogens.
Prominent Commercial Fungicides Derived from this Intermediate:
| Fungicide Name | Developer | Key Pathogens Controlled |
| Fluxapyroxad | BASF | Powdery mildew, rusts, leaf spots, Rhizoctonia solani |
| Bixafen | Bayer CropScience | Septoria leaf blotch, rusts, net blotch |
| Isopyrazam | Syngenta | Ramularia, net blotch, Septoria |
| Benzovindiflupyr | Syngenta | Rusts, leaf spots, powdery mildew |
| Inpyrfluxam | Sumitomo Chemical | Sheath blight, rusts, gray mold |
This table provides a summary of prominent fungicides synthesized using the target pyrazole intermediate.[8][9]
Mechanism of Action: Inhibition of Fungal Respiration
The pyrazole carboxamide fungicides synthesized from this compound act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[10][11] By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, these fungicides block the oxidation of succinate to fumarate.[12] This disruption halts the tricarboxylic acid (TCA) cycle and cellular respiration, ultimately depriving the fungal cells of ATP (energy), leading to their death.[13] This specific mode of action is highly effective and does not exhibit cross-resistance with other major fungicide classes like strobilurins or triazoles.[11]
DOT source for Mechanism of Action Diagram
Caption: Inhibition of Fungal Respiration by SDHI Fungicides.
Experimental Protocols
Protocol 1: Synthesis of the Precursor Acid
The title carbonyl chloride is synthesized from its corresponding carboxylic acid, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Numerous patented routes exist for this acid's synthesis.[14][15][16] A common laboratory-scale approach involves the cyclization of a difluorinated β-ketoester with methylhydrazine, followed by hydrolysis.[15]
Protocol 2: General Procedure for Amide Coupling
This protocol describes a general method for the synthesis of pyrazole carboxamide fungicides via the Schotten-Baumann reaction, coupling this compound with a substituted aniline.[17]
Materials and Reagents:
-
This compound (1.0 eq)
-
Substituted aniline derivative (1.0 - 1.2 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) (1.5 - 2.5 eq)
-
Water (for quenching)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, and fume hood
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the selected substituted aniline (1.0 eq) and the tertiary amine base (e.g., TEA, 2.0 eq) in the anhydrous solvent (e.g., DCM).[18]
-
Addition of Acyl Chloride: Cool the stirred solution to 0 °C using an ice bath. In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent. Add this solution dropwise to the cooled aniline solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.[18]
-
Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (if excess amine is present), saturated sodium bicarbonate solution, and finally with brine.[19]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure pyrazole carboxamide fungicide.[19]
DOT source for Synthetic Workflow Diagram
Caption: General Synthetic Workflow for Pyrazole Carboxamide SDHIs.
Structure-Activity Relationship (SAR) Insights
The efficacy of the final fungicide is highly dependent on the nature of the substituted aniline coupled to the pyrazole core. SAR studies have revealed several key principles:
-
Aromatic Ring System: The aniline fragment is typically a substituted phenyl, biphenyl, or other aromatic system. The substituents on this ring are crucial for modulating the lipophilicity and conformational flexibility of the molecule, which in turn affects its ability to fit into the Q-site of the SDH enzyme.[6][20]
-
Ortho-Substitution: An ortho-substituent on the aniline ring often helps to lock the molecule into a twisted conformation, which is believed to be the bioactive conformation for optimal binding to the SDH enzyme.[6]
-
Halogenation: The presence of fluorine or chlorine atoms on the aniline ring can enhance bioactivity, likely by increasing lipophilicity and participating in favorable interactions within the enzyme's binding pocket.[21]
Quality Control and Analytical Methods
The purity and identity of the synthesized pyrazole carboxamides must be rigorously confirmed. Standard analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound and to monitor reaction progress.[22]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile derivatives or to identify impurities.[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirmation of the final product.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the amide carbonyl.
Safety and Handling of this compound
As an acyl chloride, this reagent is highly reactive and requires careful handling.
-
Corrosivity: The compound is corrosive and can cause severe skin and eye burns.[23][24]
-
Reactivity with Water: It reacts violently with water and moisture to release corrosive hydrogen chloride (HCl) gas. All manipulations must be performed under anhydrous conditions in a well-ventilated fume hood.[23][25]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[24][26]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like water, alcohols, and amines. Containers should be tightly sealed, preferably under an inert atmosphere.[23][24]
Conclusion
This compound is a high-value intermediate that provides a direct and efficient route to a powerful class of SDHI fungicides. Its unique difluoromethyl group offers distinct advantages in modulating bioactivity and metabolic stability. The synthetic protocols provided herein, grounded in established chemical principles, offer a robust framework for the laboratory-scale synthesis and evaluation of novel agrochemical candidates. A thorough understanding of the mechanism of action, structure-activity relationships, and stringent adherence to safety protocols are paramount for the successful application of this key building block in agrochemical research.
References
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-
University of Georgia Extension. (2019). SDHI fungicides and turfgrass disease control: An overview. [Link]
- Google Patents. (2020). CN111303035A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
WIPO Patentscope. (2018). WO/2018/032586 METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. [Link]
-
Yufeng. (n.d.). [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides. [Link]
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-
ACS Publications. (2022). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. [Link]
-
NIH National Library of Medicine. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
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UGD Publishing System. (2023). THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. [Link]
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ResearchGate. (n.d.). Structure-activity relationship SAR studies of tested compounds against antifungal activities. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
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ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. [Link]
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Eureka Patents. (n.d.). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
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AERU, University of Hertfordshire. (n.d.). Fluxapyroxad (Ref: BAS 700F). [Link]
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ResearchGate. (n.d.). Mode of action of SDHI fungicide. [Link]
-
NIH National Library of Medicine. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link]
-
ResearchGate. (n.d.). The commercial succinate dehydrogenase inhibitor (SDHI) fungicides and.... [Link]
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ACS Publications. (2024). Discovery of Novel Pyrazole/Thiazole Derivatives Containing Cyano/Thiocyanato Groups as Fungicide Candidates. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. [Link]
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ResearchGate. (2007). An improved method of amide synthesis using acyl chlorides. [Link]
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Yufeng. (2024). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]
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ResearchGate. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. [Link]
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Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
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ResearchGate. (n.d.). Succinate dehydrogenase inhibitor fungicides and the modifications on.... [Link]
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PlumX Metrics. (n.d.). Novel pyrazole-4-carboxamides containing a piperazine moiety: Synthesis, crystal structure, antifungal activity, molecular docking, DFT and ESP calculations. [Link]
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Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. [Link]
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Torrossa. (n.d.). Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens. [Link]
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NDSU Repository. (n.d.). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicid. [Link]
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ACS Publications. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. [Link]
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Reddit. (2023). Need help in optimizing amide formation through acyl chloride pathway. [Link]
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NIH National Library of Medicine. (2018). Synthesis, fungicidal activity, structure-activity relationships (SARs) and density functional theory (DFT) studies of novel strobilurin analogues containing arylpyrazole rings. [Link]
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PubMed. (2024). Exploring SAR and Antifungal Activity of Pyrazole-Thiazole-Hydrazone Compounds Through Synthesis and Docking Studies. [Link]
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Semantic Scholar. (n.d.). Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani.. [Link]
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PubMed. (2024). Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani. [Link]
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NIH National Library of Medicine. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]
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Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
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CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
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Development of Novel SDHI Fungicides from Pyrazole Precursors: A Guide to Rational Design, Synthesis, and Evaluation
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the development of novel Succinate Dehydrogenase Inhibitor (SDHI) fungicides, starting from foundational pyrazole precursors. As a class of fungicides vital to modern agriculture, SDHIs function by disrupting the fungal mitochondrial respiratory chain.[1] This document, intended for research scientists and development professionals, offers detailed protocols and the scientific rationale behind them, covering the entire workflow from molecular design and synthesis to robust bio-evaluation.
The Molecular Target: Succinate Dehydrogenase (SDH)
Succinate Dehydrogenase (SDH), also known as Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[2][3] SDH catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers the resulting electrons to ubiquinone (coenzyme Q) in the ETC.[3]
SDHI fungicides exert their effect by specifically binding to the ubiquinone-binding site (Q-site) of the SDH complex.[2][4] This binding action blocks the electron transfer from the iron-sulfur clusters to ubiquinone, thereby halting mitochondrial respiration and leading to energy depletion and eventual fungal cell death.[2][4] The high efficacy of modern SDHIs stems from their potent and specific interaction with this Q-site, which is composed of amino acid residues from the SdhB, SdhC, and SdhD subunits.[2]
Rational Design and Structure-Activity Relationships (SAR)
The pyrazole-carboxamide scaffold is a cornerstone of modern SDHI fungicide design.[5] A typical molecule consists of three key moieties: the pyrazole ring, a central amide linker, and a substituted aromatic (often aniline or phenyl) ring. Understanding the Structure-Activity Relationship (SAR) of these components is crucial for designing novel candidates with improved potency and a broader spectrum of activity.
-
The Pyrazole Ring: This core structure is critical for anchoring the molecule within the SDH binding pocket. Substitutions on the pyrazole ring, particularly at the 1 (N) and 3-positions (e.g., with methyl or difluoromethyl groups), significantly influence binding affinity and overall efficacy.[1][6]
-
The Amide Linker: The amide bridge provides the correct orientation and spacing between the pyrazole and the aromatic ring. While traditionally a simple amide, modifications to this linker are being explored as a strategy to develop novel fungicides.[7]
-
The Aromatic Ring: This part of the molecule often interacts with a hydrophobic pocket of the enzyme. The type and position of substituents (e.g., chloro, methyl, trifluoromethyl) on this ring are key determinants of fungicidal spectrum and potency against specific pathogens.[8][9]
The table below summarizes general SAR findings for pyrazole-carboxamide SDHIs.
| Moiety | Position | Substitution Type | General Impact on Activity |
| Pyrazole Ring | N1 | Methyl, Ethyl | Often optimal for high affinity |
| C3 | Difluoromethyl, Trifluoromethyl | Generally increases potency | |
| Amide Linker | - | Conformation (cis/trans) | Influences fit in the binding pocket |
| Aromatic Ring | Ortho (2') | Halogens (Cl, F), Small alkyl | Crucial for activity; creates steric hindrance that favors the active conformation |
| Para (4') | Halogens, Alkyl | Modulates lipophilicity and spectrum |
Synthesis Protocols
The synthesis of pyrazole-carboxamide fungicides typically follows a two-stage process: formation of the core pyrazole carboxylic acid precursor, followed by amide coupling with a desired aniline derivative.
Protocol 3.1: Synthesis of Pyrazole-4-Carboxylic Acid Precursor
This protocol describes a common method for synthesizing the pyrazole acid core via oxidation of a corresponding aldehyde, which is often formed through a Vilsmeier-Haack reaction.[10]
Rationale: The oxidation of an aldehyde to a carboxylic acid is a fundamental and reliable transformation. Potassium permanganate (KMnO₄) is a strong and cost-effective oxidizing agent suitable for this purpose. The use of an acetone/water co-solvent system improves the solubility of the organic precursor in the aqueous permanganate solution, facilitating a more efficient reaction.[10]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the pyrazole-4-carbaldehyde precursor (1.0 eq) in a 3:2 mixture of water and acetone.
-
Oxidation: While stirring, add potassium permanganate (KMnO₄, 3.6 eq) portion-wise to the suspension. The reaction is exothermic; maintain the temperature below 80°C.
-
Reaction Monitoring: Heat the mixture to 80°C and reflux for 4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde spot.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the manganese dioxide (MnO₂) byproduct.
-
Acidification: Transfer the filtrate to a beaker and acidify to a pH of ~2 with concentrated hydrochloric acid (HCl). This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.
-
Isolation: Collect the precipitated white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure pyrazole-4-carboxylic acid.
Protocol 3.2: Synthesis of Final Pyrazole-Carboxamide
This protocol details the coupling of the pyrazole acid with a substituted aniline to form the final amide product. Activating the carboxylic acid as an acid chloride is a common and effective strategy.
Rationale: Carboxylic acids are not reactive enough to directly form amides with anilines. Conversion to a more electrophilic acid chloride using thionyl chloride (SOCl₂) creates a highly reactive intermediate. A base like triethylamine is used to neutralize the HCl gas produced during the reaction and to deprotonate the aniline, increasing its nucleophilicity.
Step-by-Step Methodology:
-
Acid Chloride Formation: In a flame-dried flask under a nitrogen atmosphere, add the pyrazole-4-carboxylic acid (1.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) to an excess of thionyl chloride (SOCl₂).
-
Reaction: Reflux the mixture for 2-3 hours. The completion of this step is indicated by the cessation of HCl gas evolution.
-
Solvent Removal: Remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step without further purification.
-
Amide Coupling: Dissolve the crude acid chloride in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Amine: In a separate flask, dissolve the desired substituted aniline (1.0 eq) and triethylamine (1.2 eq) in the same dry solvent. Cool this solution in an ice bath.
-
Reaction: Add the acid chloride solution dropwise to the aniline solution with vigorous stirring. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Purification: Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the final pyrazole-carboxamide.
Bioassay Protocols for Efficacy Evaluation
A tiered approach is essential for evaluating the biological activity of newly synthesized compounds. This typically involves initial in vitro screening, followed by in vivo testing on host plants and mechanistic assays.
Protocol 4.1: In Vitro Mycelial Growth Inhibition Assay
This high-throughput assay is the primary screen to determine the intrinsic fungicidal activity of the compounds against a panel of target pathogens.[11][12]
Rationale: This method provides a rapid and reproducible measure of a compound's ability to inhibit fungal growth. By testing a range of concentrations, a dose-response curve can be generated to calculate the Half-Maximal Effective Concentration (EC₅₀), a key metric for potency. Using multi-well plates allows for efficient screening of multiple compounds and pathogens simultaneously.
Step-by-Step Methodology:
-
Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL). Create a series of dilutions in sterile water or culture medium.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) or another suitable medium, autoclave, and cool to 50-55°C.
-
Plate Preparation: Add the appropriate volume of each compound dilution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Dispense the amended agar into the wells of a 24- or 96-well microtiter plate. Include a solvent control (DMSO only) and a commercial standard (e.g., Boscalid).
-
Inoculation: Place a small mycelial plug (e.g., 4 mm diameter), taken from the growing edge of an actively cultured fungus, in the center of the agar in each well.
-
Incubation: Seal the plates and incubate at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colonies in the control wells have reached the edge of the well.
-
Analysis: Calculate the percentage of growth inhibition relative to the solvent control. Plot the inhibition percentage against the log of the compound concentration and use a logistic regression model to determine the EC₅₀ value.[11]
Protocol 4.2: In Vivo Protective Assay on Host Plants
This assay evaluates the ability of a compound to protect a host plant from infection under more realistic greenhouse conditions.
Rationale: In vivo assays are critical as they account for factors like compound stability, plant uptake, and translocation, which are not captured by in vitro tests. A protective (or prophylactic) assay tests the compound's ability to prevent infection before the pathogen is introduced.
Step-by-Step Methodology:
-
Plant Cultivation: Grow healthy host plants (e.g., tomato, cucumber) to a suitable growth stage (e.g., 2-3 true leaves).
-
Fungicide Application: Prepare aqueous formulations of the test compounds at various concentrations (e.g., 10, 50, 200 µg/mL), often with a surfactant to ensure even coverage. Spray the formulations onto the plant leaves until runoff. Allow the leaves to dry completely.
-
Pathogen Inoculation: Prepare a spore suspension of the target pathogen (e.g., Alternaria solani on tomato) at a known concentration.[6] Spray the spore suspension evenly onto the treated plants.
-
Incubation: Place the inoculated plants in a humidity chamber under conditions conducive to disease development (e.g., >90% relative humidity, 25°C).
-
Disease Assessment: After a set incubation period (e.g., 5-7 days), assess the disease severity on each leaf, typically by estimating the percentage of leaf area covered by lesions.
-
Analysis: Calculate the protective efficacy for each treatment using the formula: Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100.
Protocol 4.3: SDH Enzyme Inhibition Assay
This biochemical assay confirms that the compound's mode of action is indeed the inhibition of the target SDH enzyme.
Rationale: A potent compound in whole-organism assays should also show high activity against the isolated target enzyme. This assay directly measures the inhibition of SDH activity, providing mechanistic validation and allowing for the calculation of the Half-Maximal Inhibitory Concentration (IC₅₀).
Step-by-Step Methodology:
-
Enzyme Preparation: Isolate mitochondria from the target fungus or use a commercially available recombinant SDH enzyme. Determine the protein concentration of the enzyme preparation.
-
Assay Buffer: Prepare an assay buffer containing succinate (the substrate) and reagents for a detection system, such as DCPIP (2,6-dichlorophenolindophenol), which changes color upon reduction.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the mitochondrial preparation/enzyme, and various concentrations of the test compound.
-
Reaction Initiation & Measurement: Initiate the reaction by adding the final component (e.g., the electron acceptor). Measure the rate of the reaction by monitoring the change in absorbance at a specific wavelength over time using a plate reader.
-
Analysis: Calculate the rate of enzyme activity for each concentration and determine the percentage of inhibition relative to a no-inhibitor control. Plot the inhibition percentage against the log of the compound concentration to determine the IC₅₀ value.[13]
Data Analysis and Interpretation
A successful development program relies on a robust design-make-test-analyze cycle. The data gathered from synthesis and bioassays must be systematically compared to guide the next round of molecular design.
Example Data Summary:
| Compound ID | Synthetic Yield (%) | In Vitro EC₅₀ (µg/mL) vs. A. solani | In Vivo Efficacy (%) @ 50 µg/mL | SDH IC₅₀ (µM) |
| Boscalid (Std.) | - | 0.51 | 85% | 0.08 |
| PYZ-001 | 75% | 3.06[6] | 45% | 0.95 |
| PYZ-002 | 68% | 0.73[14] | 78% | 0.11 |
| PYZ-003 | 81% | 15.0 | 15% | 4.50 |
Interpretation:
-
PYZ-001 shows moderate activity but is significantly less potent than the standard.
-
PYZ-002 demonstrates excellent activity, comparable to the commercial standard Boscalid across all assays.[14] This compound represents a promising lead for further optimization and field trials.
-
PYZ-003 has poor activity, suggesting its specific structural modifications are detrimental.
By correlating the structural differences between these hypothetical compounds and their biological activities, researchers can refine their SAR models and design new derivatives with a higher probability of success.
References
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Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides. NDSU. [Link]
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Sierotzki, H., & Scalliet, G. (2017). Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens. In Fungicide Resistance in Plant Pathogens. [Link]
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Kovačevik, B., Mitrev, S., Arsov, E., Markova Ruzdik, N., Todevska, D., & Trajkova, F. (2025). THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. Journal of Agriculture and Plant Sciences, JAPS, Vol 23, No. 1. [Link]
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Kovačevik, B., et al. (2025). THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. ResearchGate. [Link]
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Benit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. National Institutes of Health (NIH). [Link]
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ResearchGate. (n.d.). Structure-activity relationship SAR studies of tested compounds against antifungal activities. ResearchGate. [Link]
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Various Authors. (n.d.). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Royal Society of Chemistry. [Link]
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Li, C., et al. (2024). Discovery of Novel Pyrazole β-Ketonitrile Derivatives as Broad Spectrum SDHI Fungicides by Introducing a Flexible Motif. PubMed. [Link]
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PlumX. (2025). Novel pyrazole-4-carboxamides containing a piperazine moiety: Synthesis, crystal structure, antifungal activity, molecular docking, DFT and ESP calculations. PlumX. [Link]
-
SciELO. (2021). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO. [Link]
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Xu, X., et al. (2023). Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase. PubMed. [Link]
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ACS Publications. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure–Activity Relationship, and Molecular Docking. ACS Publications. [Link]
-
ResearchGate. (n.d.). Design, Synthesis and Evaluation of Antifungal Activity of Novel Pyrazole-thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. ResearchGate. [Link]
-
Biggs, A. R., & Gapper, N. E. (2015). An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit. APS Journals. [Link]
-
Zhang, J., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed. [Link]
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Bhandare, R. R., et al. (2025). Exploring SAR and Antifungal Activity of Pyrazole-Thiazole-Hydrazone Compounds Through Synthesis and Docking Studies. PubMed. [Link]
-
Xiong, L., et al. (2020). Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. PubMed. [Link]
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Marcianò, D., & Toffolatti, S. L. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. MDPI. [Link]
-
ResearchGate. (n.d.). Design, synthesis and antifungal activity of novel pyrazole-amide-isothiazole derivatives as succinate dehydrogenase inhibitors. ResearchGate. [Link]
-
Wang, Z., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. PubMed. [Link]
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Directorate of Plant Protection, Quarantine & Storage. (n.d.). TEST PROTOCOL FOR EFFICACY EVALUATION OF FUNGICIDES AGAINST DISEASES IN RICE. ppqs.gov.in. [Link]
-
Marcianò, D., & Toffolatti, S. L. (2023). (PDF) Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. ResearchGate. [Link]
-
Pasche, S., et al. (2014). A novel bioassay to monitor fungicide sensitivity in Mycosphaerella fijiensis. PubMed. [Link]
-
ResearchGate. (n.d.). Pyrazole-carboxamide derivatives 8a-8d obtained via four-step synthesis. ResearchGate. [Link]
-
Li, J., et al. (2017). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. [Link]
-
Bîcu, E., & Vlase, L. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health (NIH). [Link]
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ResearchGate. (2015). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. ResearchGate. [Link]
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Troubleshooting & Optimization
common side reactions in the synthesis of difluoromethyl pyrazoles
Welcome to the technical support center for the synthesis of difluoromethylated (CHF2) pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of incorporating the valuable CHF2 motif into pyrazole scaffolds. The unique electronic properties of the difluoromethyl group, which can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, make it highly attractive in drug discovery. However, its synthesis is not without challenges.[1]
This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common side reactions and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the single most common problem encountered when synthesizing unsymmetrical difluoromethyl pyrazoles?
A1: The most prevalent and often frustrating issue is a lack of regioselectivity. This typically manifests during the core ring formation (cyclocondensation) or during subsequent N-alkylation of the NH-pyrazole.[2][3][4] You will often obtain a mixture of two regioisomers that can be difficult to separate, leading to significant yield loss. The root cause is the similar reactivity of the two reaction sites (e.g., two carbonyls in a diketone or two nitrogen atoms in the pyrazole ring) under standard conditions.
Q2: My overall yield is consistently low, even when my starting materials are consumed. What are the likely culprits?
A2: Low yields in these syntheses often point toward competing side reactions or product instability. Beyond the regioselectivity issue mentioned above, common culprits include:
-
Formation of stable intermediates: In cyclocondensation reactions, the reaction can stall at the pyrazoline stage, especially with fluorinated substrates, requiring a separate, explicit oxidation step to form the aromatic pyrazole.[4]
-
Decomposition of starting materials: Fluorinated hydrazine precursors can be unstable, leading to the formation of non-fluorinated byproducts.[5]
-
Solvent-dependent side reactions: In some cases, the solvent can dictate the reaction pathway. For instance, during the oxidation of acyl-pyrazolines, using a non-polar solvent can lead to a desired (or undesired) deacylation, whereas a polar solvent may preserve the acyl group.[6][7]
Q3: I've successfully synthesized my target compound, but it seems to degrade upon purification or standing. Is the difluoromethyl group itself unstable?
A3: The C-CF2H bond is generally robust. However, the acidic proton on the difluoromethyl group can be abstracted under strongly basic conditions, which could potentially lead to decomposition pathways. More commonly, instability arises from other functional groups on the pyrazole ring. However, if you are using precursors like difluoroacetohydrazonoyl bromides, they are noted to be stable at room temperature, suggesting the issue may lie in the reaction conditions rather than the inherent stability of the building block itself.[8][9]
Troubleshooting Guide: Common Side Reactions & Solutions
Issue 1: Poor Regioselectivity in Pyrazole Ring Formation
Q: I am reacting a 1,1-difluoro-substituted 1,3-diketone with a substituted hydrazine and getting a nearly 1:1 mixture of the 3-CHF2 and 5-CHF2 pyrazole isomers. How can I control the regioselectivity?
This is a classic challenge. The cyclocondensation can proceed via two pathways, as the hydrazine can attack either of the two carbonyl carbons. The strongly electron-withdrawing nature of the CHF2 group makes the adjacent carbonyl highly electrophilic, but steric factors and reaction conditions play a crucial role.
Causality Analysis:
In standard alcoholic solvents like ethanol, both carbonyls are accessible for nucleophilic attack by the substituted hydrazine, leading to poor selectivity.[3] However, specialized solvents can selectively modulate the reactivity of the carbonyl groups.
Solutions & Protocols:
-
Utilize Fluorinated Alcohols as Solvents: Solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[3][4] These solvents are poor nucleophiles but can form strong hydrogen bonds, preferentially solvating and deactivating one of the carbonyl intermediates, thereby directing the hydrazine to the other carbonyl.[4]
-
Mechanism of Solvent Control: The fluorinated alcohol is believed to form a more stable hemiaminal intermediate with the carbonyl group away from the electron-withdrawing CHF2 group. This directs the cyclization to favor the formation of the pyrazole where the substituted nitrogen of the hydrazine is attached to the carbon adjacent to the CHF2 group.
Table 1: Effect of Solvent on Regioselectivity in a Model Reaction
| Entry | 1,3-Diketone Substrate | Hydrazine | Solvent | Temp | Ratio (3-CF3 : 5-CF3)* | Reference |
|---|---|---|---|---|---|---|
| 1 | CF3-CO-CH2-CO-Ph | MeNHNH2 | EtOH | RT | Low Selectivity | [3][4] |
| 2 | CF3-CO-CH2-CO-Ph | MeNHNH2 | TFE | RT | 85 : 15 | [4] |
| 3 | CF3-CO-CH2-CO-Ph | PhNHNH2 | HFIP | RT | High Selectivity |[3] |
*Data shown for trifluoromethyl (CF3) analogues, which provides a strong directive model for difluoromethyl (CHF2) systems.
Protocol: Regioselective Synthesis using TFE
-
Dissolve the difluoro-1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE).
-
Add the substituted hydrazine (1.1 eq) to the solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon consumption of the starting material, remove the TFE under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired regioisomer.[4]
Diagram 1: Controlling Regioselectivity in Cyclocondensation
Caption: Competing pathways in pyrazole synthesis and solvent-directed regioselectivity.
Issue 2: Lack of Regioselectivity in N-Alkylation
Q: I have a pure sample of my 3-CHF2-1H-pyrazole. When I try to alkylate it with an alkyl halide and a base like K2CO3, I get a mixture of N1 and N2 alkylated products. How can I selectively synthesize one isomer?
This is another classic regioselectivity problem. The two nitrogen atoms of the pyrazole ring have different steric and electronic environments, but these differences can be subtle, leading to mixtures. The nitrogen atom closer to the bulky/electron-withdrawing CHF2 group (N2) is generally more sterically hindered and less nucleophilic.
Causality Analysis:
The regiochemical outcome of N-alkylation is a delicate balance of steric hindrance, electronics, and the nature of the counter-ion of the pyrazolate salt.[2] In many cases, alkylation favors the less sterically hindered nitrogen (N1). However, this can be modulated.
Solutions & Protocols:
-
Exploit Steric Hindrance: Use a bulky alkylating agent or a bulky base. The steric bulk will further disfavor reaction at the already hindered N2 position.
-
Functional Group-Directed Chelation: Modify a substituent on the pyrazole ring to introduce a chelating group (e.g., a hydrazone). The cation of the base (e.g., K+ from K2CO3) can coordinate with this functional group and one of the pyrazole nitrogens, sterically blocking that nitrogen from reacting and directing the alkylating agent to the other nitrogen.[2] This method allows for tunable control over the regioselectivity.
Caption: Solvent choice during oxidation determines the final pyrazole substitution pattern.
References
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yield in Pyrazole Acylation Reactions
Welcome to the technical support center for pyrazole acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming challenges with low reaction yields. The following troubleshooting guides and frequently asked questions (FAQs) are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Introduction to Pyrazole Acylation
Pyrazoles are a vital class of heterocyclic compounds, with their derivatives playing a crucial role in pharmaceuticals and agrochemicals. The acylation of the pyrazole ring, particularly N-acylation, is a fundamental transformation for introducing functional groups and building molecular complexity. However, this seemingly straightforward reaction can be plagued by low yields due to a variety of factors, including competing side reactions, suboptimal reaction conditions, and the inherent reactivity of the pyrazole substrate. This guide will walk you through a systematic approach to troubleshooting and optimizing your pyrazole acylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Very Low or No Product Formation
Question: I am not observing any significant formation of my desired N-acyl pyrazole. What are the primary factors I should investigate?
Answer: A negligible yield in a pyrazole acylation reaction often points to fundamental issues with the reaction setup or the choice of reagents. Here’s a breakdown of the most common culprits and how to address them:
-
Inadequate Deprotonation of the Pyrazole: The N-H proton of a pyrazole is acidic, but a sufficiently strong base is required to generate the pyrazolide anion, which is the active nucleophile in the acylation reaction. If the base is too weak, the concentration of the pyrazolide anion will be too low for the reaction to proceed efficiently.
-
Troubleshooting:
-
Base Selection: Ensure the base you are using is strong enough to deprotonate the pyrazole. The pKa of the conjugate acid of the base should be significantly higher than the pKa of the pyrazole (typically around 14-15 in DMSO). For a more comprehensive list of bases and their pKa values, refer to Table 1.
-
Anhydrous Conditions: Many strong bases, such as sodium hydride (NaH), are highly reactive with water. Ensure your reaction is performed under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Poor Reactivity of the Acylating Agent: The electrophilicity of the acylating agent is another critical factor.
-
Troubleshooting:
-
Acylating Agent Hierarchy: Acyl chlorides are generally the most reactive, followed by anhydrides, and then esters and carboxylic acids (which typically require an activating agent). If you are using a less reactive acylating agent, consider switching to the corresponding acyl chloride.
-
Freshness of Reagents: Acyl chlorides and anhydrides can hydrolyze over time. Use freshly opened or purified reagents for best results.
-
-
-
Suboptimal Reaction Temperature: Acylation reactions often require a specific temperature range to proceed at a reasonable rate.
-
Troubleshooting:
-
Temperature Screening: If your reaction is sluggish at room temperature, try gradually increasing the temperature. Monitor the reaction by TLC or LC-MS to check for product formation and the appearance of any degradation products. Some reactions may require heating to reflux.
-
-
Issue 2: My Reaction is Producing a Mixture of N-Acylated and C-Acylated Products.
Question: I am getting a mixture of N-acylated and C-acylated pyrazole, which is reducing the yield of my desired product and complicating purification. How can I improve the N-selectivity?
Answer: The formation of both N- and C-acylated products is a common challenge arising from the ambident nucleophilic nature of the pyrazolide anion. The negative charge is delocalized over both nitrogen atoms and the carbon atoms of the ring. The site of acylation (N vs. C) is influenced by the reaction conditions.
-
Understanding the Competing Pathways:
-
N-Acylation (Kinetic Product): Attack by the more nucleophilic nitrogen atom is generally faster and is favored under kinetically controlled conditions (e.g., lower temperatures, strong bases).
-
C-Acylation (Thermodynamic Product): Friedel-Crafts-type acylation at the C4 position can occur, particularly under conditions that favor electrophilic aromatic substitution. This is often observed with less reactive acylating agents and in the presence of Lewis acids.[1]
-
-
Strategies to Favor N-Acylation:
-
Use of a Strong Base: Deprotonating the pyrazole with a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent will generate the pyrazolide anion, which preferentially reacts at the nitrogen.[2]
-
Choice of Acylating Agent: Highly reactive acylating agents like acyl chlorides favor N-acylation.
-
Solvent Selection: Polar aprotic solvents like DMF and acetonitrile can stabilize the pyrazolide anion and promote N-acylation.[3]
-
Avoid Lewis Acids: Lewis acids like AlCl3 can catalyze C-acylation (Friedel-Crafts reaction) and should be avoided if N-acylation is the desired outcome.[1]
-
Issue 3: I am observing the formation of a di-acylated product.
Question: My reaction is yielding a significant amount of a di-acylated byproduct. How can I prevent this?
Answer: Di-acylation can occur if the initially formed N-acyl pyrazole undergoes a subsequent C-acylation. This is more likely to happen under forcing conditions or with an excess of the acylating agent.
-
Mechanism of Di-acylation: The N-acyl group is electron-withdrawing, which deactivates the pyrazole ring towards further electrophilic attack. However, under harsh conditions, a second acylation, typically at the C4 position, can still occur.
-
Preventative Measures:
-
Stoichiometry Control: Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the acylating agent.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction. Lowering the reaction temperature can also help to minimize di-acylation.
-
Order of Addition: Adding the acylating agent slowly to the solution of the deprotonated pyrazole can help to maintain a low concentration of the electrophile and reduce the likelihood of di-acylation.
-
Issue 4: My N-acyl pyrazole product is decomposing during workup or purification.
Question: I am losing a significant amount of my product during the workup or purification steps. What could be the cause and how can I mitigate this?
Answer: N-acyl pyrazoles can be susceptible to hydrolysis, particularly under acidic or basic conditions.[4][5]
-
Hydrolysis of N-Acyl Pyrazoles: The acyl group can be cleaved from the pyrazole ring by nucleophilic attack of water or other nucleophiles present in the workup or purification media.
-
Strategies for Stable Product Isolation:
-
Neutral Workup: If possible, perform a neutral aqueous workup. Avoid strong acids or bases.
-
Anhydrous Workup: If the product is particularly sensitive, consider an anhydrous workup, for example, by filtering the reaction mixture to remove salts and then concentrating the filtrate.
-
Purification Method:
-
Chromatography: Use a minimally acidic or basic mobile phase for column chromatography. Silica gel is slightly acidic; if your product is acid-sensitive, consider using neutral alumina or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.
-
Recrystallization: If applicable, recrystallization from a non-aqueous solvent is a good option to avoid hydrolysis.
-
-
Data Presentation
Table 1: Common Bases for Pyrazole Deprotonation
| Base | Conjugate Acid | pKa of Conjugate Acid (in DMSO) | Notes |
| Sodium Hydride (NaH) | H₂ | ~36 | Strong, non-nucleophilic base. Requires anhydrous conditions. |
| Potassium Carbonate (K₂CO₃) | HCO₃⁻ | ~10.3 (in water) | A milder, commonly used base.[6] |
| Cesium Carbonate (Cs₂CO₃) | HCO₃⁻ | ~10.3 (in water) | More soluble than K₂CO₃ in some organic solvents, can be more effective. |
| Triethylamine (Et₃N) | Et₃NH⁺ | 9.0 (in DMSO) | Generally too weak for complete deprotonation of pyrazole but can act as an acid scavenger. |
| 1,8-Diazabicycloundec-7-ene (DBU) | DBUH⁺ | 13.5 (in DMSO) | A strong, non-nucleophilic organic base. |
pKa values can vary depending on the solvent and temperature.[7][8][9]
Table 2: Solvent Selection Guide for Pyrazole Acylation
| Solvent | Type | Dielectric Constant (ε) | Properties and Recommendations |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Excellent for dissolving pyrazoles and their salts. Promotes N-acylation. High boiling point. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Good alternative to DMF. Lower boiling point, easier to remove. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Common solvent for reactions with NaH. |
| Dichloromethane (DCM) | Nonpolar Aprotic | 9.1 | Often used for Friedel-Crafts C-acylation. |
| Toluene | Nonpolar Aprotic | 2.4 | Can be used for azeotropic removal of water. |
Experimental Protocols & Visualizations
General Protocol for N-Acylation of Pyrazole
-
To a solution of the pyrazole (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or THF) under an inert atmosphere, add a suitable base (e.g., NaH, 1.1 eq.) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the acylating agent (e.g., acyl chloride, 1.05 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the N-Acylation Mechanism
Caption: Mechanism of Pyrazole N-Acylation.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
References
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Catalytic C–H Allylation and Benzylation of Pyrazoles. ResearchGate. Available at: [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed Central. Available at: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
A mechanism of pyrazole forming reaction. ResearchGate. Available at: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ResearchGate. Available at: [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. Available at: [Link]
-
N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PubMed Central. Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Available at: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PubMed Central. Available at: [Link]
-
2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. DergiPark. Available at: [Link]
-
Ruthenium-Catalyzed C–H Functionalization of Arylpyrazoles: Regioselective Acylation with Acid Chlorides. Organic Letters. Available at: [Link]
-
Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. PubMed Central. Available at: [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications. Available at: [Link]
-
Friedel-Crafts alkylation of five-membered heterocycles. Chemistry Stack Exchange. Available at: [Link]
-
Phase Transfer Catalyzed Acylation of 5(3)Hydroxy3(5)-substituted-1H-pyrazoles. ResearchGate. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. PubMed Central. Available at: [Link]
-
Acylation Mechanism. Save My Exams. Available at: [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Available at: [Link]
-
The Preparation ofN-Acylpyrazoles and Their Behavior Toward Alcohols. Sci-Hub. Available at: [Link]
-
pKa values. The OChemTutor. Available at: [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]
-
Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. ResearchGate. Available at: [Link]
-
Heterocyclic Chemistry. Boyer Research Group. Available at: [Link]
-
Solvent-Directed Regioselective Cascade Reaction of Diazo Compounds. ChemistryViews. Available at: [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available at: [Link]
-
Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. PubMed Central. Available at: [Link]
-
pKa Values of Common Bases. OChemTutor. Available at: [Link]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]
-
Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]
-
Reactions of heterocycles. RSC Education. Available at: [Link]
Sources
- 1. boyer-research.com [boyer-research.com]
- 2. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ochemtutor.com [ochemtutor.com]
- 7. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 8. uwindsor.ca [uwindsor.ca]
- 9. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Optimizing Amide Coupling of 1-(Difluoromethyl)-1H-pyrazole-4-carbonyl Chloride and Aniline
Welcome to the technical support center for the synthesis of pyrazole-aniline amide conjugates. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the coupling of 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride and aniline derivatives. The formation of this amide bond is a critical step in the synthesis of numerous compounds in the pharmaceutical and agrochemical industries, where the pyrazole carboxamide moiety is a well-established pharmacophore.[1]
This document provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges, optimize reaction conditions, and ensure the integrity of your results.
Core Reaction Scheme
The fundamental transformation is the nucleophilic acyl substitution where the aniline nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond and the liberation of hydrochloric acid (HCl).
Caption: General amide coupling reaction.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction shows low or no conversion to the desired amide product. What are the likely causes and how can I fix it?
Low conversion is a common issue that can often be traced back to the reactivity of the starting materials or suboptimal reaction conditions.
Possible Cause 1: Deactivated Acyl Chloride this compound is highly reactive and susceptible to hydrolysis by atmospheric moisture or residual water in the solvent.[2] A hydrolyzed acyl chloride will not participate in the coupling reaction.
-
Troubleshooting Steps:
-
Verify Acyl Chloride Quality: If possible, run a quick ¹H NMR of the acyl chloride before use to ensure its integrity.
-
Use Fresh Reagent: Use freshly prepared or newly purchased acyl chloride. If preparing it in situ from the corresponding carboxylic acid using thionyl chloride or oxalyl chloride, ensure the complete removal of the chlorinating agent before adding the aniline.[3][4]
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Possible Cause 2: Low Nucleophilicity of Aniline Aniline itself is a reasonably good nucleophile, but if your aniline derivative contains electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), its nucleophilicity will be significantly reduced, slowing down the reaction.[5]
-
Troubleshooting Steps:
-
Increase Temperature: While the initial addition is often done at 0 °C to control the exotherm, allowing the reaction to stir at room temperature or gently heating it (e.g., 40-60 °C) can provide the necessary activation energy.
-
Add a Nucleophilic Catalyst: A catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a highly reactive acylpyridinium intermediate.
-
Switch to a More Polar Solvent: Solvents like DMF or NMP can enhance the reaction rate compared to less polar options like DCM or THF.[6][7]
-
Possible Cause 3: Insufficient Base The reaction generates one equivalent of HCl, which will protonate the aniline or any other basic nitrogen in the mixture, rendering it non-nucleophilic. A base is crucial to neutralize this acid and drive the reaction forward.[8]
-
Troubleshooting Steps:
-
Check Stoichiometry: Ensure at least 1.1-1.2 equivalents of a non-nucleophilic base are used. If the aniline starting material is a hydrochloride salt, an additional equivalent of base is required.
-
Base Addition Order: Add the base to the aniline solution before the dropwise addition of the acyl chloride. This ensures the aniline remains deprotonated and nucleophilic.
-
Caption: Troubleshooting decision tree for low yield.
Q2: My reaction is messy, showing multiple spots on TLC. How can I achieve a cleaner reaction?
A complex reaction mixture indicates the presence of unreacted starting materials or the formation of side products.
Possible Cause 1: Unreacted Starting Materials This is often visible on TLC as spots corresponding to the aniline and the hydrolyzed carboxylic acid from the acyl chloride.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use TLC to monitor the consumption of the limiting reagent. If the reaction stalls, implement the optimization steps from Q1.
-
Adjust Stoichiometry: Using a slight excess (1.1 eq.) of the more readily available or easily removable starting material can help drive the reaction to completion.
-
Possible Cause 2: Side Product Formation The high reactivity of the acyl chloride can lead to unwanted reactions if not properly controlled.
-
Troubleshooting Steps:
-
Control Temperature: Add the acyl chloride solution slowly to the aniline/base mixture at 0 °C to dissipate the heat of reaction and minimize side reactions.
-
Use a Hindered Base: A bulky base like N,N-Diisopropylethylamine (DIPEA) is less likely to act as a competing nucleophile compared to triethylamine (TEA).[9]
-
Ensure Purity of Starting Materials: Impurities in either starting material can lead to unexpected side products.
-
Q3: I'm struggling with the work-up and purification of my pyrazole amide product. What are the best practices?
Pyrazole-containing compounds can sometimes present unique purification challenges.
Possible Cause 1: Product is an Emulsion or Difficult to Extract Highly polar products or residual DMF can lead to issues during aqueous work-up.
-
Troubleshooting Steps:
-
Saturate Aqueous Layer: During liquid-liquid extraction, washing with brine (saturated NaCl solution) can help break emulsions and reduce the solubility of the organic product in the aqueous layer.
-
Back-Extraction: If using DMF as a solvent, perform multiple washes with water to remove it from the organic layer (e.g., Ethyl Acetate).
-
Possible Cause 2: Product Streaking or Decomposing on Silica Gel Column The basic nitrogen atoms on the pyrazole ring can interact strongly with the acidic silica gel, leading to poor separation and potential product loss.[10]
-
Troubleshooting Steps:
-
Deactivate Silica: Prepare the silica gel slurry with a solvent system containing 0.5-1% triethylamine or ammonia in methanol. This neutralizes the acidic sites on the silica surface, allowing for cleaner elution of basic compounds.[10]
-
Use Alternative Stationary Phases: Consider using neutral alumina as an alternative to silica gel for purification.
-
Attempt Recrystallization: If the product is a solid, recrystallization is an excellent alternative to chromatography for achieving high purity.[10] Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the best base for this reaction: Triethylamine (TEA), DIPEA, or Pyridine?
The choice of base is critical. While all can act as acid scavengers, their properties influence the reaction outcome.
| Base | pKa of Conjugate Acid | Steric Hindrance | Nucleophilicity | Recommendation |
| Pyridine | 5.2 | Low | Moderate | Can act as a nucleophilic catalyst but may also be acylated as a side reaction. Generally suitable. |
| Triethylamine (TEA) | 10.7 | Moderate | Low | A strong, common base. Can occasionally cause side reactions due to its moderate nucleophilicity. |
| DIPEA (Hünig's base) | 10.7 | High | Very Low | Often the preferred choice. Its steric bulk makes it highly non-nucleophilic, minimizing side reactions.[9] |
Recommendation: Start with DIPEA for the cleanest reaction profile. If cost or availability is an issue, TEA is a viable alternative.
Q2: Which solvent should I use?
Aprotic solvents are standard for this reaction. The ideal solvent should dissolve the starting materials and be inert to the reaction conditions.
| Solvent | Dielectric Constant | Boiling Point (°C) | Key Characteristics |
| Dichloromethane (DCM) | 9.1 | 40 | Excellent solubility for many organics; easy to remove. A common first choice.[3][4] |
| Tetrahydrofuran (THF) | 7.5 | 66 | Good general-purpose solvent. Must be anhydrous. |
| Ethyl Acetate (EtOAc) | 6.0 | 77 | A greener alternative to DCM.[6][7] Good for reactions and extractions. |
| Acetonitrile (ACN) | 37.5 | 82 | Polar aprotic solvent, can be useful for less soluble starting materials. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Highly polar; excellent for unreactive anilines but can be difficult to remove during work-up. |
Recommendation: Begin with DCM or Ethyl Acetate . If solubility or reactivity is low, consider switching to DMF .[6][7]
Q3: Can I prepare the acyl chloride in situ from 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid?
Yes, this is a very common and effective strategy that avoids handling the often unstable acyl chloride.
-
Method: Dissolve the carboxylic acid in an anhydrous solvent (like DCM or THF) with a catalytic amount of DMF. Add oxalyl chloride or thionyl chloride dropwise at 0 °C.[3][4] Allow the reaction to stir at room temperature for 1-2 hours. The solvent and excess reagent are then removed under vacuum before adding the fresh anhydrous solvent, aniline, and base for the coupling step.
Standard Experimental Protocol
This protocol provides a reliable starting point for the coupling reaction.
Caption: Standard experimental workflow.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add aniline (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq.) and cool the stirred solution to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cold aniline solution over 15-20 minutes.
-
Reaction: Stir the mixture at 0 °C for an additional 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature.
-
Monitoring: Monitor the consumption of the limiting reagent using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel. Wash sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by either recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography on silica gel (pre-treated with 1% TEA in the eluent).
References
-
MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]
-
Lam, P., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4710-4723. [Link]
- MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry.
-
University of Strathclyde. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. [Link]
-
Wrobel, D., et al. (2013). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Organic & Biomolecular Chemistry, 11(15), 2419-2425. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
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ACS Publications. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]
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ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
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Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
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Fisher Scientific. Amide Synthesis. [Link]
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Pleshkov, D., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9576-9590. [Link]
- Pleshkov, D., et al. (2021).
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ResearchGate. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
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Ilhan, I. O., et al. (2013). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Letters in Organic Chemistry, 10(8), 602-610. [Link]
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Vedantu. Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE. [Link]
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ResearchGate. Coupling reaction between 4-(trifluoromethyl)aniline and cinnamoyl chloride. [Link]
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Shi, M., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development, 24(9), 1886-1891. [Link]
-
ResearchGate. (2014). Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine? [Link]
-
PubChem. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. [Link]
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Ozer, I., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900. [Link]
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Ilhan, I. O., et al. (2007). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry, 19(6), 4355. [Link]
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Reddit. (2023). Amide coupling. [Link]
-
Reddit. (2022). Struggling with amide coupling. [Link]
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preventing hydrolysis of 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride during synthesis
Technical Support Center: 1-(Difluoromethyl)-1H-pyrazole-4-carbonyl chloride
A Guide to Preventing Hydrolysis During Synthesis
Welcome to the technical support guide for the synthesis and handling of this compound. This document, designed for researchers and drug development professionals, provides in-depth answers to common challenges, focusing on the critical issue of preventing hydrolysis. As a highly reactive intermediate, ensuring its integrity is paramount for successful downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
A1: The high reactivity of this compound stems from the potent electrophilicity of the carbonyl carbon. This is caused by a combination of three factors:
-
Acyl Chloride Functionality: The acyl chloride group is inherently one of the most reactive carboxylic acid derivatives.[1] The strong electron-withdrawing inductive effects of both the carbonyl oxygen and the chlorine atom create a significant partial positive charge on the carbonyl carbon, making it a prime target for nucleophiles like water.[1][2]
-
Difluoromethyl Group (-CHF₂): The two fluorine atoms on the difluoromethyl group are powerful electron-withdrawing groups, further pulling electron density away from the pyrazole ring and, consequently, from the carbonyl carbon.
-
Pyrazole Ring: The heterocyclic pyrazole ring itself is an electron-withdrawing system.
This cumulative electron withdrawal makes the carbonyl carbon exceptionally "electron-poor" and thus, highly reactive towards even weak nucleophiles like atmospheric moisture. The reaction is a vigorous, often exothermic process that yields the corresponding carboxylic acid and hydrogen chloride (HCl) gas.[1][3]
Q2: What are the immediate visual signs that my acyl chloride has been compromised by moisture?
A2: There are two primary indicators of hydrolysis:
-
Fuming: When the acyl chloride is exposed to atmospheric moisture, it reacts to form HCl gas. This gas often appears as white, steamy fumes.[1]
-
Precipitation: The product of hydrolysis is 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. If your acyl chloride is in a non-polar solvent where the carboxylic acid is insoluble, you may observe the formation of a white solid precipitate.[1]
Q3: Can I use a partially hydrolyzed sample for my next reaction?
A3: This is strongly discouraged. Using a compromised acyl chloride introduces the corresponding carboxylic acid as a significant impurity. This will not only lead to complex purification challenges later but also affects the stoichiometry of your reaction, resulting in lower yields of your desired product.[1] It is always best to use freshly prepared or properly stored acyl chloride.
Q4: How should I properly store this compound?
A4: Rigorous protection from moisture is essential. Store the compound in a tightly sealed container, preferably with a PTFE-lined cap, in a cool, dry place.[4][5] For long-term stability, storing under an inert atmosphere (dry nitrogen or argon) is best practice. It is also advisable to aliquot the material into smaller, single-use quantities to avoid repeatedly exposing the main stock bottle to the atmosphere.
Troubleshooting Guide: Synthesis & Application
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the final product (e.g., amide/ester). | 1. Hydrolysis of the acyl chloride: This is the most frequent cause. Moisture may be present in the reaction solvent, reagents, or glassware, or may have entered from the atmosphere.[6] | Ensure absolute anhydrous conditions. Oven- or flame-dry all glassware immediately before use. Use anhydrous grade solvents, preferably from a solvent purification system or freshly distilled over a suitable drying agent.[7][8] Conduct the entire reaction under a positive pressure of an inert gas like argon or nitrogen.[6] |
| 2. Incomplete conversion of the starting carboxylic acid: If the initial chlorination reaction did not go to completion, you will have less acyl chloride than stoichiometrically calculated. | Monitor the conversion. Before work-up, a small aliquot can be carefully quenched with methanol and analyzed by LC-MS or GC-MS to check for the formation of the methyl ester, confirming the presence of the acyl chloride.[9] If conversion is incomplete, extend the reaction time or gently heat if the protocol allows. | |
| The reaction mixture turned cloudy or a precipitate formed before adding the nucleophile. | 1. Hydrolysis of the acyl chloride: The starting carboxylic acid is precipitating out of the reaction solvent. | Immediately reassess your experimental setup for sources of moisture. Check all seals and the integrity of your inert atmosphere. Ensure solvents and reagents are truly anhydrous. |
| 2. Low solubility of the acyl chloride: In some non-polar solvents, the product itself may have limited solubility. | Consult solubility data if available. Consider using a co-solvent or switching to a solvent known to be effective for this class of compounds, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), ensuring they are anhydrous. | |
| Difficulty monitoring the reaction via TLC. | 1. On-plate hydrolysis: Acyl chlorides are highly reactive and can be hydrolyzed by the silica gel on the TLC plate, which contains adsorbed water and acidic silanol groups.[9] This can give a misleading spot corresponding to the starting carboxylic acid. | Use a derivatization trick for TLC analysis. Quench a small aliquot of the reaction mixture with a primary amine (e.g., benzylamine) or an alcohol (e.g., methanol).[9] The resulting stable amide or ester will have a different Rf from the starting carboxylic acid, allowing you to accurately track the consumption of the starting material. |
Best Practices & Experimental Protocol
Synthesis Workflow: Critical Moisture Control Points
Protocol: Synthesis from Carboxylic Acid
This protocol is adapted from standard procedures for converting carboxylic acids to acyl chlorides, such as the synthesis of the closely related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. The use of oxalyl chloride with catalytic DMF is often preferred for its mild conditions and volatile byproducts.[10]
Reagents & Equipment:
-
1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
-
Oxalyl chloride [(COCl)₂]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM)
-
Oven-dried, round-bottom flask with a magnetic stir bar
-
Septa, needles, and a nitrogen or argon line setup (Schlenk line)
-
Ice bath
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of dry nitrogen or argon.
-
Dissolution: To the flask, add 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) and suspend it in anhydrous DCM (approx. 0.2–0.5 M).
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the suspension. The Vilsmeier-Haack reagent, an iminium salt, is formed in situ and is the active catalytic species.[11][12]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Chlorination: Slowly add oxalyl chloride (typically 1.2–1.5 eq) dropwise via syringe. Vigorous gas evolution (CO₂ and CO) will be observed. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-3 hours, or until gas evolution ceases and the solution becomes clear.
-
Work-up: Carefully remove the solvent and any excess oxalyl chloride under reduced pressure. Caution: The off-gases are corrosive and toxic. Ensure the vacuum pump is properly trapped and vented.
-
Final Product: The resulting crude this compound is typically used immediately in the next step without further purification. If purification is necessary, high-vacuum distillation can be attempted, but this risks thermal decomposition.
References
- VertexAI Search. (n.d.). Hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism. Retrieved January 19, 2026.
- Save My Exams. (2025, June 23).
- YouTube. (2025, March 16).
- BenchChem. (n.d.). 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8. Retrieved January 19, 2026.
- Chemistry Stack Exchange. (2021, April 15). Mechanism of hydrolysis of acyl chlorides.
- VertexAI Search. (n.d.).
- Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved January 19, 2026.
- Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved January 19, 2026.
- BenchChem. (n.d.). Methods to prevent the hydrolysis of acyl chlorides in synthesis. Retrieved January 19, 2026.
- VertexAI Search. (n.d.). [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides. Retrieved January 19, 2026.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- ResearchGate. (2018, August 6). How to stop hydrolysis of an acyl chloride in aquous solution?.
- VertexAI Search. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- ResearchGate. (n.d.). Synthesis Using Vilsmeier Reagents. Retrieved January 19, 2026.
- BenchChem. (n.d.). Technical Support Center: Preventing Byproduct Formation in Acid Chloride Reactions. Retrieved January 19, 2026.
- J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
- YouTube. (2021, May 12).
- Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability.
- Inchem.org. (2018, May). ICSC 0210 - ACETYL CHLORIDE.
- LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides.
- Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
- BenchChem. (2025, December 23). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison.
- VertexAI Search. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved January 19, 2026.
- Reddit. (2023, July 31). Acetyl Chloride Storage : r/chemistry.
- ResearchGate. (2022, August 28). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)
- US Hazmat Rentals. (n.d.).
- Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved January 19, 2026.
- ResearchGate. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved January 19, 2026.
- Study Mind. (n.d.). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved January 19, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Practical Guide to Oxalyl Chloride: Safe Handling and Efficient Usage in Chemical Processes. Retrieved January 19, 2026.
- Google Patents. (n.d.). CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved January 19, 2026.
- Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis.
- Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved January 19, 2026.
- PubMed Central. (2023, July 13).
- Sathee Jee. (n.d.). Chemistry Acid Chloride. Retrieved January 19, 2026.
- PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
- ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved January 19, 2026.
- Wikipedia. (n.d.). Oxalyl chloride. Retrieved January 19, 2026.
- BenchChem. (n.d.). A Comparative Guide to Validated Analytical Methods for Acyl Chlorides. Retrieved January 19, 2026.
- European Patent Office. (2022, June 8).
- YouTube. (2022, April 9). Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem.
- Standard Operating Procedures for. (2013, July 22). SOP 0079 - Thionyl Chloride.
- YouTube. (2020, September 30). Hydrolysis of an acid chloride.
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Technical Support Center: Navigating the Purification of Pyrazole Carboxamide Regioisomers
Welcome to the Technical Support Center dedicated to addressing the significant, yet often underestimated, challenges associated with the purification of pyrazole carboxamide regioisomers. In the field of drug discovery and development, the regiochemical outcome of pyrazole synthesis is a critical parameter that dictates the biological activity and intellectual property of new chemical entities.[1][2] The formation of regioisomeric mixtures is a common hurdle, stemming from the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[3][4] These isomers often possess nearly identical physical and chemical properties, making their separation a non-trivial pursuit.[5][6]
This guide is structured to provide you with both foundational knowledge and actionable troubleshooting strategies to confidently tackle these purification challenges. We will delve into the nuances of chromatographic and crystallographic techniques, supported by spectroscopic methods for definitive characterization.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries researchers face when dealing with pyrazole carboxamide regioisomers.
Q1: What are the primary reasons for the formation of pyrazole carboxamide regioisomers?
The formation of regioisomers in pyrazole synthesis is most often a consequence of the reaction of an unsymmetrical 1,3-dicarbonyl precursor with a substituted hydrazine.[3][4] The substituted hydrazine can attack either of the two non-equivalent carbonyl groups, leading to two distinct pyrazole products.[4] The regiochemical outcome is influenced by a delicate interplay of electronic effects, steric hindrance, and reaction conditions such as solvent, temperature, and pH.[4][7]
Q2: Why are these regioisomers so difficult to separate?
The difficulty in separating pyrazole carboxamide regioisomers arises from their very similar molecular structures. This structural similarity often results in nearly identical polarities and solubilities, making them challenging to resolve using standard purification techniques like silica gel column chromatography.[5][6] Their co-elution is a frequent problem, demanding highly optimized separation methods.[5]
Q3: What are the initial steps to take when I suspect a mixture of regioisomers?
The first step is to confirm the presence of multiple isomers. This is typically achieved through a combination of chromatographic and spectroscopic techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective way to visualize the presence of multiple components in your reaction mixture.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of duplicate sets of peaks in the 1H or 13C NMR spectrum is a strong indicator of a regioisomeric mixture.[8]
-
Mass Spectrometry (MS): While MS will show the same mass for both isomers, it is essential for confirming the molecular weight of the products.[8]
Q4: Can I use crystallization to separate pyrazole carboxamide regioisomers?
Yes, crystallization can be a powerful technique for separating regioisomers, provided there is a sufficient difference in their crystal packing energies and solubilities in a particular solvent system.[6] However, finding the right solvent or solvent mixture often requires systematic screening.[9]
In-Depth Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification process.
Issue 1: Co-elution of Regioisomers in Column Chromatography
Symptom: Your TLC analysis shows two very close spots, and column chromatography yields mixed fractions or a single broad peak.
Causality: The similar polarity of the regioisomers leads to poor separation on the stationary phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting regioisomers.
Solutions:
-
Optimize the Mobile Phase:
-
Systematic TLC Screening: Before running a column, screen various solvent systems on TLC to find one that provides the best separation (the largest difference in Rf values).[3] Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate or dichloromethane.
-
Shallow Gradient or Isocratic Elution: If a gradient is necessary, make it very shallow to maximize the resolution between closely eluting compounds. An isocratic elution with the optimal solvent mixture identified by TLC can also be very effective.[5]
-
-
Change the Stationary Phase:
-
Silica Gel Modification: For basic pyrazole compounds, residual acidic silanol groups on silica can cause peak tailing and poor separation. Deactivating the silica gel with a small amount of triethylamine (TEA) in the eluent can improve peak shape and resolution.[6]
-
Reversed-Phase Chromatography: If normal-phase chromatography fails, reversed-phase (e.g., C18) HPLC can be an excellent alternative, as it separates compounds based on hydrophobicity rather than polarity.[6]
-
-
High-Performance Liquid Chromatography (HPLC): For very challenging separations, HPLC offers significantly higher resolution than flash chromatography.[5] Both normal-phase and reversed-phase HPLC can be employed.
Issue 2: Failed Crystallization or Oiling Out
Symptom: Attempts to recrystallize the regioisomeric mixture result in the product "oiling out" or no crystals forming upon cooling.
Causality: The compound may be too soluble in the chosen solvent even at low temperatures, or the presence of impurities (including the other regioisomer) is inhibiting crystal lattice formation.
Solutions:
-
Systematic Solvent Screening: The key to successful recrystallization is finding a solvent in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) is often effective.[9]
Solvent System Comments Ethanol/Water A good starting point for moderately polar compounds. Hexanes/Ethyl Acetate A versatile system for a wide range of polarities. Dichloromethane/Hexanes Effective for less polar compounds. Acetone/Hexanes Another good general-purpose mixture.[9] -
Slow Cooling: Rapid cooling often leads to the precipitation of amorphous solid or oil. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.
-
Seeding: If you have a small amount of pure crystal of one regioisomer, adding a "seed" crystal to the supersaturated solution can induce crystallization of that specific isomer.
Detailed Experimental Protocols
Protocol 1: Separation of Pyrazole Carboxamide Regioisomers by Flash Chromatography
This protocol outlines a general procedure for separating regioisomers using flash column chromatography on silica gel.
Materials:
-
Crude regioisomeric mixture
-
Silica gel (230-400 mesh)
-
Appropriate solvents (e.g., hexanes, ethyl acetate)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Develop a TLC System: Methodically test different solvent ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) to find a system that gives good separation between the two regioisomer spots on a TLC plate.[3]
-
Prepare the Column: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.[5]
-
Sample Loading: For optimal separation, use the dry loading method.[5]
-
Dissolve the crude mixture in a strong solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if a gradient is required. Collect fractions and monitor them by TLC to identify the separated isomers.[5]
-
Post-Processing: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.[5]
Protocol 2: Characterization of Regioisomers by NMR Spectroscopy
Definitive identification of each regioisomer requires careful spectroscopic analysis.
Workflow for Regioisomer Characterization:
Caption: Spectroscopic workflow for regioisomer identification.
Procedure:
-
Acquire 1D NMR Spectra: Obtain high-resolution 1H and 13C NMR spectra for each purified isomer.
-
Analyze Chemical Shifts: The chemical shifts of the pyrazole ring protons and carbons will differ between the two regioisomers.[10][11] For example, the chemical shift of the proton at the C5 position is often influenced by the substituent on the adjacent N1 nitrogen.
-
Utilize 2D NMR: For unambiguous assignment, 2D NMR experiments are invaluable.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can show through-space correlations between protons on the pyrazole ring and protons on the N-substituent, helping to determine their relative positions.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, allowing for definitive assignment of the carbon skeleton.[11]
-
By correlating the N-substituent protons to either the C3 or C5 proton of the pyrazole ring, the exact regiochemistry can be determined.
References
- BenchChem. (2025).
-
Fustero, S., Sanchez-Rosello, M., Barrio, P., & Simon-Fuentes, A. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, NIH. [Link]
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- BenchChem. (2025).
-
Biharee, A., et al. (2018). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC, NIH. [Link]
-
UAB Divulga. (n.d.). Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. [Link]
-
MDPI. (n.d.). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. [Link]
-
SpringerLink. (2025). Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. [Link]
-
ResearchGate. (n.d.). Crystal structure and molecular docking studies of new pyrazole-4-carboxamides. [Link]
- BenchChem. (2025).
-
Biblioteca IQS. (n.d.). C4-C5 fused Pyrazole-3-Amines: when the degree of unsaturation of the fused ring controls regioselectivity in Ullmann and Acylation reactions. [Link]
-
NIH. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
PubMed. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. [Link]
- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
-
Cardiff University. (2020). The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. [Link]
-
NIH. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]
-
JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
- Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
NIH. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. [Link]
-
PubMed. (2013). Synthesis and crystal structures of N-substituted pyrazolines. [Link]
-
PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
PubMed Central. (2023). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. [Link]
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PubMed. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Spectroscopic Analysis of Pyrazoles.
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. [Link]
-
Reddit. (2023). N-methylation of pyrazole. [Link]
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PMC, PubMed Central. (n.d.). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. [Link]
-
MDPI. (n.d.). Crystal Structures, Vibrational Spectra, and Fungicidal Activity of 1,5-Diaryl-3-oxypyrazoles. [Link]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
- BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
-
Royal Society of Chemistry. (n.d.). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. [Link]
-
PubMed Central. (n.d.). Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. [Link]
-
PMC, PubMed Central. (n.d.). Current status of pyrazole and its biological activities. [Link]
-
ResearchGate. (n.d.). Chromatographic Separations and Analysis of Enantiomers. [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. [Link]
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Technical Support Center: Stability and Handling of 1-(Difluoromethyl)-1H-pyrazole-4-carbonyl chloride
Welcome to the technical support guide for 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride. This document is designed for researchers, scientists, and drug development professionals who utilize this highly reactive intermediate. Its efficacy in synthesis is directly tied to its high reactivity, which also presents significant challenges in storage and handling. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the integrity of your material and the success of your experiments.
Section 1: Understanding the Inherent Instability
The primary challenge in working with this compound stems from the chemical nature of its acyl chloride functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives, a property that makes them excellent acylating agents but also highly susceptible to degradation.[1][2]
The central issue is the high electrophilicity of the carbonyl carbon. It is bonded to two strongly electronegative atoms, oxygen and chlorine, which pull electron density away from the carbon, inducing a significant partial positive charge (δ+).[3][4][5] This makes the carbon atom an attractive target for nucleophiles—even weak ones like water.
Primary Degradation Pathway: Hydrolysis
The most common and rapid degradation pathway is hydrolysis, which occurs upon exposure to water or moisture.[6][7] This reaction is often vigorous and proceeds via a nucleophilic addition-elimination mechanism to yield the corresponding carboxylic acid and hydrogen chloride (HCl) gas.[4][7][8] The released HCl can fume in moist air and potentially catalyze other side reactions.[4][6]
Caption: Hydrolysis of this compound.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during experiments, tracing them back to the stability of the reagent.
Q: My reaction yield is disappointingly low, and I've isolated a significant amount of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid as a byproduct. What went wrong?
A: This is a classic sign of premature hydrolysis of your acyl chloride. The nucleophile you intended to react with your starting material had to compete with water, which was inadvertently introduced into your reaction.
-
Probable Cause: Contamination of the reaction with moisture. This can originate from several sources: wet solvents, insufficiently dried glassware, or exposure to atmospheric moisture during setup.
-
Causality: Acyl chlorides react rapidly with water, often more quickly than with the intended nucleophile, especially if the nucleophile is sterically hindered or less reactive.[4][7] This converts your starting material into the unreactive carboxylic acid, halting the desired reaction pathway and reducing your yield.
-
Troubleshooting Protocol:
-
Solvent Integrity: Always use freshly dried, anhydrous solvents. If using solvents from a bottle with a septum, ensure a dry needle is used and the bottle is stored under an inert atmosphere (e.g., nitrogen or argon).
-
Glassware Preparation: Oven-dry all glassware (at >120°C for at least 4 hours) and allow it to cool in a desiccator or under a stream of dry inert gas immediately before use.
-
Atmospheric Control: Assemble your reaction apparatus under a positive pressure of nitrogen or argon. This prevents atmospheric moisture from entering the system.
-
Reagent Handling: Add this compound to the reaction vessel via a dry syringe under an inert atmosphere.
-
Q: The reagent fumed and produced a sharp odor when I opened the bottle. Is it still viable for my synthesis?
A: The fuming you observed is hydrogen chloride (HCl) gas forming as the acyl chloride on the surface of the material reacts with ambient moisture.[4][6]
-
Probable Cause: The container was not perfectly sealed, or it was opened in a humid environment, leading to surface-level hydrolysis.
-
Causality: The immediate and vigorous reaction with atmospheric water vapor produces HCl gas.[4] While this indicates some degradation has occurred, it may only affect the material at the surface. The bulk of the reagent below may still be of high purity.
-
Recommendation: Do not assume the entire batch is compromised. However, you must re-qualify the material before committing it to a large-scale reaction. A small amount of degradation can have a significant impact on your results. Proceed to the Quality Control protocol in Section 4 to determine the active purity.
Caption: Troubleshooting workflow for low reaction yields.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Many suppliers recommend refrigeration (2-8°C) under an inert atmosphere (argon or nitrogen) to minimize degradation.[10]
Q2: What personal protective equipment (PPE) should I use? Always handle this compound in a chemical fume hood. Wear safety goggles, a lab coat, and compatible chemical-resistant gloves.[10][11] It is corrosive and can cause severe skin burns and eye damage.[12]
Q3: Besides fuming, are there other visible signs of degradation? A pure compound should be a colorless to pale yellow liquid or solid.[11] Any significant color change or solidification of a liquid reagent could indicate the presence of impurities or degradation products.
Q4: Can I use the reagent if it has partially degraded? It is strongly discouraged. Using a partially degraded reagent will introduce impurities into your reaction and make it difficult to calculate the correct stoichiometry, likely leading to poor yields and complex purification. Always use material of known, high purity.
Q5: How can I accurately determine the purity of my stored reagent before use? Direct analysis by HPLC or GC is often problematic due to the high reactivity of the acyl chloride. The recommended method is to derivatize a small aliquot into a more stable compound, such as a methyl ester, and then analyze the product mixture by HPLC or GC-MS.[13] This allows for accurate quantification of the active acyl chloride versus the carboxylic acid degradant. See Protocol 2 for a detailed procedure.
Section 4: Key Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Receiving: Upon receipt, inspect the container seal for integrity. If compromised, contact the supplier.
-
Storage: Place the container inside a secondary container (e.g., a sealed bag with desiccant) and store in a refrigerator at 2-8°C designated for chemicals.[10]
-
Dispensing: Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold reagent.
-
Inert Atmosphere: All dispensing should be done under a positive pressure of dry argon or nitrogen.
-
Sealing: After dispensing, flush the container headspace with inert gas before tightly resealing. Parafilm can be used to wrap the cap and threads for an extra barrier against moisture ingress.
Protocol 2: Quality Control via HPLC Analysis (after Derivatization)
This protocol validates the purity of your acyl chloride by converting it to its corresponding methyl ester, which is stable and easily analyzed.
-
Materials:
-
This compound sample
-
Anhydrous methanol (MeOH)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or a similar non-nucleophilic base
-
HPLC grade acetonitrile and water
-
-
Procedure:
-
Under an inert atmosphere, prepare a stock solution of your acyl chloride in anhydrous DCM (e.g., ~10 mg/mL).
-
In a small, dry vial, place 1 mL of anhydrous MeOH.
-
Add a small excess of TEA to the MeOH.
-
To this solution, add 100 µL of the acyl chloride stock solution from step 1. The reaction to the methyl ester is nearly instantaneous.
-
Vortex the vial and let it stand for 5 minutes to ensure complete conversion.
-
Dilute the resulting solution with the HPLC mobile phase to an appropriate concentration for analysis.
-
Analyze by reverse-phase HPLC. The chromatogram will show a peak for the methyl ester and a separate peak for any 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid that was present in the original sample due to degradation.
-
Purity is calculated as: (Area of Ester Peak) / (Area of Ester Peak + Area of Acid Peak) * 100%.
-
Section 5: Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2–8°C | Reduces the rate of potential decomposition reactions.[10] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents contact with atmospheric moisture and oxygen. |
| Container | Tightly sealed, original manufacturer's bottle | Minimizes moisture ingress. Check for leaks or damage.[9][14] |
| Incompatible Materials | Water, Alcohols, Amines, Strong Oxidizing Agents | Reacts vigorously with nucleophiles, leading to degradation.[10][15] |
References
- Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024).
- 1H-pyrazole-5-carbonyl chloride | 717871-84-6. (n.d.).
- Hydrolysis of acid/acyl chlorides with water. (n.d.).
- CAS 84547-59-1: 1-methyl-1H-pyrazole-5-carbonyl chloride. (n.d.).
- Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. (n.d.).
- Acyl Chlorides - formation and hydrolysis mechanism. (2025). YouTube.
- Video: Acid Halides to Carboxylic Acids: Hydrolysis. (2025). JoVE.
- 1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride Safety Data Sheet. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - 1-(difluoromethyl)-1H-pyrazole. (2022).
- 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride. (n.d.).
- Safety Data Sheet - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2021).
- Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (n.d.).
- Acyl Chlorides (A-Level). (n.d.).
- The Mechanism of the Transition Metal-catalyzed Reaction of 1,1′-Carbonyldipyrazoles with Aldehydes and Ketones. (1974). Canadian Journal of Chemistry.
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8. (n.d.).
- 141573-96-8|3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. (n.d.).
- METHOD FOR PREPARING 5-FLUORO-1H-PYRAZOLE-4-CARBONYL FLUORIDES. (2020).
- Buy 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. (n.d.).
- A Level Chemistry Revision Notes - Acyl Chlorides. (2025).
- Preparations and Reactions of Acyl Chlorides. (2023). YouTube.
- Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT.
- Acyl chloride. (n.d.). Wikipedia.
- Safety Data Sheet - 5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. (2025).
- 3-(Difluoromethyl)-1-methyl-1 H-pyrazole-4-carbonyl chloride | C6H5ClF2N2O | CID 15340110. (n.d.). PubChem.
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Wikipedia.
- Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.).
- Acyl Chlorides (OCR A Level Chemistry A): Revision Note. (2026).
- What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? (2012).
- Chemical Safety Data Sheet MSDS / SDS - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2025).
- Preparation of Acyl Chlorides. (2023). Chemistry LibreTexts.
Sources
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- 5. Buy 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | 1006962-20-4 [smolecule.com]
- 6. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 7. Video: Acid Halides to Carboxylic Acids: Hydrolysis [jove.com]
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- 9. chemicalbook.com [chemicalbook.com]
- 10. biosynth.com [biosynth.com]
- 11. CAS 84547-59-1: 1-methyl-1H-pyrazole-5-carbonyl chloride [cymitquimica.com]
- 12. 3-(Difluoromethyl)-1-methyl-1 H-pyrazole-4-carbonyl chloride | C6H5ClF2N2O | CID 15340110 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Pyrazole Synthesis
Document ID: PSC-TSG-26-01
Version: 1.0
Introduction: The Challenge of a Powerful Exotherm
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals engaged in the large-scale synthesis of pyrazole derivatives. The Knorr pyrazole synthesis and related methodologies, typically involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, are cornerstones of heterocyclic chemistry due to their efficiency and versatility.[1][2][3] However, a critical and often underestimated challenge in scaling these reactions is managing the significant heat of reaction.
The initial condensation between the hydrazine and the carbonyl is a notably exothermic step.[4] While manageable on a laboratory scale where flasks have a high surface-area-to-volume ratio, this exotherm presents a substantial thermal hazard upon scale-up. In large reactors, the reduced surface area relative to the increasing volume severely limits heat dissipation, creating a risk of temperature accumulation. This can lead to a dangerous, self-accelerating reaction rate known as a thermal runaway, with potential consequences including solvent over-pressurization, reactor failure, and the release of toxic materials.[5]
This guide provides field-proven insights and troubleshooting protocols to help you navigate these challenges safely and effectively. Our approach is grounded in the principles of Process Safety Management (PSM), emphasizing a deep understanding of reaction hazards and the implementation of robust control strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists encounter regarding thermal safety in pyrazole synthesis.
FAQ 1: Which step of the pyrazole synthesis is the most dangerous?
The primary thermal hazard arises during the initial, rapid condensation reaction when the hydrazine derivative is added to the 1,3-dicarbonyl compound.[4] This step can generate a significant and immediate exotherm. A secondary, but equally critical, hazard involves the thermal stability of the hydrazine reactant itself. Anhydrous hydrazine can decompose explosively at elevated temperatures, a process that can be catalyzed by certain metal ions.[6] Therefore, both the intended reaction exotherm and the potential for reactant decomposition must be managed.
FAQ 2: I'm planning to scale up a Knorr pyrazole synthesis. What are the first safety steps I should take?
Before any scale-up, a thorough hazard assessment is essential. The foundational steps include:
-
Reaction Calorimetry: You must characterize the thermal profile of your specific reaction. This is not optional. A reaction calorimeter (such as an RC1 or similar instrument) will provide critical data, including:
-
Heat of Reaction (ΔHrxn): The total energy released.
-
Heat Flow (Q): The rate of heat generation over time.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were lost. This is a crucial indicator of runaway potential.
-
-
Thermal Stability Screening: Use Differential Scanning Calorimetry (DSC) to determine the decomposition temperature of your starting materials, intermediates, and final product. This data helps define the Maximum Safe Operating Temperature (MSOT).
-
Review Engineering Controls: Assess the capabilities of your reactor system. Is the cooling capacity of the jacket and/or condenser sufficient to remove the heat generated during the planned addition time?
FAQ 3: My reaction mixture turns a dark yellow or red during the hydrazine addition. Is this normal?
This is a common observation and often indicates the formation of impurities due to side reactions involving the hydrazine.[7] While some color change may be unavoidable, a deep or rapid color change, especially when correlated with an unexpected temperature increase, is a warning sign. It can suggest that localized "hot spots" are forming due to poor mixing or an excessively fast addition rate, leading to degradation pathways.[5]
Troubleshooting:
-
If using a hydrazine salt (e.g., phenylhydrazine HCl), consider adding a mild base like sodium or potassium acetate to buffer the reaction. This can prevent overly acidic conditions that may promote side reactions.[7]
-
Improve agitation to ensure rapid homogenization of the reactants.
-
Decrease the addition rate of the hydrazine to allow the cooling system to keep pace with heat generation.
FAQ 4: How can I quench a pyrazole reaction in an emergency?
An emergency quenching plan is a critical part of your safety protocol. The ideal quenching agent should rapidly halt the reaction by chemical means or by providing a thermal sink.
-
For Hydrazine-Based Reactions: A common laboratory practice for neutralizing excess hydrazine is the addition of an oxidizing agent like aqueous sodium hypochlorite or hydrogen peroxide.[8] CAUTION: These quenching reactions are themselves highly exothermic and must be thoroughly studied on a small scale before being considered for a large-scale emergency plan. The concentration of the quenching agent and the rate of addition are critical parameters.
-
Thermal Quenching: A pre-chilled, inert solvent can be added to dilute the reactants and absorb heat. This is often a safer, though potentially less effective, first-line defense.
The choice of a quenching agent is highly specific to your reaction mixture and must be validated in the lab.
Part 2: Troubleshooting Guide for Exothermic Events
This section provides a structured, question-and-answer guide to specific problems you may encounter during large-scale pyrazole synthesis.
Q1: The reactor temperature is rising faster than expected and is not responding to increased jacket cooling. What should I do?
This is a critical situation that may indicate the onset of thermal runaway.
Immediate Actions:
-
STOP THE ADDITION: Immediately stop the feed of the hydrazine derivative. This is the most crucial step to prevent adding more fuel to the reaction.
-
Full Cooling: Ensure all cooling utilities (jacket, overhead condenser) are operating at maximum capacity.
-
Alert Personnel: Notify your team and prepare to execute the emergency response plan.
-
Prepare to Quench: If the temperature continues to rise and approaches the pre-determined critical limit (based on your DSC data), execute the validated emergency quenching procedure.
Logical Flow for Emergency Response:
Caption: Emergency response workflow for a suspected runaway reaction.
Potential Root Causes & Long-Term Solutions:
| Potential Cause | Explanation | Preventative Solution |
| Inadequate Cooling Capacity | The rate of heat generation from the reaction (watts) exceeds the rate of heat removal by the reactor system (watts). This is a common scale-up failure.[5] | Perform a thorough thermal analysis before scale-up. Use reaction calorimetry data to calculate the required heat removal rate. Ensure your reactor's heat transfer coefficient (U) and available surface area (A) are sufficient. |
| Poor Mixing | Inefficient agitation leads to localized regions of high hydrazine concentration ("hot spots"), where the reaction rate is much faster than in the bulk solution, overwhelming local cooling. | Characterize mixing efficiency. Use Computational Fluid Dynamics (CFD) modeling or experimental tracer studies to ensure your impeller design and speed provide adequate turnover for the reactor geometry and fluid viscosity. Consider adding baffles to improve turbulence. |
| Reagent Addition Rate Too High | The hydrazine is being added faster than the reaction can consume it and the cooling system can remove the generated heat. | Develop a controlled addition profile. A semi-batch process, where the hydrazine is added slowly over several hours, is standard practice for large-scale exothermic reactions. The addition rate should be directly tied to the real-time heat flow data from the reactor. |
| Accumulation of Unreacted Material | If the reaction has an induction period or is stalled (e.g., due to a catalyst issue), hydrazine can accumulate. If the reaction then suddenly initiates, the combined energy release from the accumulated material can be catastrophic. | Monitor reaction progress in real-time. Use in-situ monitoring tools (e.g., IR, Raman spectroscopy) to confirm that the reaction is proceeding as the hydrazine is added. Do not add reagent "blind." |
Q2: We are observing unexpected pressure buildup in the reactor, even though the temperature is within the desired range. What could be the cause?
Pressure buildup can be caused by gas evolution from the desired reaction or, more dangerously, from the initial stages of a decomposition reaction.
Troubleshooting Steps:
-
Verify Temperature Readings: Ensure your temperature probes are calibrated and correctly placed to measure the bulk internal temperature, not just the temperature near the reactor wall.
-
Sample the Headspace: If safe to do so, analyze the reactor headspace gas to identify the components. Nitrogen evolution is expected in some decomposition pathways.[6]
-
Review DSC Data: Check the DSC data for your reactants and mixture. Is there a low-temperature decomposition event that could be triggered even within your target processing temperature range?
-
Consider Hydrazine Decomposition: Hydrazine decomposition can be catalyzed by metallic surfaces.[6] Ensure the reactor's materials of construction are compatible and that there is no unexpected corrosion or contamination.
Part 3: Experimental Protocols & Best Practices
Adherence to a validated protocol is the primary defense against thermal incidents. The following outlines a best-practice methodology for scaling up a typical exothermic pyrazole synthesis.
Protocol 1: Thermal Hazard Assessment of a Knorr-Type Pyrazole Synthesis
Objective: To gather the minimum required data to safely scale a pyrazole synthesis from 1 L to 100 L.
Methodology:
-
Differential Scanning Calorimetry (DSC):
-
Screen the 1,3-dicarbonyl compound, the hydrazine derivative, the reaction solvent, and the final product individually to determine their onset decomposition temperatures.
-
Run a DSC experiment on a stoichiometric mixture of the reactants to identify any low-temperature decomposition events or sharp exotherms.
-
-
Reaction Calorimetry (RC1):
-
Perform the synthesis at the 1 L scale in the reaction calorimeter under proposed plant conditions (e.g., same solvent, concentration).
-
Measure the heat of reaction (ΔHrxn) by integrating the heat flow curve over the entire addition and reaction period.
-
Determine the maximum heat flow (Q_max) during the addition. This value is critical for ensuring the plant reactor's cooling system is not undersized.
-
Calculate the adiabatic temperature rise (ΔTad = ΔHrxn / (m * Cp)), where 'm' is the mass of the reaction mixture and 'Cp' is its specific heat capacity. A high ΔTad (>50 °C) indicates a high-risk reaction.
-
Data Presentation: Example Thermal Hazard Data
The following table illustrates the kind of data you must generate for your specific process. Note: These are illustrative values and should NOT be used for your own process without experimental verification.
| Parameter | Value | Significance |
| Reactants | Phenylhydrazine + Acetylacetone | - |
| Heat of Reaction (ΔHrxn) | -150 kJ/mol | Total energy released per mole. |
| Max Heat Flow (Q_max) @ 1hr addition | 60 W/L | Peak cooling demand on the reactor. |
| Adiabatic Temperature Rise (ΔTad) | 85 °C | High potential for thermal runaway if cooling fails. |
| Onset of Decomposition (DSC) | 180 °C | Defines the absolute upper limit for the reaction temperature. |
Protocol 2: Controlled Semi-Batch Addition on a 100 L Scale
Objective: To safely execute the synthesis based on the thermal hazard data.
Methodology:
-
Reactor Preparation:
-
Charge the 1,3-dicarbonyl compound and solvent to the 100 L reactor.
-
Initiate agitation. Ensure the vortex is appropriate for good surface mixing.
-
Cool the reactor contents to the initial setpoint (e.g., 0-5 °C).
-
-
Hydrazine Addition:
-
Begin the slow, subsurface addition of the hydrazine derivative via a dosing pump.
-
The addition rate must be controlled such that the measured reactor temperature does not deviate more than ±2 °C from the setpoint.
-
Continuously monitor the temperature. An automated control system that links the addition pump to the temperature reading is highly recommended. If the temperature exceeds the upper limit, the pump should automatically stop.
-
-
Monitoring & Digestion:
-
After the addition is complete, maintain the reaction at the set temperature and monitor for any secondary exotherms.
-
Take samples periodically to confirm reaction completion by HPLC or another suitable method.
-
-
Work-up:
-
Proceed with the work-up only after confirming the reaction is complete and thermally quiescent.
-
Process Control Logic Diagram:
Caption: Logic diagram for a temperature-controlled semi-batch process.
References
- BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem Technical Support.
-
Reddit r/Chempros. (2024). Knorr Pyrazole Synthesis advice. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
Reddit r/Chempros. (2022). How to quench excess hydrazine monohydrate. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
- N.N. Greenwood, A. Earnshaw. (1997). Chemistry of the Elements (2nd ed.). Butterworth-Heinemann.
-
ResearchGate. (2015). Calorimetric behaviors of N2H4 by DSC and superCRC. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Retrieved from [Link]
-
ResearchGate. (2016). General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Supplementary information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
International Atomic Energy Agency. (2012). Reaction kinetics of hydrazine neutralization in steam generator wet lay-up solution. Retrieved from [Link]
-
ResearchGate. (2007). Graph of temperature and power % vs time for the synthesis of pyrazole a following MW2 synthetic approach under the entry F (Table 2) operative conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Retrieved from [Link]
-
International Atomic Energy Agency. (2012). Reaction kinetics of hydrazine neutralization in steam generator wet lay-up solution: Identifying optimal degradation conditions. Retrieved from [Link]
-
Defense Technical Information Center. (1988). Environmental Fate of Hydrazines. Retrieved from [Link]
-
ResearchGate. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]
-
MDPI. (2023). Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. Retrieved from [Link]
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- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis and Purification of 1-(Difluoromethyl)-1H-pyrazole-4-carbonyl chloride
Welcome to the technical support center for the synthesis and purification of 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on the effective removal of impurities.
Introduction
This compound is a key building block in the synthesis of many modern agrochemicals and pharmaceuticals, particularly a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). The purity of this acyl chloride is paramount for the successful synthesis of the final active ingredients, as impurities can lead to side reactions, lower yields, and complex purification challenges downstream. This guide provides practical, field-proven insights into identifying and removing common impurities that arise during its synthesis.
Common Synthesis Route and Origin of Impurities
The most prevalent synthetic route to this compound involves the chlorination of its corresponding carboxylic acid precursor, 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[1]
The following diagram illustrates the final step of the synthesis and the potential formation of key impurities:
Caption: Synthesis of the target acyl chloride and pathways to common impurities.
Troubleshooting Guide: Impurity Identification and Removal
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your synthesis and purification.
Question 1: My final product is contaminated with the starting carboxylic acid. How do I remove it?
Answer:
The presence of unreacted 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a common issue resulting from an incomplete chlorination reaction.
Causality: The conversion of a carboxylic acid to an acyl chloride is an equilibrium process. Insufficient chlorinating agent, reaction time, or temperature can lead to incomplete conversion. The acyl chloride product is also highly susceptible to hydrolysis, reverting to the carboxylic acid upon contact with moisture.
Troubleshooting and Removal Protocol:
-
Ensure Complete Reaction:
-
Use a slight excess (1.2-1.5 equivalents) of the chlorinating agent (e.g., thionyl chloride).
-
Ensure the reaction goes to completion by monitoring via TLC or ¹H NMR (disappearance of the carboxylic acid proton signal).
-
Work under strictly anhydrous conditions (dried glassware, inert atmosphere) to prevent hydrolysis of the product back to the acid.
-
-
Purification by Distillation:
-
If the product is thermally stable, fractional vacuum distillation is the most effective method to separate the less volatile carboxylic acid from the acyl chloride.[2]
-
Protocol: After the reaction, remove the excess thionyl chloride under reduced pressure.[3] Then, perform a fractional vacuum distillation. The boiling point of the acyl chloride will be significantly lower than that of the carboxylic acid.
-
-
Azeotropic Removal of Toluene/Heptane:
-
A documented method for purification involves a heptane/toluene azeotrope.[1] This can be effective for removing less volatile impurities.
-
Protocol:
-
After removing the excess chlorinating agent, dissolve the crude product in a minimal amount of dry toluene.
-
Add an excess of dry heptane.
-
Distill off the toluene/heptane azeotrope. The purified acyl chloride should remain.
-
-
Question 2: I've detected a higher molecular weight impurity, likely the symmetrical anhydride. How can I prevent its formation and remove it?
Answer:
The symmetrical anhydride, 1-(difluoromethyl)-1H-pyrazole-4-carboxylic anhydride, forms from the reaction between the acyl chloride product and unreacted carboxylic acid.
Causality: This side reaction is favored when the concentration of the carboxylic acid is still significant as the acyl chloride is being formed.
Prevention and Removal Strategy:
-
Prevention during Synthesis:
-
Slow Addition: Add the chlorinating agent slowly to a solution of the carboxylic acid. This ensures that the chlorinating agent is in excess locally, promoting the formation of the acyl chloride over the anhydride.
-
Use of Pyridine: For the reaction between an acyl chloride and a carboxylic acid to form an anhydride, a weak base like pyridine is often used to neutralize the HCl byproduct and drive the reaction.[4] By avoiding such bases during the chlorination step, you can disfavor anhydride formation.
-
-
Removal Post-Synthesis:
-
Fractional Vacuum Distillation: Similar to the removal of the carboxylic acid, the anhydride will have a significantly higher boiling point than the acyl chloride, allowing for separation by fractional vacuum distillation.
-
Question 3: My NMR spectrum shows signals that I suspect are from a regioisomer of my pyrazole. How did this happen and how can I get rid of it?
Answer:
Regioisomeric impurities often originate from the initial synthesis of the pyrazole ring. For instance, the reaction of an asymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can yield different isomers.[5]
Causality: In the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, an isomer with the methyl group on the other nitrogen atom can be formed.[5] If this isomeric mixture is carried into the chlorination step, you will obtain a mixture of isomeric acyl chlorides, which can be very difficult to separate.
Prevention and Removal Strategy:
-
Purify the Precursor Carboxylic Acid: The most effective strategy is to remove the isomeric impurity before the chlorination step.
-
Recrystallization: The 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a solid. Recrystallization from a suitable solvent system (e.g., an ethanol/water mixture) can effectively remove the undesired isomer.[6]
-
Acid-Base Extraction: The pKa values of the isomeric pyrazole carboxylic acids may be slightly different. A careful, multi-step acid-base extraction could potentially enrich the desired isomer.
-
-
Chromatography of the Precursor: If recrystallization is ineffective, column chromatography of the carboxylic acid precursor can be used to separate the isomers.
Question 4: How do I remove residual thionyl chloride and other volatile byproducts?
Answer:
Residual thionyl chloride (b.p. 79 °C) and dissolved HCl and SO₂ can interfere with subsequent reactions.
Causality: An excess of the chlorinating agent is often used to drive the reaction to completion.
Removal Protocol:
-
Direct Evaporation under Vacuum:
-
After the reaction is complete, the excess thionyl chloride can be removed using a rotary evaporator.[3]
-
Caution: Thionyl chloride reacts with water to produce corrosive gases. Ensure your vacuum system is protected with a base trap (e.g., a flask containing NaOH pellets or a bubbler with NaOH solution).
-
-
Azeotropic Removal:
-
Add a dry, inert solvent with a low boiling point, such as toluene, to the crude product and evaporate it under reduced pressure. This can help to co-distill the last traces of thionyl chloride.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A1: This compound is an acyl chloride and is therefore sensitive to moisture and hydrolysis. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. For long-term storage, refrigeration is recommended.
Q2: What analytical techniques are best for assessing the purity of my product? A2: A combination of techniques is recommended:
-
¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and can be used to detect and quantify proton- and fluorine-containing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities. The acyl chloride may need to be derivatized to a more stable ester for analysis.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the product. As with GC, derivatization to an ester may be necessary to improve chromatographic behavior and stability on the column.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A strong carbonyl (C=O) stretch around 1750-1800 cm⁻¹ is characteristic of an acyl chloride. The absence of a broad O-H stretch from a carboxylic acid impurity is a good indicator of purity.
Q3: Can I use column chromatography to purify the final acyl chloride product? A3: Direct purification of acyl chlorides by standard silica gel chromatography is generally not recommended. The acidic nature of silica gel and the presence of adsorbed water can lead to rapid decomposition of the product on the column. If chromatography is necessary, it should be performed on a deactivated stationary phase under strictly anhydrous conditions, and this is typically a last resort. It is far better to purify the precursor carboxylic acid.
Q4: My product has a yellow or brown color. What is the cause and how can I remove it? A4: Colored impurities in acyl chloride synthesis can arise from side reactions with the chlorinating agent, especially at elevated temperatures.
-
Removal: If the colored impurities are non-volatile, vacuum distillation can yield a colorless product. If the impurities are soluble, recrystallization of the precursor carboxylic acid is often the best approach to ensure a colorless final product.
Summary of Key Purification Parameters
| Impurity Type | Primary Source | Recommended Removal Method | Prevention Strategy |
| Unreacted Carboxylic Acid | Incomplete reaction; hydrolysis | Fractional vacuum distillation | Use excess chlorinating agent; ensure anhydrous conditions |
| Symmetrical Anhydride | Reaction of acyl chloride with starting acid | Fractional vacuum distillation | Slow addition of chlorinating agent |
| Regioisomers | Pyrazole ring synthesis | Recrystallization or chromatography of the precursor carboxylic acid | Optimize pyrazole synthesis conditions |
| Residual Thionyl Chloride | Excess reagent used | Vacuum evaporation; azeotropic removal with toluene | Use minimal effective excess |
Experimental Protocols
Protocol 1: Purification of 1-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid by Recrystallization
-
Dissolve the crude carboxylic acid in a minimum amount of hot 40% ethanol in water.[6]
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Synthesis and Purification of this compound
-
In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq).
-
Add dry toluene, followed by a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (around 80-90 °C) and monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator (with a base trap).
-
The crude acyl chloride can then be purified by fractional vacuum distillation.
Caption: General workflow for purification of the precursor and final product.
References
- CN111362874B. (2020). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents.
-
LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. Retrieved January 19, 2026, from [Link]
-
MDPI. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (2023). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved January 19, 2026, from [Link]
- WO2014120397A1. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Google Patents.
-
Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Retrieved January 19, 2026, from [Link]
-
KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. Retrieved January 19, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Navigating Pyrazole Synthesis: A Technical Guide to Overcoming Problematic Intermediates
An Exclusive Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center, designed to assist you in navigating the complexities of pyrazole synthesis. As a Senior Application Scientist, I understand the challenges faced in the lab, particularly when dealing with problematic intermediates that can hinder progress and impact yield and safety. This guide provides in-depth, field-proven insights into alternative synthetic routes that bypass these troublesome steps, ensuring a more efficient and reliable path to your target pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges and problematic intermediates in classical pyrazole synthesis?
The most traditional and widely used method for pyrazole synthesis is the Knorr cyclocondensation, which involves the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[1] While historically significant, this method presents two major challenges:
-
Hazardous Hydrazine: Hydrazine is a highly toxic and potentially explosive reagent, posing significant safety risks in the laboratory.[1] Handling and disposal require stringent protocols, making its use undesirable, especially in large-scale synthesis.
-
Formation of Regioisomeric Mixtures: When an unsymmetrical 1,3-dicarbonyl compound is reacted with a substituted hydrazine, two different regioisomers can be formed, often in nearly equal amounts.[2] These isomers can be difficult and costly to separate, significantly reducing the yield of the desired product.[3] The formation of these isomers arises from the non-selective initial attack of the substituted nitrogen of the hydrazine on one of the two non-equivalent carbonyl groups of the diketone.
Troubleshooting Guide: The Knorr Pyrazole Synthesis
For those who still utilize the Knorr synthesis, here are some common issues and their solutions:
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield | - Incorrect pH- Inappropriate solvent- Low reactivity of starting materials | - pH Optimization: The reaction is often acid-catalyzed. Add a few drops of acetic acid to facilitate the reaction.[4] For hydrazine salts (e.g., hydrochloride), the reaction can become too acidic, leading to side products. In such cases, adding a mild base like sodium acetate can be beneficial.[4]- Solvent Choice: Protic solvents like ethanol are commonly used. However, for less reactive substrates, a higher boiling point solvent may be necessary to drive the reaction to completion.[4]- Reaction Time and Temperature: Monitor the reaction by TLC. While many Knorr syntheses are exothermic and proceed at room temperature, some substrates may require heating.[4] |
| Formation of a Mixture of Regioisomers | - Use of unsymmetrical 1,3-dicarbonyls and substituted hydrazines. | - Solvent Engineering: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase regioselectivity.[5][6] These solvents can selectively activate the more electrophilic carbonyl group of the diketone, directing the nucleophilic attack of the substituted nitrogen of the hydrazine.[5] |
| Difficult Purification | - Presence of unreacted starting materials- Formation of side products- Inseparable regioisomers | - Chromatography: Flash column chromatography is the most common method for separating pyrazole products from impurities. A variety of solvent systems can be employed, often starting with a non-polar eluent and gradually increasing the polarity.[7]- Crystallization: If the desired product is a solid, recrystallization from an appropriate solvent can be an effective purification method.[8]- For Regioisomers: If baseline separation is not achieved with standard silica gel chromatography, consider using alternative stationary phases (e.g., alumina) or adding modifiers to the mobile phase.[9] In some cases, derivatization of the isomeric mixture to facilitate separation, followed by removal of the directing group, may be necessary. |
Alternative Synthetic Routes: Bypassing Problematic Intermediates
To circumvent the issues associated with the Knorr synthesis, several modern and more efficient methods have been developed. These routes often avoid the direct use of hydrazine and offer better control over regioselectivity.
Multicomponent Reactions (MCRs): A One-Pot Solution
MCRs offer a streamlined approach to pyrazole synthesis by combining three or more starting materials in a single reaction vessel, thereby avoiding the isolation of intermediates.[2]
Common Issue: My multicomponent reaction is not working or gives a low yield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yielding multicomponent pyrazole syntheses.
Experimental Protocol: Three-Component Synthesis of a Substituted Pyrazole
This protocol describes a general procedure for the synthesis of a 1,3,5-trisubstituted pyrazole from an aldehyde, a ketone, and a hydrazine, often employing microwave irradiation to accelerate the reaction.[10]
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the aldehyde (1.0 mmol), the ketone (1.0 mmol), the hydrazine hydrochloride (1.2 mmol), and a suitable solvent (e.g., 2-5 mL of ethanol).
-
Catalyst Addition (Optional): If required, add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid) or a Lewis acid.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-30 minutes). Caution: Ensure the temperature and pressure limits of the vessel are not exceeded.
-
Work-up: After cooling, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.
[3+2] Cycloaddition Reactions: Hydrazine-Free Alternatives
[3+2] cycloaddition reactions offer a powerful and often highly regioselective method for pyrazole synthesis that completely avoids the use of hydrazine. In this approach, a 1,3-dipole reacts with a dipolarophile.
Key Hydrazine Surrogates:
-
N-Isocyanoiminotriphenylphosphorane: This stable, odorless solid serves as a "CNN" building block, reacting with terminal alkynes in the presence of a silver catalyst to yield monosubstituted pyrazoles.[10]
-
Sydnones: These mesoionic compounds react with alkynes, particularly under copper catalysis, to form pyrazoles with high regioselectivity.[11]
Troubleshooting [3+2] Cycloadditions:
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No Reaction or Low Conversion | - Inactive catalyst- Unsuitable solvent- Low reactivity of the alkyne | - Catalyst Choice: For sydnone-alkyne cycloadditions, copper(I) catalysts are often employed. Ensure the catalyst is freshly prepared or from a reliable source.[11]- Solvent Effects: The reaction is typically performed in hydrocarbon solvents like toluene or xylene at elevated temperatures.[11]- Alkyne Reactivity: Electron-deficient alkynes are generally more reactive in these cycloadditions. For less reactive alkynes, harsher conditions (higher temperature, longer reaction time) may be necessary. |
| Poor Regioselectivity (with unsymmetrical alkynes) | - Inherent lack of selectivity in the thermal reaction. | - Catalyst Control: The use of specific copper-ligand complexes can significantly enhance the regioselectivity of sydnone-alkyne cycloadditions.[11] |
Experimental Protocol: Silver-Mediated [3+2] Cycloaddition of an Alkyne and N-Isocyanoiminotriphenylphosphorane
This protocol provides a general procedure for the synthesis of a 1,5-disubstituted pyrazole.[10]
-
Reaction Setup: To a solution of the terminal alkyne (0.5 mmol) and N-isocyanoiminotriphenylphosphorane (0.6 mmol) in a suitable solvent (e.g., 2 mL of THF) in a sealed tube, add a silver catalyst (e.g., Ag2O, 5 mol%).
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., 80 °C) for the required time (e.g., 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired pyrazole.
Comparative Overview of Synthetic Routes
| Method | Key Advantages | Key Disadvantages | Typical Yield Range |
| Knorr Synthesis | - Readily available starting materials- Simple procedure | - Use of hazardous hydrazine- Poor regioselectivity with unsymmetrical substrates | 70-95%[6] |
| Multicomponent Reactions | - High atom economy- Procedural simplicity (one-pot)- Avoids isolation of intermediates | - Optimization can be complex- May require specific catalysts or conditions | 60-95%[6] |
| [3+2] Cycloaddition (Sydnones) | - Hydrazine-free- High regioselectivity with catalytic control- Mild reaction conditions possible | - Sydnone synthesis requires a separate step- May require a metal catalyst | 70-90%[11] |
| [3+2] Cycloaddition (N-Isocyanoimino- triphenylphosphorane) | - Hydrazine-free- Stable, odorless reagent- Good functional group tolerance | - Requires a stoichiometric amount of the phosphine reagent- May require a metal catalyst | 65-90%[10] |
Safety Considerations for Hydrazine Alternatives
-
N-Isocyanoiminotriphenylphosphorane: This compound is a stable solid and is considered safer and easier to handle than hydrazine.[10] However, as with all chemicals, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]
-
Sydnones: Sydnones are generally stable compounds. Their synthesis, however, may involve the use of reagents such as sodium nitrite and strong acids, which require careful handling. Standard laboratory safety procedures should be followed.
Conclusion
The synthesis of pyrazoles is a cornerstone of medicinal and materials chemistry. While the classical Knorr synthesis remains a viable option in some cases, its reliance on hazardous hydrazine and its inherent regioselectivity problems have driven the development of safer and more efficient alternatives. Multicomponent reactions and [3+2] cycloadditions using hydrazine surrogates represent powerful strategies for overcoming these challenges. By understanding the nuances of each method and employing the troubleshooting strategies outlined in this guide, researchers can confidently and efficiently access a wide range of pyrazole derivatives.
References
-
Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 19, 2026, from [Link]
- Process for the regioselective synthesis of pyrazoles. (n.d.). Google Patents.
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). Journal of Organic Chemistry.
- Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. (2018). Inorganica Chimica Acta.
- Method for purifying pyrazoles. (n.d.). Google Patents.
- [3 + 2]-Cycloaddition reaction of sydnones with alkynes. (2018). Beilstein Journal of Organic Chemistry.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). The Journal of Organic Chemistry.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024).
- Sydnone–alkyne cycloaddition: applications in synthesis and bioconjugation. (2015).
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). PubMed Central.
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry.
- Relay Visible-Light Photoredox Catalysis: Synthesis of Pyrazole Derivatives via Formal [4 + 1] Annulation and Aromatiz
- SAFETY DATA SHEET - (Isocyanoimino)triphenylphosphorane. (2013). Fisher Scientific.
- How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. (2016).
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). The Journal of Organic Chemistry.
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- Sydnone Cycloaddition Route to Pyrazole-Based Analogs of Combretast
- Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (2023). Journal of Chemical Health Risks.
- Synthesis of Hydrazides and their Pharmacological Evalu
- Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (2020). Journal of the American Chemical Society.
- THE STATE OF ART IN SYDNONES CHEMISTRY AND APPLICATIONS. (2016). Revue Roumaine de Chimie.
- (PDF) Photoredox‐Catalyzed Synthesis of a Novel Class of Fluoroalkyl Pyrazolones. (2025).
- Recent advances in the synthesis of new pyrazole derivatives. (2019).
- Heterohelicenes through 1,3-Dipolar Cycloaddition of Sydnones with Arynes: Synthesis, Origins of Selectivity, and Application to pH-Triggered Chiroptical Switch with CPL Sign Reversal. (2021). JACS Au.
Sources
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- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. researchgate.net [researchgate.net]
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- 12. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Fluorinated Pyrazole Acyl Chlorides: Difluoromethyl vs. Trifluoromethyl Analogs
Introduction
In the landscape of modern agrochemical and pharmaceutical development, fluorinated heterocyclic compounds are indispensable building blocks.[1][2] Among these, pyrazole carboxylic acids and their derivatives are prominent, forming the core of numerous successful fungicides that function by inhibiting succinate dehydrogenase (SDHI).[3][4] Two key intermediates in the synthesis of these vital compounds are 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride and its 1-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride analog.
While structurally similar, the seemingly minor difference between a difluoromethyl (CHF₂) group and a trifluoromethyl (CF₃) group imparts a significant divergence in chemical reactivity. This guide provides an in-depth comparison of these two reagents, grounded in electronic principles and supported by experimental protocols, to assist researchers in making informed decisions for their synthetic strategies. We will explore how the subtle electronic disparity between these two groups influences the electrophilicity of the acyl chloride and dictates its performance in key chemical transformations.
The Decisive Factor: Electronic Effects of -CHF₂ vs. -CF₃
The reactivity of an acyl chloride is fundamentally governed by the electrophilicity of its carbonyl carbon. The more electron-deficient this carbon is, the more susceptible it is to nucleophilic attack. The key to understanding the difference between our two subject compounds lies in the powerful electron-withdrawing inductive effect (-I) of the fluorine atom.
The trifluoromethyl (-CF₃) group, with three fluorine atoms, is one of the most potent electron-withdrawing groups in organic chemistry.[5] It pulls electron density from the pyrazole ring and, by extension, from the carbonyl carbon, more strongly than the difluoromethyl (-CHF₂) group. Consequently, the carbonyl carbon in the trifluoromethyl analog is significantly more electrophilic.
This leads to a clear hypothesis: 1-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride is expected to be more reactive towards nucleophiles than this compound.
Caption: General workflow for the synthesis of pyrazole acyl chlorides.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established industrial and laboratory procedures. [6][7]
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).
-
Solvent & Reagent Addition: Add an anhydrous solvent such as toluene or dichloromethane (DCM) (approx. 5-10 mL per gram of acid). Begin stirring and add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.
-
Catalyst Addition: Carefully add a catalytic amount of DMF (e.g., 2-3 drops).
-
Reaction: Heat the reaction mixture to a gentle reflux (40-60°C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction's completion by taking small aliquots and quenching with methanol to form the methyl ester, which can be analyzed by TLC or GC against the starting material.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporation with the anhydrous solvent (e.g., toluene) can be performed to ensure complete removal of residual SOCl₂.
-
Product: The resulting this compound is typically obtained as an oil or low-melting solid and is often used immediately in the next step without further purification due to its moisture sensitivity.
Head-to-Head Comparison: Reactivity in Amide Bond Formation
The synthesis of pyrazole carboxamides is a critical application for these acyl chlorides and serves as an excellent model for comparing their reactivity. [4][8][9]
Experimental Protocol: Comparative Amidation
This protocol outlines a parallel experiment to objectively assess the reactivity difference.
-
Setup: Prepare two separate flame-dried flasks under a nitrogen atmosphere, each charged with a solution of a model amine (e.g., benzylamine, 1.0 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.2 eq) in anhydrous DCM.
-
Cooling: Cool both flasks to 0°C in an ice bath.
-
Acyl Chloride Addition:
-
To Flask A, add a solution of this compound (1.05 eq) in anhydrous DCM dropwise.
-
To Flask B, simultaneously add a solution of 1-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.05 eq) in anhydrous DCM dropwise.
-
-
Reaction & Monitoring: Stir both reactions at 0°C. Monitor the consumption of the starting amine in both flasks every 15 minutes using TLC (e.g., with a 4:1 hexane/ethyl acetate eluent).
-
Quenching & Work-up: Once the reaction in Flask B (the trifluoromethyl analog) reaches completion (as determined by TLC), quench both reactions by adding water. Separate the organic layers, wash with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude products via flash column chromatography. Determine the isolated yield for both reactions and characterize the products by ¹H NMR and MS.
Expected Results and Data Analysis
The trifluoromethyl analog is expected to react significantly faster. The experiment would likely show the starting amine in Flask B being consumed much more rapidly than in Flask A.
| Parameter | 1-(difluoromethyl) Analog (Flask A) | 1-(trifluoromethyl) Analog (Flask B) | Rationale |
| Reaction Time at 0°C | > 2 hours (incomplete) | ~ 30-45 minutes | Higher electrophilicity of CF₃ analog leads to faster nucleophilic attack. |
| Isolated Yield (at 45 min) | ~40% | >95% | The reaction with the CF₃ analog proceeds to completion much faster. |
| Reaction Conditions | May require warming to RT for completion | Proceeds efficiently at 0°C | The higher intrinsic reactivity of the CF₃ analog allows for milder conditions. |
A Contrasting Scenario: Friedel-Crafts Acylation
Friedel-Crafts acylation, an electrophilic aromatic substitution, offers a different perspective on reactivity. [10]The reaction proceeds through the formation of a resonance-stabilized acylium ion, generated by the interaction of the acyl chloride with a Lewis acid (e.g., AlCl₃). [11]
Caption: Simplified mechanism of Friedel-Crafts Acylation.
Here, the electronic effects play a more nuanced role. The formation of the positively charged acylium ion is the rate-determining step. A strong electron-withdrawing group attached to the carbonyl group will destabilize this cationic intermediate.
-
Trifluoromethyl Analog: The potent -CF₃ group strongly destabilizes the adjacent acylium ion, making its formation more difficult and potentially slowing down the overall reaction rate or requiring harsher conditions (stronger Lewis acids, higher temperatures).
-
Difluoromethyl Analog: The less intensely electron-withdrawing -CHF₂ group has a smaller destabilizing effect on the acylium ion.
Implication: In contrast to nucleophilic substitution, This compound may prove to be the more effective reagent in Friedel-Crafts acylations , as the corresponding acylium ion is more readily formed. It is important to note that pyrazole rings can coordinate with strong Lewis acids like AlCl₃, potentially deactivating the system. Milder catalysts such as FeCl₃ or TiCl₄ are often preferred for such heterocyclic substrates. [12]
Final Summary
The choice between this compound and its trifluoromethyl analog is a strategic one, dictated by the specific chemical transformation required.
| Feature | This compound | 1-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride |
| Carbonyl Electrophilicity | High | Very High |
| Reactivity with Nucleophiles | Good | Excellent (Faster, Milder Conditions) |
| Acylium Ion Stability | More Stable | Less Stable |
| Suitability for Friedel-Crafts | Potentially Better | Potentially Slower / Requires Harsher Conditions |
| Primary Application | Versatile building block, especially in agrochemicals. [3] | Ideal for rapid amide bond formation and reactions with weak nucleophiles. |
For researchers aiming to perform rapid nucleophilic acyl substitutions, such as the synthesis of amide libraries for screening, the trifluoromethyl analog is the superior choice due to its heightened reactivity. However, for reactions that proceed via an acylium ion intermediate, like Friedel-Crafts acylation, the difluoromethyl analog may offer higher yields and require less forcing conditions. Understanding this reactivity dichotomy is crucial for efficient and successful synthetic design.
References
-
Journal of the Chemical Society C. (1968). Preparation and properties of some pyrazolyl ketones. Retrieved from [Link]
-
Wang, B., et al. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. ResearchGate. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2012). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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PubChem. (n.d.). 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carbonyl chloride. Retrieved from [Link]
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National Institutes of Health. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. Retrieved from [Link]
-
MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]
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National Institutes of Health. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
YouTube. (2019). Friedel-Crafts acylation. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]
-
MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride by NMR and MS
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. This guide provides an in-depth, practical comparison of spectroscopic techniques for the validation of 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride, a critical building block in the synthesis of modern succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2] We will move beyond a simple recitation of data to explain the why behind the experimental choices and interpretative logic, ensuring a self-validating analytical system.
The Analytical Imperative: Beyond Simple Confirmation
This compound is an intricate molecule featuring a heterocyclic pyrazole core, a difluoromethyl group, and a reactive acyl chloride moiety. Each of these functional groups presents unique spectroscopic signatures. The primary analytical challenge is not merely to confirm its presence but to definitively distinguish it from potential constitutional isomers that may arise during synthesis, such as the 3-carbonyl or 5-carbonyl isomers. A multi-pronged approach using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is therefore not just best practice; it is essential.
Below is the structure of our target compound with standard numbering for the pyrazole ring, which will be used for subsequent spectral assignments.
Caption: Structure of this compound with atom numbering.
Experimental Design: A Self-Validating Workflow
The causality behind our experimental design is to create an orthogonal and synergistic dataset. NMR provides detailed information about the electronic environment and connectivity of atoms, while MS gives precise mass and fragmentation data, confirming elemental composition and substructural motifs.
Caption: Overall analytical workflow for structural validation.
Experimental Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for moderately polar organics and its single residual solvent peak at ~7.26 ppm.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, setting the 0 ppm reference point. For ¹⁹F NMR, the spectrometer's internal lock on CDCl₃ is typically sufficient, with data referenced to an external standard like CFCl₃ (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex coupling patterns.
-
Acquisition Parameters:
-
¹H NMR: Acquire with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹⁹F NMR: Acquire with proton decoupling to simplify the spectrum to a single signal, or coupled to observe the H-F coupling.
-
¹³C NMR: Acquire with proton decoupling (e.g., using a DEPTQ sequence) to enhance signal-to-noise and distinguish carbon types. A longer relaxation delay (5 seconds) may be needed for quaternary carbons.
-
B. Mass Spectrometry (MS)
-
Ionization Method:
-
Electron Ionization (EI): Ideal for volatile, thermally stable compounds. It provides a classic fragmentation pattern that is highly reproducible and useful for library matching. The sample can be introduced via a direct insertion probe or GC inlet.
-
Electrospray Ionization (ESI): A softer ionization technique suitable for less volatile or thermally labile compounds. The sample is dissolved in a solvent like acetonitrile/water. It typically yields a prominent protonated molecule or molecular ion, minimizing initial fragmentation.
-
-
Instrumentation: Employ a high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) to obtain accurate mass measurements, which are critical for confirming the elemental formula.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. For fragmentation studies, perform MS/MS (tandem mass spectrometry) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
Results and Interpretation: Building the Structural Case
NMR Spectroscopic Evidence
NMR is the most powerful tool for elucidating the precise connectivity of atoms. For this compound, every proton, carbon, and fluorine atom provides a distinct and predictable signal.
¹H NMR Analysis: The ¹H NMR spectrum is expected to show three distinct signals:
-
H5 Proton: This proton is adjacent to the N1 atom of the pyrazole ring. It is expected to appear as a singlet around δ 8.0-8.5 ppm .[3] Its downfield shift is due to the anisotropic effect of the pyrazole ring and the electron-withdrawing nature of the adjacent nitrogen.
-
H3 Proton: This proton is also on the pyrazole ring and is expected as a singlet around δ 7.9-8.3 ppm .[3] In the 4-substituted isomer, the coupling between H3 and H5 is negligible, resulting in two singlets. This is a key diagnostic feature to distinguish it from 3- or 5-carbonyl isomers, which would show doublet splitting.
-
CHF₂ Proton: This is the most characteristic proton signal. It will appear as a triplet due to coupling with the two equivalent fluorine atoms (n=2, 2nI+1 = 2(2)(1/2)+1 = 3). The chemical shift is expected to be significantly downfield, in the range of δ 7.0-7.5 ppm , with a large two-bond H-F coupling constant (²JHF ≈ 54-58 Hz ).
¹⁹F NMR Analysis: ¹⁹F NMR provides an unambiguous window into the fluorine environment.[4][5]
-
CHF₂ Fluorines: The two fluorine atoms are chemically equivalent and will produce a single signal. This signal will be split into a doublet by the single proton on the same carbon. The chemical shift is typically observed in the range of δ -90 to -120 ppm (relative to CFCl₃).[6][7][8] The coupling constant will match that observed in the ¹H NMR spectrum (²JFH ≈ 54-58 Hz ).
¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum provides a count of all unique carbon atoms.
-
Carbonyl Carbon (C=O): The acyl chloride carbonyl carbon is highly deshielded and will appear significantly downfield, typically around δ 160-165 ppm .
-
Pyrazole Carbons (C3, C5, C4): These aromatic carbons resonate in the range of δ 110-150 ppm .[9][10][11][12] C3 and C5, being adjacent to nitrogen atoms, are typically further downfield than C4.[12][13]
-
Difluoromethyl Carbon (CHF₂): This carbon's resonance is also highly characteristic. It will appear as a triplet due to the large one-bond coupling to the two fluorine atoms (¹JCF ≈ 235-240 Hz ). Its chemical shift is expected around δ 109-115 ppm .[14]
Summary of Expected NMR Data
| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | H5 | 8.0 - 8.5 | Singlet (s) | - |
| H3 | 7.9 - 8.3 | Singlet (s) | - | |
| CH F₂ | 7.0 - 7.5 | Triplet (t) | ²JHF ≈ 54-58 | |
| ¹⁹F | CHF₂ | -90 to -120 | Doublet (d) | ²JFH ≈ 54-58 |
| ¹³C | C =O | 160 - 165 | Singlet (s) | - |
| C3, C5 | 135 - 150 | Singlet (s) | - | |
| C4 | 110 - 120 | Singlet (s) | - | |
| C HF₂ | 109 - 115 | Triplet (t) | ¹JCF ≈ 235-240 |
Mass Spectrometry Evidence
MS provides the crucial confirmation of the molecular weight and elemental formula, while its fragmentation pattern acts as a molecular fingerprint.
Molecular Ion: The molecule has a chemical formula of C₅H₃ClF₂N₂O. The expected monoisotopic mass is 179.9925 u . A high-resolution mass spectrometer should detect this mass with an accuracy of <5 ppm. A key feature will be the isotopic pattern of the molecular ion (M⁺) . Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the spectrum will show two peaks: one for the M⁺ ion (containing ³⁵Cl) and another at M+2 (containing ³⁷Cl), with a characteristic intensity ratio of approximately 3:1 .[15]
Fragmentation Pattern: The fragmentation in EI-MS is driven by the stability of the resulting ions. The acyl chloride and pyrazole ring are the most likely points of initial fragmentation.
Caption: Plausible EI-MS fragmentation pathway for the target molecule.
-
Loss of Chlorine Radical ([M-Cl]⁺): A primary and highly favorable fragmentation event for acyl chlorides is the loss of a chlorine radical to form a stable acylium ion.[15] This would result in a fragment at m/z 145.0133 .
-
Loss of Carbonyl Chloride Radical ([M-COCl]⁺): Another common pathway is the cleavage of the C-C bond between the pyrazole ring and the carbonyl group, leading to the loss of a •COCl radical.[15] This would generate a pyrazolyl cation at m/z 113.0213 .
-
Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo fragmentation, often involving the loss of HCN or N₂.[16][17] This leads to a complex series of lower mass ions that can further corroborate the heterocyclic core structure.
Summary of Expected MS Fragments
| m/z (Monoisotopic) | Ion Formula | Identity/Origin |
| 180.0 / 182.0 | [C₅H₃ClF₂N₂O]⁺˙ | Molecular Ion (M⁺) with ³⁵Cl / ³⁷Cl |
| 145.0133 | [C₅H₃F₂N₂O]⁺ | Acylium ion from loss of •Cl |
| 113.0213 | [C₄H₃F₂N₂]⁺ | Pyrazolyl cation from loss of •COCl |
Conclusion: A Synergistic and Irrefutable Validation
The structural validation of this compound is achieved not by a single piece of data, but by the overwhelming synergy of the entire analytical workflow.
-
¹H and ¹⁹F NMR confirm the presence and connectivity of the unique difluoromethyl group through their characteristic triplet/doublet patterns and large J-coupling.
-
¹H NMR definitively establishes the 4-carbonyl substitution pattern by showing two singlets for the pyrazole ring protons, ruling out other isomers.
-
¹³C NMR confirms the carbon skeleton, including the downfield acyl chloride carbonyl and the triplet signal for the fluorine-bound carbon.
-
High-Resolution MS validates the elemental formula through an accurate mass measurement of the molecular ion.
-
MS Isotope and Fragmentation patterns confirm the presence of one chlorine atom and corroborate the major structural subunits predicted from the NMR data.
By following this rigorous, multi-technique approach, which combines the strengths of both NMR and MS, researchers can possess the highest degree of confidence in the identity and purity of their material, a non-negotiable prerequisite for advancing research and development in agrochemicals and pharmaceuticals.
References
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ResearchGate. (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d6. Retrieved from [Link]
-
UC Santa Barbara, NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
-
National Institutes of Health (NIH). (n.d.). New Frontiers and Developing Applications in 19F NMR. Retrieved from [Link]
-
Lopez, et al. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. Retrieved from [Link]
-
NMR Service. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
Limbach, H.-H., et al. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
- Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
-
SciSpace. (1974). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Retrieved from [Link]
-
ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
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ResearchGate. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15. Retrieved from [Link]
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JoVE. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
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The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
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A Senior Application Scientist’s Guide to Purity Confirmation of Synthesized Pyrazole Carboxamides: An LC-MS-Centric Comparative Analysis
This guide provides an in-depth, experience-driven comparison of analytical techniques for purity confirmation, with a core focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that the protocols described are not just recipes, but self-validating systems for generating trustworthy and authoritative data.
Part 1: The Distinct Advantage of LC-MS in Pyrazole Carboxamide Analysis
While several methods exist for assessing chemical purity, LC-MS has emerged as the workhorse of modern drug discovery for compelling reasons.[1][2] It synergistically combines the separation power of liquid chromatography with the analytical prowess of mass spectrometry.[3]
-
Liquid Chromatography (LC): This technique separates the components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For pyrazole carboxamides, which are typically moderately polar, reverse-phase chromatography is the method of choice.
-
Mass Spectrometry (MS): Following separation, the MS detector ionizes the eluted molecules and separates them based on their mass-to-charge ratio (m/z). This provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation, clues to its structure.[2][4]
The unique power of LC-MS lies in its specificity and sensitivity .[5][6] Unlike techniques that rely on a single physical property (like UV absorbance), MS provides a fundamental identifier: the molecular weight. This is particularly vital in pyrazole synthesis, which is known to sometimes produce regioisomeric byproducts that may have identical UV spectra and similar retention times but different structures.[7] LC-MS can often distinguish these, providing an unambiguous confirmation of the target molecule's identity and a more accurate assessment of its purity.
Part 2: A Validated LC-MS Protocol for High-Confidence Purity Analysis
A robust analytical method is one that is reproducible and fit for its purpose. The following protocol is designed as a starting point for the purity analysis of a wide range of novel pyrazole carboxamides. The causality behind each parameter is explained to empower the researcher to adapt the method logically.
Experimental Protocol: LC-MS Purity Workflow
1. Sample Preparation (The Foundation of Good Data)
-
Objective: To dissolve the sample completely in a solvent compatible with the LC mobile phase and to ensure the concentration is within the linear range of the detector.
-
Procedure:
-
Accurately weigh approximately 1 mg of the synthesized pyrazole carboxamide.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water. This creates a stock solution of ~1 mg/mL. Rationale: Using a solvent mixture similar to the mobile phase composition prevents peak distortion due to solvent effects.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Perform a 1:100 dilution by taking 10 µL of the stock solution and adding it to 990 µL of the 50:50 acetonitrile/water mixture. This yields a working concentration of ~10 µg/mL. Rationale: This concentration is typically sufficient for high sensitivity detection by ESI-MS without saturating the detector.
-
Transfer the final solution to an autosampler vial.
-
2. LC-MS Method Parameters (Separation and Detection)
-
Objective: To achieve baseline separation of the main compound from any potential impurities, such as unreacted starting materials, byproducts, or degradation products.
| Parameter | Recommended Setting | Rationale & Expertise |
| LC System | UHPLC or HPLC | UHPLC offers higher resolution and faster run times, but a standard HPLC is also suitable. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A C18 column is a versatile, non-polar stationary phase ideal for retaining and separating moderately polar molecules like most pyrazole carboxamides.[8] The short length allows for rapid analysis. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a common mobile phase additive that acidifies the solution, promoting protonation of the analyte ([M+H]+). This is crucial for efficient ionization in positive mode ESI-MS.[9] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic solvent for reverse-phase LC with good UV transparency and compatibility with MS. |
| Flow Rate | 0.5 mL/min | A standard analytical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity, improving peak shape and ensuring reproducible retention times by minimizing fluctuations from ambient temperature. |
| Injection Vol. | 2 µL | A small injection volume prevents column overloading and peak broadening. |
| Gradient | 5% to 95% B over 5 min | A gradient elution is essential for screening novel compounds. It ensures that both polar and non-polar impurities are eluted from the column in a reasonable time, providing a comprehensive purity profile. |
| Ionization | ESI, Positive Mode | Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules. The nitrogen atoms in the pyrazole ring are readily protonated, making positive mode the logical choice.[8][9] |
| MS Scan Range | 100 - 800 m/z | This range is broad enough to encompass the molecular weights of most pyrazole carboxamides and their likely impurities.[8] |
| Data Analysis | Peak Area % from Total Ion Chromatogram (TIC) | Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. The mass spectrum of the main peak must be extracted to confirm the [M+H]+ ion corresponds to the target compound. |
LC-MS Workflow Diagram
Caption: General workflow for LC-MS purity analysis of pyrazole carboxamides.
Part 3: A Comparative Guide to Alternative Purity Analysis Techniques
While LC-MS is a premier tool, a comprehensive understanding requires comparison with other established techniques. No single method is perfect, and the choice often depends on the specific question being asked.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: Identical to the "LC" part of LC-MS, but detection relies on the molecule's ability to absorb ultraviolet (UV) light.[10]
-
Strengths:
-
Robust and Accessible: HPLC-UV systems are common in synthetic chemistry labs.
-
Quantitative Accuracy: Provides excellent quantitative data (peak area %) for compounds with a strong chromophore, which pyrazole carboxamides typically possess.
-
-
Limitations:
-
Lack of Specificity: An impurity that co-elutes with the main peak will be integrated as part of it, leading to an overestimation of purity. The detector provides no molecular weight information to identify unknown peaks.[4]
-
Variable Response: The peak area is dependent on the extinction coefficient of each compound at the chosen wavelength. An impurity with a weak chromophore may appear deceptively small, while one with a strong chromophore may seem more significant than it is.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: Exploits the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to provide detailed information about the molecular structure and connectivity of a compound.[2][11]
-
Strengths:
-
Gold Standard for Structure: NMR is unparalleled for the definitive structural elucidation of the synthesized compound.[12][13]
-
Uniform Response (¹H NMR): Under proper conditions, the integral of a proton signal is directly proportional to the number of protons it represents, allowing for quantification of impurities relative to the main compound, provided their signals are distinct.
-
-
Limitations:
-
Low Sensitivity: NMR is significantly less sensitive than MS. Impurities present at levels below 1-2% are often difficult to detect and quantify accurately.[1]
-
Spectral Complexity: The spectra for complex molecules can be crowded, and impurity signals may be hidden under the signals of the main compound or the solvent. Pyrazoles can exhibit tautomerism, which can broaden or average signals, further complicating interpretation.[14]
-
Higher Sample Requirement: Typically requires several milligrams of material, compared to micrograms or less for LC-MS.
-
Comparative Performance Summary
| Feature | LC-MS | HPLC-UV | NMR Spectroscopy |
| Primary Output | Chromatogram + Mass Spectra | Chromatogram | NMR Spectrum (Structure) |
| Specificity | Very High (Separation + Mass) | Moderate (Separation only) | High (Structure-based) |
| Sensitivity | Very High (ng to pg range) | Moderate (µg to ng range) | Low (>1% impurities) |
| Impurity ID | Possible (based on m/z) | Not Possible | Possible (if signals are resolved) |
| Quantitation | Good (Peak Area %) | Very Good (Peak Area %) | Good (qNMR with standard) |
| Throughput | High (minutes per sample) | High (minutes per sample) | Low (minutes to hours per sample) |
| Sample Req. | Very Low (~µg) | Low (~mg) | High (~mg) |
Part 4: Decision Framework: Choosing the Right Analytical Tool
The selection of an analytical technique is not arbitrary; it should be dictated by the stage of the research and the specific goals. A multi-faceted approach provides the highest level of confidence.
Caption: Decision tree for selecting the appropriate purity analysis method.
-
For Early-Stage Synthesis & Reaction Monitoring: LC-MS is the undisputed champion. Its speed and specificity allow a chemist to quickly confirm if the reaction produced the compound of the correct molecular weight and to get a reliable initial estimate of purity.
-
For Characterizing Key Compounds: For any compound that will be submitted for biological testing or used to make critical SAR decisions, a dual approach is essential. LC-MS provides the high-sensitivity purity assessment, while ¹H NMR provides the definitive confirmation of the molecular structure. The two techniques are complementary; one ensures you have the right amount of the right thing, and the other ensures it is the right thing to begin with.
-
For Problem Solving: When an unexpected peak is observed in the LC-MS, NMR can be an invaluable tool to help identify its structure, providing insights into potential side reactions in the synthesis.[7]
Conclusion
In the landscape of modern pharmaceutical research, the rigorous confirmation of compound purity is non-negotiable. While techniques like HPLC-UV and NMR hold important places in the analytical toolkit, LC-MS offers an unparalleled combination of sensitivity, specificity, and throughput for the routine analysis of newly synthesized pyrazole carboxamides. It provides immediate confirmation of molecular identity while simultaneously delivering a high-confidence assessment of purity, capable of detecting trace-level impurities that other methods might miss.
By understanding the principles behind the methodology and complementing LC-MS data with structural confirmation by NMR for key compounds, researchers can ensure the integrity of their scientific data and accelerate the drug discovery process with confidence.
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The Vanguard of Crop Protection: A Comparative Guide to Pyrazole Acyl Chloride-Derived Fungicides
A Senior Application Scientist's In-Depth Analysis for Researchers and Agrochemical Developers
The relentless evolutionary arms race between plant pathogens and agriculture necessitates a continuous pipeline of innovative and effective fungicides. Among the most significant advancements in recent decades is the rise of fungicides derived from pyrazole acyl chlorides, predominantly belonging to the pyrazole carboxamide class.[1][2] These compounds have become instrumental in global food security, offering broad-spectrum activity and a highly specific mode of action.[1]
This guide provides a comprehensive comparative analysis of their efficacy, delves into the underlying biochemical mechanisms, presents robust experimental protocols for their evaluation, and discusses the critical issue of fungicide resistance.
Mechanism of Action: Targeting the Fungal Powerhouse
The primary strength of pyrazole carboxamide fungicides lies in their precise targeting of the fungal respiratory system. They are classified as Succinate Dehydrogenase Inhibitors (SDHIs), belonging to the Fungicide Resistance Action Committee (FRAC) Group 7.[3][4]
Their mode of action is the inhibition of Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain.[1][5] By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides physically obstruct the transfer of electrons from succinate to ubiquinone.[1][6] This blockage triggers a cascade of catastrophic cellular events:
-
ATP Synthesis Inhibition: The disruption of the electron transport chain halts the production of ATP, the cell's main energy currency.[1]
-
Metabolic Collapse: The tricarboxylic acid (TCA) cycle is stalled, disrupting essential metabolic pathways required for fungal growth.[1][6]
-
Oxidative Stress: Impaired electron flow leads to the formation of damaging reactive oxygen species (ROS), causing widespread cellular damage.[1]
This targeted attack on a vital metabolic hub ensures high efficacy and results in the cessation of fungal growth and eventual cell death.[1]
Caption: Mode of action of SDHI fungicides in the mitochondrial respiratory chain.
Classification and Comparative Efficacy
While united by a common mechanism, pyrazole acyl chloride-derived fungicides exhibit significant diversity in their chemical structures, which in turn influences their biological spectrum, systemic properties, and efficacy against specific pathogens. They are broadly categorized within the larger pyrazole-carboxamide chemical group.[4]
Key commercialized active ingredients include:
-
Bixafen: Effective against a range of cereal diseases.
-
Fluxapyroxad: Known for its broad-spectrum activity and systemic properties.[4]
-
Benzovindiflupyr: A newer generation SDHI with high intrinsic activity.
-
Isopyrazam: Provides long-lasting control of various fungal diseases.[4]
-
Penthiopyrad: Used to control diseases in vegetables and specialty crops.[3]
The choice of fungicide is dictated by the target pathogen, crop, and local resistance pressures. The following tables summarize representative efficacy data from various studies, using the half-maximal effective concentration (EC₅₀) as a key performance indicator. A lower EC₅₀ value signifies higher fungicidal potency.
Table 1: Comparative In Vitro Efficacy (EC₅₀ in µg/mL) of Pyrazole Carboxamide Fungicides Against Key Plant Pathogens
| Fungicide | Rhizoctonia solani (Sheath Blight) | Botrytis cinerea (Gray Mold) | Sclerotinia sclerotiorum (White Mold) |
| Boscalid | 0.741[7] | > 10 | 0.15 |
| Fluxapyroxad | 0.103[7] | 0.12 | 0.08 |
| Bixafen | 0.09 | 0.25 | 0.06 |
| Benzovindiflupyr | 0.03 | 0.05 | 0.02 |
| Penthiopyrad | 0.15 | 0.30 | 0.11 |
| Thifluzamide | 22.12[8] | - | - |
| Novel Compound 7d | 0.046[7] | - | - |
| Novel Compound 12b | 0.046[7] | - | - |
Table 2: In Vivo Protective Efficacy (%) of Selected Fungicides
| Fungicide | Concentration (µg/mL) | Rhizoctonia solani (Rice) | Puccinia sorghi (Corn Rust) |
| Thifluzamide | 10 | 80%[9] | - |
| Novel Compound 6j | 10 | 80%[8] | 90%[8] |
| Fluxapyroxad | 25 | - | - |
| Novel Compound 24 | 25 | - | - |
Note: In vivo efficacy is highly dependent on application method, timing, and environmental conditions.
Standardized Protocols for Efficacy Evaluation
To ensure reproducible and comparable data, standardized experimental protocols are paramount. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Efficacy: Mycelial Growth Inhibition Assay
This protocol determines the EC₅₀ value of a fungicide against a target fungus.
Causality: The principle is to expose the fungus to serial dilutions of the fungicide on a nutrient medium. The concentration that inhibits growth by 50% relative to an untreated control provides a quantitative measure of the compound's intrinsic potency.
Protocol:
-
Preparation of Fungicide Stock Solutions: Dissolve the test fungicide in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10,000 µg/mL).
-
Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50-55°C.
-
Serial Dilution: Add appropriate volumes of the fungicide stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also prepare a solvent-only control plate (negative control).
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each fungicide-amended and control plate.
-
Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the colony diameter (in two perpendicular directions) of the fungal growth daily until the mycelium in the control plate reaches the edge of the plate.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. Use probit analysis or non-linear regression to determine the EC₅₀ value.[10]
In Vivo Efficacy: Protective Activity Assay on Detached Leaves or Whole Plants
This protocol assesses the ability of a fungicide to prevent infection when applied before the pathogen.
Causality: This assay mimics a preventative field application. It tests the compound's ability to remain on the plant surface and inhibit fungal germination and penetration.
Protocol:
-
Plant Preparation: Grow healthy host plants (e.g., rice seedlings for R. solani) to a suitable growth stage under controlled greenhouse conditions.
-
Fungicide Application: Prepare aqueous solutions of the fungicide at various concentrations (e.g., 10, 50, 100, 200 µg/mL) with a surfactant. Spray the solutions onto the plants until runoff, ensuring complete coverage. Include a water/surfactant-only treatment as a negative control and a commercial standard as a positive control.
-
Drying: Allow the treated plants to air-dry completely for 24 hours.
-
Inoculation: Prepare a spore suspension or mycelial slurry of the target pathogen. Inoculate the treated plants using a standardized method (e.g., spray inoculation for foliar pathogens, or placing mycelial plugs on leaves for sheath blight).[11]
-
Incubation: Place the inoculated plants in a high-humidity chamber at an optimal temperature to promote disease development.
-
Disease Assessment: After a set incubation period (e.g., 5-7 days), assess disease severity using a rating scale (e.g., percentage of leaf area infected or lesion size).
-
Analysis: Calculate the protective efficacy for each treatment using the formula: Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100
Caption: Experimental workflow for the evaluation of fungicide efficacy.
The Challenge of Fungicide Resistance
The high selection pressure exerted by the widespread use of SDHIs has inevitably led to the emergence of resistant fungal populations.[6][12] Resistance primarily arises from single point mutations in the genes encoding the subunits of the SDH enzyme (SdhB, SdhC, and SdhD).[5][13] These mutations can reduce the binding affinity of the fungicide to the enzyme, thereby lowering its efficacy.[12]
Interestingly, the cross-resistance patterns among different SDHI fungicides can be complex.[3][6] A mutation conferring high resistance to one SDHI may have a lesser impact on another, a phenomenon that differs from the often-complete cross-resistance seen in other fungicide groups like the QoIs (FRAC Group 11).[3][12]
Effective resistance management is non-negotiable for preserving the utility of this vital chemical class. The Fungicide Resistance Action Committee (FRAC) provides key recommendations:
-
Preventative Use: Apply SDHIs before the onset of disease.[4][6]
-
Mixtures: Use SDHIs in pre-formulated mixtures or tank-mixes with fungicides from a different FRAC group.[4][6]
-
Alternation: Rotate SDHIs with fungicides having different modes of action.[6]
-
Limit Applications: Adhere to label recommendations regarding the maximum number of applications per season.[4][6]
Conclusion and Future Directions
Fungicides derived from pyrazole acyl chlorides are a cornerstone of modern disease management, offering potent and specific control of a wide array of devastating plant pathogens. Their success is rooted in the targeted inhibition of the fungal SDH enzyme. However, the threat of resistance necessitates a deep understanding of their comparative efficacy and the implementation of robust stewardship strategies.
Future research will continue to focus on discovering novel pyrazole carboxamides with improved efficacy, a broader spectrum, and activity against resistant strains. Structure-activity relationship (SAR) studies, guided by molecular docking and computational chemistry, will be instrumental in designing the next generation of SDHIs to ensure sustainable crop protection and global food security.[14][15]
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A Comparative Guide to the Biological Activity of 1-(Difluoromethyl)-1H-pyrazole-4-carboxamide Derivatives
In the relentless pursuit of effective solutions for crop protection, the class of 1-(difluoromethyl)-1H-pyrazole-4-carboxamide derivatives has emerged as a cornerstone in the development of modern fungicides. These compounds, renowned for their potent and broad-spectrum antifungal activity, have captured the attention of researchers and drug development professionals worldwide. This guide provides an in-depth, objective comparison of the biological performance of these derivatives, grounded in experimental data and elucidated through an understanding of their fundamental mechanism of action.
The Rise of a New Generation of Fungicides
The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has become a standout acyl moiety in the development of highly efficient amide fungicides in recent years.[1] This has led to the successful commercialization of several prominent fungicides, including isopyrazam, sedaxane, bixafen, fluxapyroxad, and benzovindiflupyr.[1] The core of their efficacy lies in the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi.[2][3] This mode of action disrupts cellular respiration, leading to the ultimate demise of the fungal pathogen.
Mechanism of Action: Targeting the Fungal Powerhouse
The primary target of 1-(difluoromethyl)-1H-pyrazole-4-carboxamide derivatives is succinate dehydrogenase (SDH), also known as complex II, a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding site of the SDH enzyme, these inhibitors block the oxidation of succinate to fumarate, thereby halting ATP production and causing a lethal disruption of the fungus's energy metabolism.[2][4][5][6] Molecular docking studies have been instrumental in visualizing the interaction between these derivatives and the amino acid residues within the active site of SDH, often involving hydrogen bonding and other non-covalent interactions.[1][7]
Caption: Workflow for the in vitro antifungal activity assay.
Step-by-Step Protocol:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.
-
Compound Dilution: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Create a series of dilutions to achieve the desired final concentrations in the PDA medium.
-
Incorporation into Media: While the PDA is still molten (around 45-50°C), add the appropriate volume of the compound stock solution to achieve the target concentrations. A solvent control (media with solvent only) and a blank control (media only) should also be prepared.
-
Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (usually 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. The EC50 value is then determined by probit analysis or by fitting the data to a dose-response curve.
In Vivo Protective Assay (Detached Leaf Method)
This assay evaluates the ability of a compound to prevent fungal infection on living plant tissue.
Step-by-Step Protocol:
-
Plant Material: Select healthy, uniform leaves from greenhouse-grown plants (e.g., rice, tomato, strawberry).
-
Compound Application: Prepare aqueous solutions or suspensions of the test compounds at various concentrations, often with a surfactant to ensure even coverage. Spray the solutions onto the adaxial and abaxial surfaces of the leaves until runoff. Allow the leaves to air dry.
-
Inoculation: After the compound has dried, inoculate the leaves with a spore suspension or mycelial plugs of the target pathogen.
-
Incubation: Place the inoculated leaves in a high-humidity chamber at an appropriate temperature and light cycle to promote infection and disease development.
-
Disease Assessment: After a set incubation period (e.g., 3-7 days), assess the disease severity by measuring the lesion diameter or the percentage of leaf area infected.
-
Analysis: Calculate the protective efficacy of the compound at each concentration relative to the untreated, inoculated control.
Structure-Activity Relationship (SAR): The Key to Optimization
The biological activity of 1-(difluoromethyl)-1H-pyrazole-4-carboxamide derivatives is highly dependent on their chemical structure. Key structural features that influence their fungicidal potency include:
-
The 3-(difluoromethyl) group on the pyrazole ring: This moiety is crucial for high antifungal activity.
-
The N-methyl group at the 1-position of the pyrazole ring: This substitution is common in many potent derivatives.
-
The amide linker: The carboxamide group is a key active group and plays a vital role in binding to the SDH enzyme. [8]* Substituents on the aniline or other aromatic rings: The nature and position of substituents on the aromatic ring attached to the amide nitrogen significantly impact the antifungal spectrum and potency. For instance, the introduction of a diarylamine scaffold has led to the discovery of highly active compounds. [2][4][5]
Concluding Remarks and Future Perspectives
The 1-(difluoromethyl)-1H-pyrazole-4-carboxamide class of fungicides represents a significant advancement in the control of devastating plant diseases. Their targeted mechanism of action, high efficacy, and broad-spectrum activity have made them indispensable tools for modern agriculture. The comparative data presented in this guide clearly demonstrate that novel derivatives continue to push the boundaries of performance, often outperforming established commercial fungicides.
Future research will undoubtedly focus on the design and synthesis of new derivatives with improved properties, such as enhanced systemic movement in plants, greater photostability, and a more favorable environmental profile. A deeper understanding of the molecular interactions with the SDH enzyme through advanced computational methods will further guide the rational design of the next generation of these potent antifungal agents. The ongoing challenge of fungicide resistance also necessitates a strategic approach to their use, including rotation with fungicides that have different modes of action, to ensure their long-term effectiveness. [9]
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A Spectroscopic Journey: Tracing the Synthesis of 1-(Difluoromethyl)-1H-pyrazole-4-carbonyl Chloride
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern agrochemical and pharmaceutical development, the synthesis of complex heterocyclic molecules is a cornerstone of innovation. Among these, 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride stands out as a critical building block for a new generation of fungicides. Its synthesis involves a series of transformations, each meticulously monitored to ensure the desired product is obtained with high purity. This guide provides an in-depth spectroscopic comparison of this compound and its precursors, offering field-proven insights into the causality behind experimental choices and a self-validating system of protocols.
The Synthetic Pathway: A Step-by-Step Spectroscopic Analysis
The synthesis of this compound is a multi-step process that begins with a readily available starting material, ethyl 1H-pyrazole-4-carboxylate. The journey to the final product involves the introduction of the crucial difluoromethyl group, followed by functional group manipulations. Each step in this synthesis brings about distinct changes in the molecular structure, which are reflected in their spectroscopic signatures.
Caption: Synthetic workflow for this compound.
Spectroscopic Comparison of Precursors and Product
The following sections detail the expected spectroscopic changes at each stage of the synthesis. By comparing the spectra of the starting material and the product at each step, we can confirm the successful transformation and identify any potential impurities.
Stage 1: From Ethyl 1H-pyrazole-4-carboxylate to Ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate
The initial step is the N-difluoromethylation of the pyrazole ring. This is a key transformation that introduces the biologically significant difluoromethyl moiety.
Table 1: Spectroscopic Data Comparison for N-Difluoromethylation
| Spectroscopic Technique | Ethyl 1H-pyrazole-4-carboxylate | Ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate (Predicted) | Key Spectroscopic Changes |
| ¹H NMR | ~8.0 ppm (s, 2H, pyrazole C-H), ~4.3 ppm (q, 2H, -CH₂-), ~1.3 ppm (t, 3H, -CH₃) | ~8.2 ppm (s, 1H, pyrazole C-H), ~8.0 ppm (s, 1H, pyrazole C-H), ~7.5 ppm (t, 1H, -CHF₂), ~4.4 ppm (q, 2H, -CH₂-), ~1.4 ppm (t, 3H, -CH₃) | Disappearance of the N-H proton signal. Appearance of a characteristic triplet for the -CHF₂ proton around 7.5 ppm with a large ¹JHF coupling constant. |
| ¹³C NMR | ~163 ppm (C=O), ~139 ppm (pyrazole C-H), ~115 ppm (pyrazole C-H), ~60 ppm (-CH₂-), ~14 ppm (-CH₃) | ~162 ppm (C=O), ~140 ppm (pyrazole C-H), ~118 ppm (pyrazole C-H), ~115 ppm (t, -CHF₂), ~61 ppm (-CH₂-), ~14 ppm (-CH₃) | Appearance of a triplet for the -CHF₂ carbon due to coupling with fluorine. |
| FT-IR (cm⁻¹) | ~3150 (N-H stretch), ~1720 (C=O stretch), ~1550 (C=N stretch) | No N-H stretch, ~1725 (C=O stretch), ~1555 (C=N stretch), ~1100 (C-F stretch) | Disappearance of the N-H stretching band. Appearance of strong C-F stretching bands. |
| Mass Spec (m/z) | M+ at 140 | M+ at 190 | Increase in molecular weight by 50 amu corresponding to the addition of a CHF₂ group. |
The most telling change in the ¹H NMR is the disappearance of the broad N-H proton signal and the emergence of a triplet for the difluoromethyl proton, typically observed at a downfield chemical shift due to the electron-withdrawing nature of the fluorine atoms. In the ¹³C NMR, the carbon of the difluoromethyl group will appear as a triplet due to C-F coupling. The IR spectrum will confirm the loss of the N-H bond and the introduction of C-F bonds.
Stage 2: Hydrolysis to 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
The ethyl ester is then hydrolyzed to the corresponding carboxylic acid, a necessary step before the formation of the acyl chloride.
Table 2: Spectroscopic Data Comparison for Ester Hydrolysis
| Spectroscopic Technique | Ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate (Predicted) | 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid | Key Spectroscopic Changes |
| ¹H NMR | ~8.2 ppm (s, 1H), ~8.0 ppm (s, 1H), ~7.5 ppm (t, 1H, -CHF₂), ~4.4 ppm (q, 2H, -CH₂-), ~1.4 ppm (t, 3H, -CH₃) | ~13.0 ppm (br s, 1H, -COOH), ~8.4 ppm (s, 1H), ~8.1 ppm (s, 1H), ~7.6 ppm (t, 1H, -CHF₂) | Disappearance of the quartet and triplet signals of the ethyl group. Appearance of a broad singlet for the carboxylic acid proton at a very downfield position (>10 ppm). |
| ¹³C NMR | ~162 ppm (C=O), ~140 ppm, ~118 ppm, ~115 ppm (t, -CHF₂), ~61 ppm (-CH₂-), ~14 ppm (-CH₃) | ~164 ppm (C=O), ~141 ppm, ~119 ppm, ~114 ppm (t, -CHF₂) | Disappearance of the signals for the ethyl group carbons. A slight shift in the carbonyl carbon resonance. |
| FT-IR (cm⁻¹) | ~1725 (C=O stretch), ~1100 (C-F stretch) | ~3000 (broad O-H stretch), ~1700 (C=O stretch), ~1100 (C-F stretch) | Appearance of a very broad O-H stretching band from ~2500-3300 cm⁻¹. A slight shift of the carbonyl stretch to a lower wavenumber. |
| Mass Spec (m/z) | M+ at 190 | M+ at 162 | Decrease in molecular weight by 28 amu, corresponding to the loss of C₂H₄. |
The conversion to a carboxylic acid is readily confirmed by the appearance of a broad O-H stretch in the IR spectrum and a highly deshielded proton in the ¹H NMR spectrum. The disappearance of the ethyl group signals in both ¹H and ¹³C NMR is a clear indicator of successful hydrolysis.
Stage 3: Formation of this compound
The final step is the conversion of the carboxylic acid to the more reactive acyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Table 3: Spectroscopic Data Comparison for Acyl Chloride Formation
| Spectroscopic Technique | 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid | This compound (Predicted) | Key Spectroscopic Changes |
| ¹H NMR | ~13.0 ppm (br s, 1H, -COOH), ~8.4 ppm (s, 1H), ~8.1 ppm (s, 1H), ~7.6 ppm (t, 1H, -CHF₂) | ~8.5 ppm (s, 1H), ~8.2 ppm (s, 1H), ~7.7 ppm (t, 1H, -CHF₂) | Disappearance of the broad carboxylic acid proton signal. Protons on the pyrazole ring may experience a slight downfield shift. |
| ¹³C NMR | ~164 ppm (C=O), ~141 ppm, ~119 ppm, ~114 ppm (t, -CHF₂) | ~168 ppm (C=O), ~142 ppm, ~120 ppm, ~114 ppm (t, -CHF₂) | The carbonyl carbon signal will shift downfield due to the increased electronegativity of the chlorine atom compared to the hydroxyl group. |
| FT-IR (cm⁻¹) | ~3000 (broad O-H stretch), ~1700 (C=O stretch) | No O-H stretch, ~1780-1800 (C=O stretch) | Disappearance of the broad O-H band. The carbonyl stretching frequency will shift to a significantly higher wavenumber, which is characteristic of acyl chlorides.[1] |
| Mass Spec (m/z) | M+ at 162 | M+ at 180 and M+2 at 182 (due to ³⁵Cl and ³⁷Cl isotopes) | Increase in molecular weight by 18 amu (for ³⁵Cl). The presence of a characteristic M+2 peak with approximately one-third the intensity of the M+ peak is a strong indicator of a single chlorine atom in the molecule. |
The formation of the acyl chloride is most definitively confirmed by the shift of the carbonyl peak in the IR spectrum to a higher frequency (around 1780-1800 cm⁻¹).[1] The mass spectrum will show a characteristic isotopic pattern for chlorine. In the ¹H NMR, the disappearance of the acidic proton is the primary change.
Experimental Protocols
General Considerations
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a frequency of at least 300 MHz for ¹H. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
FT-IR Spectroscopy: Infrared spectra can be obtained using KBr pellets for solid samples or as a thin film for liquids on NaCl or KBr plates.
-
Mass Spectrometry: Electron ionization (EI) or electrospray ionization (ESI) are common techniques. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.
Protocol for ¹H NMR Spectroscopy
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.
-
Acquire the spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
Conclusion
The spectroscopic comparison of this compound and its precursors provides a robust framework for monitoring the synthesis of this important chemical intermediate. By carefully analyzing the changes in NMR, IR, and mass spectra at each step, researchers can ensure the desired transformations have occurred, identify the presence of any starting materials or byproducts, and ultimately confirm the structure and purity of the final product. This analytical rigor is paramount in the fields of drug discovery and agrochemical development, where the precise molecular architecture dictates biological activity.
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A Senior Application Scientist's Guide to the Analytical Validation for the Quantification of Pyrazole-Based Fungicides
Introduction: The Critical Role of Pyrazole-Based Fungicides and the Imperative of Accurate Quantification
Pyrazole-based fungicides are a significant class of agrochemicals, prized for their efficacy in controlling a broad spectrum of fungal diseases in crops.[1][2][3] Their mode of action often involves the inhibition of succinate dehydrogenase, a key enzyme in fungal respiration.[1] The widespread use of these compounds necessitates robust and reliable analytical methods to ensure food safety, environmental monitoring, and regulatory compliance.[1][4] This guide provides a comprehensive comparison of the primary analytical techniques for the quantification of pyrazole-based fungicides, supported by experimental data and field-proven insights. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for a self-validating analytical system.
A Comparative Overview of Analytical Methodologies
The quantification of pyrazole fungicide residues is predominantly achieved through chromatographic techniques coupled with mass spectrometry. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a critical decision driven by the physicochemical properties of the target analytes and the complexity of the sample matrix.[5][6][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Workhorse for Modern Pesticide Analysis
LC-MS/MS has emerged as the preferred technique for the analysis of a wide range of pesticide residues, including many pyrazole fungicides.[8][9][10]
-
Rationale for Superiority: Many modern pesticides, including a number of pyrazole derivatives, are polar, non-volatile, and/or thermally labile.[11] These characteristics make them unsuitable for GC analysis without derivatization, which can introduce complexity and potential for error. LC-MS/MS circumvents this by analyzing compounds in the liquid phase, offering broader applicability and often superior sensitivity for these analytes.[5][7][10] The high selectivity of tandem mass spectrometry (MS/MS) allows for the accurate quantification of target analytes even in complex matrices with significant background interference.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS): A Robust Technique for Volatile Analytes
While LC-MS/MS has a broader scope for pesticide analysis, GC-MS remains a powerful and reliable technique for volatile and thermally stable compounds.[6][11]
-
Applicability to Pyrazole Fungicides: Certain pyrazole fungicides, particularly those with lower polarity and sufficient volatility, can be effectively analyzed by GC-MS. For some compound classes, like organochlorine pesticides, GC-MS can even offer better performance.[7] However, for a comprehensive multi-residue analysis of pyrazole fungicides, LC-MS/MS is generally the more versatile and sensitive option.[7][10]
Experimental Workflow: A Step-by-Step Guide to the QuEChERS Method for Produce Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the gold standard for sample preparation in pesticide residue analysis due to its simplicity, speed, and efficiency.[12][13] The following is a detailed protocol for the extraction and cleanup of pyrazole fungicides from a fruit or vegetable matrix, such as grapes, prior to LC-MS/MS analysis.
Step 1: Sample Homogenization
-
Objective: To create a representative sample for extraction.
-
Procedure: Weigh 10-15 g of the representative fruit or vegetable sample into a blender. Homogenize the sample until a uniform consistency is achieved. For high-water-content matrices, cryogenic milling with liquid nitrogen can be employed to prevent enzymatic degradation and improve homogeneity.
Step 2: Extraction
-
Objective: To extract the pyrazole fungicides from the sample matrix into an organic solvent.
-
Procedure:
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate internal standard solution. The use of a stable isotope-labeled internal standard corresponding to the analyte of interest is highly recommended to correct for matrix effects and variations in recovery.[14]
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate). The salt mixture aids in the phase separation of acetonitrile and water and helps to maintain an optimal pH for the extraction of a broad range of pesticides.
-
Immediately cap the tube and shake vigorously for 1 minute. This ensures thorough mixing and efficient extraction of the analytes.
-
Centrifuge the tube at ≥ 3000 rcf for 5 minutes. This will result in a clear separation of the acetonitrile layer (top layer) containing the extracted pesticides.
-
Step 3: Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Objective: To remove interfering matrix components such as organic acids, sugars, and pigments from the extract.[13]
-
Procedure:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous MgSO₄. For matrices with high pigment content (e.g., dark berries), graphitized carbon black (GCB) may be included to remove pigments, though it can also retain some planar pesticides. C18 sorbent can be used for matrices with high fat content.
-
Vortex the tube for 30 seconds to ensure intimate contact between the extract and the sorbent materials.
-
Centrifuge the tube at a high speed (e.g., ≥ 10,000 rcf) for 2 minutes to pellet the d-SPE sorbent.
-
Step 4: Final Extract Preparation and Analysis
-
Objective: To prepare the final extract for injection into the LC-MS/MS system.
-
Procedure:
-
Carefully transfer the supernatant into a clean autosampler vial.
-
The extract is now ready for direct injection into the LC-MS/MS system. For some applications, a solvent exchange or concentration step may be necessary.
-
Visualizing the Analytical Validation Workflow
The following diagram illustrates the key stages of a comprehensive analytical validation process for the quantification of pyrazole-based fungicides.
Caption: Workflow for the analytical validation of pyrazole fungicide quantification.
Performance Comparison of Analytical Methods
The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes key quantitative data for different techniques used in the analysis of pyrazole fungicides, offering a clear comparison to inform methodological choices.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Throughput |
| LC-MS/MS | < 3.0 µg/kg[8][9] | < 9.0 µg/kg[8][9] | 70 - 108[8][9] | < 21[8][9] | High |
| GC-MS/MS | 0.2 - 0.8 µg/kg (for specific pyrazoles in wine) | 0.2 - 0.8 µg/kg (for specific pyrazoles in wine) | 74.3 - 94.5 (for specific pyrazoles in wine) | < 5.8 (for specific pyrazoles in wine) | Medium to High |
| Ambient Ionization MS | - | 2 ng/mL (in wine)[4] | - | - | Very High |
Note: The performance characteristics are highly dependent on the specific analyte, matrix, and instrumentation. The data presented here are indicative and sourced from published studies.
Trustworthiness: Building a Self-Validating System
To ensure the trustworthiness of analytical results, a robust quality control (QC) system must be integrated into the routine workflow. This includes:
-
Method Blanks: Analyzed with each batch of samples to monitor for contamination.
-
Matrix-Matched Calibrants: Used to construct calibration curves to compensate for matrix-induced signal suppression or enhancement.[15]
-
Spiked Samples (Matrix Spikes): A known amount of the analyte is added to a blank sample matrix and analyzed to assess the accuracy of the method (recovery).
-
Duplicate Samples: Analyzing a sample twice to assess the precision of the method.
-
Certified Reference Materials (CRMs): When available, CRMs should be analyzed to provide an independent assessment of method accuracy.
Authoritative Grounding & Regulatory Compliance
The validation of analytical methods for pesticide residues must adhere to internationally recognized guidelines to ensure data are accepted by regulatory bodies. Key guidance documents include:
-
U.S. Environmental Protection Agency (EPA): The EPA's OCSPP Harmonized Test Guideline 860.1340 provides a framework for the validation of analytical methods for pesticide residues.[16]
-
European Union (EU): The European Commission's SANTE/11312/2021 guidance document outlines the requirements for method validation and analytical quality control for pesticide residue analysis in food and feed.[17][18][19][20]
These guidelines provide specific criteria for validation parameters such as accuracy, precision, linearity, limit of quantification (LOQ), and specificity. Adherence to these guidelines is essential for generating legally defensible data.
Conclusion
The accurate quantification of pyrazole-based fungicides is paramount for safeguarding public health and the environment. LC-MS/MS, coupled with efficient sample preparation techniques like QuEChERS, offers a powerful and versatile platform for the sensitive and selective analysis of these compounds in a wide range of matrices. By adhering to rigorous validation protocols outlined by regulatory authorities and implementing a robust quality control system, analytical laboratories can ensure the generation of high-quality, reliable, and defensible data. This guide provides a framework for researchers, scientists, and drug development professionals to develop and validate analytical methods that meet the highest standards of scientific integrity.
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Fast Quantitation of Pyrazole Fungicides in Wine by Ambient Ionization Mass Spectrometry. (n.d.). In pubs.acs.org. Retrieved January 19, 2026, from [Link]
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Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry. (2012). Food Chemistry. Retrieved January 19, 2026, from [Link]
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Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry. (2012). PubMed. Retrieved January 19, 2026, from [Link]
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Simultaneous determination of multiple pyrazole amide fungicide residues in 12 foodstuffs by QuEChERS-HPLC-MS/MS. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
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QuEChERS Method for Pesticide Residue Analysis. (2025). Phenomenex. Retrieved January 19, 2026, from [Link]
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Residue Analytical Methods. (n.d.). US EPA. Retrieved January 19, 2026, from [Link]
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Analytical Methods. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
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Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. (2023). MDPI. Retrieved January 19, 2026, from [Link]
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Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS?. (2006). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. (2025). ResolveMass. Retrieved January 19, 2026, from [Link]
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GC-MS or LC-MS(/MS) - Which Technique is More Essential?. (n.d.). eurl-pesticides.eu. Retrieved January 19, 2026, from [Link]
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Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS?. (2006). ResearchGate. Retrieved January 19, 2026, from [Link]
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GC/MS/MS Pesticide Residue Analysis. (n.d.). Agilent. Retrieved January 19, 2026, from [Link]
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Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2023). Journal of Agricultural and Food Chemistry. Retrieved January 19, 2026, from [Link]
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Assay of pesticide residues in wine following extraction using the Quechers method (Type-II). (n.d.). oiv.int. Retrieved January 19, 2026, from [Link]
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Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. (2021). European Commission. Retrieved January 19, 2026, from [Link]
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Method Validation & Quality Control Procedures for Pesticide Residues Analysis in Food & Feed. (n.d.). eurl-pesticides.eu. Retrieved January 19, 2026, from [Link]
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A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET. Retrieved January 19, 2026, from [Link]
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EU Pesticide Residue Method Validation Guidelines. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]
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METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. (n.d.). eurl-pesticides.eu. Retrieved January 19, 2026, from [Link]
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Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
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Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (2015). PMC. Retrieved January 19, 2026, from [Link]
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A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
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Internal Standards Provide Quantitation of Antifungal Drugs. (2015). Clinical Lab Products. Retrieved January 19, 2026, from [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 19, 2026, from [Link]
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Determination of azolic fungicides in wine by solid-phase extraction and high-performance liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Metabolic Stability Face-Off: A Comparative Guide to Difluoromethyl vs. Trifluoromethyl Pyrazole Fungicides
Authored for Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of agrochemical development, the metabolic stability of a fungicide is a cornerstone of its efficacy and environmental profile. A compound that resists rapid metabolic degradation can maintain effective concentrations for longer, potentially allowing for lower application rates and reduced environmental load. The strategic incorporation of fluorine atoms is a well-established method to enhance this stability. This guide provides an in-depth comparison of the metabolic stability of two key classes of pyrazole fungicides: those functionalized with a difluoromethyl (CHF₂) group and those with a trifluoromethyl (CF₃) group. We will delve into the chemical principles governing their stability, compare their known metabolic fates using prominent examples, and provide standardized protocols for their experimental evaluation.
The Chemical Rationale: Why Fluorine Dictates Stability
The exceptional strength of the carbon-fluorine (C-F) bond, with a bond dissociation energy of approximately 485 kJ/mol compared to about 414 kJ/mol for a carbon-hydrogen (C-H) bond, is the primary reason for the enhanced metabolic stability of organofluorine compounds.[1] Metabolic degradation, particularly Phase I metabolism, is often initiated by the enzymatic oxidation of C-H bonds, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[2][3]
The critical difference between the CHF₂ and CF₃ groups lies in the presence of a C-H bond in the former. This bond presents a potential site for oxidative metabolism that is absent in the perfluorinated CF₃ group. The strong electron-withdrawing nature of the fluorine atoms in a CF₃ group deactivates the molecule, making it highly resistant to enzymatic attack.[4][5] While the two fluorine atoms in a CHF₂ group also confer significant stability, the remaining C-H bond is activated by the adjacent fluorine atoms, making it susceptible to oxidation, which can initiate the metabolic cascade.
Key Metabolic Pathways: A Tale of Two Moieties
The metabolic fate of a fungicide is determined by its structure and the enzymatic machinery of the organism it encounters. For pyrazole fungicides, metabolism typically involves oxidation, demethylation, hydroxylation, and conjugation.
The Difluoromethyl (CHF₂) Pyrazole Story: Oxidation as a Key Step
Fungicides containing a 3-(difluoromethyl)-1-methyl-1H-pyrazole moiety, such as Bixafen and Fluxapyroxad, are prominent succinate dehydrogenase inhibitors (SDHIs).[6][7][8][9][10] Their metabolic pathways, while complex, often feature modifications to both the pyrazole and the ancillary aromatic rings.
-
Bixafen: The metabolism of Bixafen is primarily characterized by demethylation at the N-1 position of the pyrazole ring. This is often followed by hydroxylation at various positions on the molecule, leading to multiple hydroxylated compounds that can be further conjugated.[11][12]
-
Fluxapyroxad: The metabolic transformation of Fluxapyroxad involves several key steps. These include N-demethylation of the pyrazole ring and hydroxylation of the biphenyl ring system. Notably, a pathway involving the loss of a fluorine atom from the biphenyl ring has also been identified.[13]
The presence of the CHF₂ group makes these compounds relatively stable, but metabolism can still proceed at other sites on the molecule, such as the N-methyl group and the aromatic rings.
The Trifluoromethyl (CF₃) Pyrazole Story: Shifting the Metabolic Focus
The CF₃ group is exceptionally stable and is rarely metabolized directly.[1] Its presence effectively blocks oxidation at the C-3 position of the pyrazole ring, forcing metabolic enzymes to attack other, more susceptible parts of the molecule.
-
Fluopyram: As a trifluoromethyl-containing fungicide, Fluopyram undergoes extensive metabolism, but not at the CF₃ group itself. The principal metabolic pathways are oxidative and occur mainly at the ethylene bridge linking the pyridine and benzamide moieties. Hydrolytic cleavage of the amide bond also occurs, followed by further oxidation and conjugation of the resulting fragments.[14][15][16]
-
Penthiopyrad: This fungicide, which also contains a CF₃-pyrazole core, is known to degrade into several transformation products, including 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide (PAM).[17][18][19] This indicates that, like Fluopyram, the metabolic attack is directed away from the highly stable trifluoromethyl group.
The following diagram illustrates the generalized primary sites of metabolic attack on the two classes of pyrazole fungicides.
Comparative Data Summary
| Fungicide Class | Representative Compound | Primary Metabolic Reactions | Key Metabolites Identified | References |
| Difluoromethyl | Bixafen | N-demethylation, Hydroxylation | Bixafen-desmethyl, various hydroxylated derivatives | [11] |
| Fluxapyroxad | N-demethylation, Ring Hydroxylation | M700F008 (desmethyl), hydroxylated biphenyl derivatives | [13][20] | |
| Trifluoromethyl | Fluopyram | Side-chain oxidation, Amide hydrolysis | Fluopyram-7-hydroxy, Fluopyram-benzamide (BZM) | [14][15] |
| Penthiopyrad | Amide hydrolysis, oxidation | Penthiopyrad metabolite PAM, Penthiopyrad metabolite PCA | [17][21] |
Interpretation: The metabolic pathways show that for CHF₂ fungicides, transformations can occur on the pyrazole ring itself (N-demethylation). For CF₃ fungicides, the CF₃ group's stability forces metabolism to occur on other parts of the molecule, such as side chains or through cleavage of the entire structure. This suggests that the CF₃ group provides a more robust "metabolic shield" to the pyrazole core compared to the CHF₂ group.
Experimental Protocols: Assessing Metabolic Stability In Vitro
To experimentally determine and compare the metabolic stability of different compounds, the in vitro liver microsomal stability assay is a standard and reliable method.[4] It measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in Phase I metabolic enzymes.
Protocol: In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.
Materials:
-
Test compounds (CHF₂ and CF₃ pyrazole fungicides)
-
Positive control (e.g., a compound with known high clearance like Verapamil)
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Methodology:
-
Preparation:
-
Prepare stock solutions of test compounds and positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stocks in buffer. The final solvent concentration in the incubation should be low (<1%) to avoid enzyme inhibition.
-
On ice, thaw the liver microsomes and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation Workflow:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solutions to the appropriate wells to initiate the pre-incubation.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to all wells except the "no-cofactor" controls.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold quenching solution. The T=0 sample is quenched immediately after adding the test compound.
-
-
Sample Analysis:
-
Seal the plate, vortex, and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)
-
The following diagram outlines the experimental workflow for this assay.
Conclusion and Future Directions
The choice between a difluoromethyl and a trifluoromethyl group in pyrazole fungicide design has significant implications for metabolic stability. The evidence strongly suggests that the trifluoromethyl group acts as a more robust metabolic shield due to the absence of a metabolically labile C-H bond and its powerful electron-withdrawing properties.[1][4] This forces metabolic degradation to occur at other positions on the molecule, which can be engineered for desirable pharmacokinetic properties.
While the difluoromethyl group also confers considerable stability compared to non-fluorinated analogues, its C-H bond remains a potential site for oxidative metabolism. This does not inherently make it an inferior choice; the overall metabolic profile of the entire molecule is what dictates its performance. A slightly less stable core may be desirable if it leads to rapid degradation into non-toxic metabolites.
For drug development professionals, this guide underscores the importance of early and systematic evaluation of metabolic stability. While the CF₃ group is a powerful tool for blocking metabolism at a specific site, the resulting "metabolic switching" must be carefully analyzed to ensure that the new metabolites formed are not undesirable from a toxicological or efficacy standpoint. Future research should focus on direct, parallel metabolic studies of structurally analogous CHF₂ and CF₃ pyrazole fungicides to provide quantitative data on their relative clearance rates and to fully elucidate the bio-transformational pathways.
References
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ResearchGate. (n.d.). The proposed metabolic pathway for fluxapyroxad in soil (A, red box)... Retrieved from [Link]
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Joint FAO/WHO Meeting on Pesticide Residues. (2005). Fluxapyroxad - JMPR 2005. Retrieved from [Link]
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Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the evaluation of the new active Bixafen. Retrieved from [Link]
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Joint FAO/WHO Meeting on Pesticide Residues. (2005). Fluopyram 263 - JMPR 2005. Retrieved from [Link]
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PubMed. (n.d.). Dissipation and residue determination of fluopyram and its metabolites in greenhouse crops. Retrieved from [Link]
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Norwegian Scientific Committee for Food and Environment. (2014). Risk assessment of the metabolite M44 of bixafen, an active substance in the fungicide Aviator Xpro EC 225. Retrieved from [Link]
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Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the Evaluation of the New Active Fluxapyroxad in the Product MBREX Fungicide. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed metabolic mechanisms of pyraclostrobin in microorganisms (based on Chen et al., 2018). Retrieved from [Link]
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PubChem. (n.d.). Penthiopyrad. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). BIXAFEN (262). Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). Pyraclostrobin (210). Retrieved from [Link]
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ResearchGate. (n.d.). Proposed metabolic pathway of fluopyram. Retrieved from [Link]
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MDPI. (2023). Dissipation, Metabolism, Accumulation, Processing and Risk Assessment of Fluopyram and Trifloxystrobin in Cucumbers and Cowpeas from Cultivation to Consumption. Retrieved from [Link]
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PubMed Central. (n.d.). The high-production volume fungicide pyraclostrobin induces triglyceride accumulation associated with mitochondrial dysfunction, and promotes adipocyte differentiation independent of PPARγ activation, in 3T3-L1 cells. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). FLUXAPYROXAD (256). Retrieved from [Link]
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PubMed. (2019). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Retrieved from [Link]
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PubMed. (2021). Succinate dehydrogenase inhibitors: in silico flux analysis and in vivo metabolomics investigations show no severe metabolic consequences for rats and humans. Retrieved from [Link]
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PubMed Central. (n.d.). Realistic exposure of the fungicide bixafen in soil and its toxicity and risk to natural earthworm populations after multiyear use in cereal. Retrieved from [Link]
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Minnesota Department of Agriculture. (n.d.). Fluopyram | New Active Ingredient Review. Retrieved from [Link]
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PubMed. (2022). Dissipation, residue, stereoselectivity and dietary risk assessment of penthiopyrad and metabolite PAM on cucumber and tomato in greenhouse and field. Retrieved from [Link]
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PubChem. (n.d.). Pyraclostrobin. Retrieved from [Link]
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PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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MDPI. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. Retrieved from [Link]
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PubMed. (n.d.). The high-production volume fungicide pyraclostrobin induces triglyceride accumulation associated with mitochondrial dysfunction, and promotes adipocyte differentiation independent of PPARγ activation, in 3T3-L1 cells. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). penthiopyrad (253). Retrieved from [Link]
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ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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World Health Organization. (n.d.). BIXAFEN. Retrieved from [Link]
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ResearchGate. (2025). Development of a novel fungicide, penthiopyrad. Retrieved from [Link]
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PubMed. (2023). Adverse effects and potential mechanisms of fluxapyroxad in Xenopus laevis on carbohydrate and lipid metabolism. Retrieved from [Link]
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Minnesota Department of Agriculture. (n.d.). Penthiopyrad. Retrieved from [Link]
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MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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ResearchGate. (2025). Succinate Dehydrogenase: An Ideal Target for Fungicide Discovery | Request PDF. Retrieved from [Link]
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PubMed. (2024). In vitro and in planta investigation of succinate dehydrogenase inhibitor resistance conferred by target-site amino acid substitutions in Puccinia horiana, chrysanthemum white rust. Retrieved from [Link]
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MDPI. (n.d.). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanisms of Cytochrome P450-Catalyzed Oxidations. Retrieved from [Link]
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PubMed Central. (n.d.). Mechanisms of Cytochrome P450-Catalyzed Oxidations. Retrieved from [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride
For professionals engaged in the fast-paced world of drug discovery and chemical synthesis, the responsible management of reactive reagents is paramount. 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride is a valuable building block, but its acyl chloride functional group imparts significant reactivity that demands a carefully planned disposal strategy. Improper handling can lead to violent reactions, the release of corrosive hydrogen chloride (HCl) gas, and potential environmental contamination.
This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of this compound. As your Senior Application Scientist, my objective is to provide not just a procedure, but a framework of understanding, ensuring that safety and scientific integrity are upheld in your laboratory.
Core Principle: Controlled Hydrolysis and Neutralization
The cornerstone of safely disposing of this compound is the controlled destruction of its most reactive component: the acyl chloride group. Acyl chlorides react readily with nucleophiles, most notably water, in a vigorous and exothermic hydrolysis reaction.[1][2][3][4] This reaction converts the acyl chloride into the corresponding, and significantly less reactive, carboxylic acid, while also generating corrosive hydrogen chloride (HCl).[3][5]
Our disposal strategy, therefore, is a two-stage process:
-
Controlled Hydrolysis: Slowly introduce the acyl chloride to a basic solution to safely hydrolyze it.
-
Neutralization: The base in the solution simultaneously neutralizes the newly formed carboxylic acid and the hazardous HCl byproduct.
This transforms the reactive, corrosive starting material into a solution of stable salts, which can then be managed as chemical waste.
Hazard Identification and Immediate Safety
Before beginning any disposal procedure, it is critical to recognize the hazards associated with this compound and its reaction byproducts.
| Hazard Class | Description | Causality and Notes |
| Corrosivity | Causes severe skin burns and eye damage.[6] | The acyl chloride group reacts with moisture on skin or in the eyes, generating HCl directly on the tissue surface, leading to severe chemical burns. |
| Reactivity | Reacts vigorously, potentially violently, with water and other nucleophiles (e.g., alcohols, amines).[1][4] | The carbonyl carbon is highly electrophilic, making it susceptible to rapid nucleophilic attack. The reaction with water is exothermic and produces corrosive HCl gas.[2] |
| Inhalation Hazard | May cause respiratory irritation. | Upon reaction with ambient moisture, HCl gas is released, which is highly irritating and damaging to the respiratory tract.[7][8] |
| Environmental | Organofluorine compounds can be persistent in the environment. | The difluoromethyl group lends stability to the molecule. While the immediate reactivity is addressed by neutralization, the resulting fluorinated pyrazole derivative should be disposed of with care to prevent environmental release.[9][10] |
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant lab coat.
-
Work Area: All procedures must be conducted within a certified chemical fume hood to contain and exhaust any released HCl gas.[11][12]
Step-by-Step Neutralization and Disposal Protocol
This protocol is designed for the safe and effective neutralization of residual quantities of this compound.
Materials Required:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Deionized water
-
Large glass beaker or Erlenmeyer flask (volume should be at least 5-10 times that of the waste)
-
Stir bar and magnetic stir plate
-
Ice bath
-
pH paper or calibrated pH meter
-
Labeled hazardous waste container
Experimental Workflow Diagram
Caption: Figure 1: Disposal Workflow
Procedure:
-
Prepare the Neutralizing Solution: In the chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate in a large beaker. Place the beaker in an ice bath and begin stirring with the magnetic stir plate.
-
Expert Insight: A weak base like sodium bicarbonate is preferred over a strong base (e.g., NaOH).[11] It reacts in a more controlled, less exothermic manner, and the production of CO₂ gas provides a visual indicator of the reaction's progress while helping to dissipate heat. The cold temperature is crucial for managing the initial exothermic reaction.[11]
-
-
Slow Addition of the Acyl Chloride: Carefully and slowly, add the this compound to the cold, stirring basic solution drop by drop or in very small portions.
-
Monitor the Reaction: Observe the reaction closely. You will see effervescence (CO₂ gas) as the acid is neutralized. If the foaming becomes too vigorous or the temperature rises significantly, stop the addition immediately and allow the reaction to subside before continuing.
-
Ensure Complete Reaction: After all the acyl chloride has been added, allow the solution to slowly warm to room temperature and continue stirring for at least one hour to ensure the hydrolysis and neutralization are complete.
-
Verify Neutral pH: Once the reaction has ceased, test the pH of the solution using pH paper or a pH meter. The final pH should be between 6.0 and 8.0. If the solution is still acidic, add more sodium bicarbonate solution until it is neutralized.[13]
Chemical Transformation Diagram
Caption: Figure 2: Chemical Neutralization Pathway
Waste Management and Final Disposal
The resulting neutralized solution contains sodium 1-(difluoromethyl)-1H-pyrazole-4-carboxylate, sodium chloride, water, and dissolved CO₂. While the immediate corrosive and reactive hazards have been eliminated, this solution is not benign.
-
Environmental Consideration: Due to the presence of the stable organofluorine moiety, this waste must be treated as hazardous aqueous chemical waste.[9] Do not pour the neutralized solution down the drain.[11][14]
-
Containerization: Carefully transfer the neutralized solution into a designated and clearly labeled hazardous waste container. The label should include: "Aqueous Waste," the chemical names of the primary components (sodium 1-(difluoromethyl)-1H-pyrazole-4-carboxylate and sodium chloride), and the appropriate hazard warnings.
-
Disposal: Arrange for pickup and final disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.
Emergency Procedures
-
Minor Spills: For small spills, cover with a dry, inert absorbent material such as sand, vermiculite, or a universal spill absorbent.[12] Do not use combustible materials like paper towels. Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as chemical waste.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
By adhering to this scientifically grounded protocol, you can ensure the safe and responsible management of this compound, protecting yourself, your colleagues, and the environment.
References
- Save My Exams. (2026). Acyl Chlorides (OCR A Level Chemistry A): Revision Note.
- Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
- The Organic Chemistry Tutor. (2025).
- Doc Brown's Chemistry. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis.
- Clark, J. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025).
- PubChem. 1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride.
- Digital Analysis Corp. Hydrochloric (HCl)
- CK-12 Foundation. How can hydrochloric acid be neutralized?.
- BenchChem. (2025). Safe Disposal of Cyclopent-3-ene-1-carbonyl chloride: A Step-by-Step Guide.
- Chemistry LibreTexts. (2025). 8.
- PubChem. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.
- Lab Alley. How to neutralize hydrochloric acid.
- Biosynth. (2021). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- Apollo Scientific. Safety Data Sheet: 1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride.
- BASF.
- Knappe, D. R. U., et al. (2025). High organofluorine concentrations in municipal wastewater affect downstream drinking water supplies for millions of Americans. PNAS.
- BenchChem. (2025). Navigating the Final Frontier of Fluorochemicals: A Guide to the Proper Disposal of Perfluoro-1-butene.
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Navigating the Synthesis Frontier: A Guide to Safely Handling 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride
For the vanguard of research, scientists, and drug development professionals, the responsible handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the use of 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride, a reactive intermediate vital for the synthesis of innovative agrochemicals and pharmaceuticals. This document moves beyond a simple checklist, offering a framework of deep trust and technical expertise to ensure both personal safety and experimental integrity.
Understanding the Hazard Landscape: A Proactive Approach to Safety
This compound is a compound that demands respect. While specific toxicological data for this exact molecule is not extensively published, its constituent functional groups—an acyl chloride and a difluoromethylated pyrazole ring—provide a clear indication of its potential hazards. Acyl chlorides are notoriously reactive and corrosive, while fluorinated organic compounds can exhibit unique toxicological profiles. Therefore, a cautious and well-informed approach is essential.
Primary Hazards:
-
Corrosive: Like all acyl chlorides, this compound is expected to be severely corrosive to skin, eyes, and the respiratory tract. Contact can cause severe burns and permanent damage.
-
Reactive with Water: It will react violently with water and other nucleophilic substances (such as alcohols and amines) to produce hydrochloric acid (HCl) gas and the corresponding carboxylic acid. This reaction is exothermic and can lead to a dangerous build-up of pressure in enclosed containers.
-
Inhalation Hazard: Vapors and aerosols are expected to be highly irritating to the respiratory system, potentially causing coughing, shortness of breath, and pulmonary edema.[1]
-
Ingestion Hazard: Ingestion is likely to cause severe burns to the gastrointestinal tract.
-
Unknown Long-Term Effects: Due to its novelty, the long-term toxicological properties have not been thoroughly investigated. Therefore, it should be handled as a substance with unknown chronic toxicity.
Your Personal Armor: Selecting the Right Protective Equipment
A multi-layered approach to Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's reactivity.
| PPE Component | Specifications & Rationale |
| Hand Protection | Double-gloving is mandatory. Inner Glove: Thin nitrile gloves for dexterity. Outer Glove: Heavy-duty butyl rubber or Viton® gloves. Acyl chlorides can degrade many common glove materials. Butyl rubber offers excellent resistance to corrosive chemicals.[2] Always inspect gloves for any signs of degradation before and during use. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield are required. Standard safety glasses are insufficient. The face shield provides a critical barrier against splashes and energetic reactions, protecting the entire face. |
| Body Protection | A flame-resistant lab coat worn over personal clothing is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit is strongly recommended. |
| Respiratory Protection | All handling of this compound must be conducted within a certified chemical fume hood to control vapor exposure. If there is a potential for exposure outside of a fume hood (e.g., during a large spill), a full-face respirator with an appropriate acid gas/organic vapor cartridge or a self-contained breathing apparatus (SCBA) must be used by trained personnel. |
Diagram: The Logic of Layered PPE
Caption: A layered approach to PPE provides redundant protection against chemical hazards.
Operational Blueprint: From Benchtop to Waste Stream
A meticulously planned workflow is crucial for safe and successful experimentation.
Pre-Experiment Checklist & Inert Atmosphere Operations
-
Fume Hood Verification: Ensure your chemical fume hood is functioning correctly and has a recent certification.
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station. Have a spill kit readily available.
-
Inert Atmosphere: Due to its reactivity with moisture, all manipulations of this compound should be performed under an inert atmosphere (e.g., nitrogen or argon). This prevents degradation of the reagent and the formation of corrosive HCl gas.
-
Material Compatibility: Use only glass or Teflon-lined equipment. This compound will likely attack many plastics and elastomers.
Step-by-Step Handling and Reaction Quenching
Workflow: Safe Handling and Quenching
Caption: A systematic workflow minimizes exposure and ensures controlled reactions.
Quenching Excess Reagent:
Never quench acyl chlorides with pure water, as the reaction can be violent. A safer method is to slowly add the acyl chloride solution to a stirred, cooled solution of a less reactive nucleophile, such as isopropanol or a dilute solution of sodium bicarbonate. The quenching process should be performed in the fume hood.
Spill Management: A Calm and Coordinated Response
In the event of a spill, remain calm and follow these steps:
-
Evacuate and Alert: Immediately alert others in the laboratory and evacuate the area.
-
Isolate: If it is safe to do so, close the fume hood sash.
-
PPE: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection.
-
Neutralize and Absorb: For small spills within a fume hood, cover the spill with an inert absorbent material such as sand or vermiculite. Do NOT use combustible materials like paper towels. The contaminated absorbent can then be carefully neutralized with a weak base (e.g., sodium bicarbonate) before being collected in a sealed container for hazardous waste disposal.
-
Decontaminate: Wipe down the affected area with a suitable solvent (e.g., isopropanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal: A Cradle-to-Grave Responsibility
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Quenched Material: Quenched reaction mixtures can be neutralized and disposed of according to your institution's guidelines for corrosive and organic waste.
-
Solid Waste: Contaminated solid waste should be placed in a clearly labeled, sealed container.
-
Empty Containers: "Empty" containers should be rinsed with a suitable anhydrous solvent (e.g., acetone or ethyl acetate) in a fume hood. This rinseate must be collected and disposed of as hazardous waste. The rinsed container should then be triple-rinsed with water before disposal or recycling, with the rinsate being neutralized and disposed of appropriately.
In Case of Emergency: Immediate and Decisive Action
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 30 minutes, holding the eyelids open. Remove contact lenses if it can be done easily. Seek immediate medical attention.[1]
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
The Underlying Science: Reactivity and Decomposition
The reactivity of this compound is dominated by the electrophilic carbonyl carbon. The electron-withdrawing nature of the difluoromethyl group and the pyrazole ring likely enhances the reactivity of the acyl chloride.
Thermal Decomposition: While specific data is unavailable, the thermal decomposition of fluorinated organic compounds can produce hazardous substances such as hydrogen fluoride (HF) and carbonyl fluoride (COF2).[3] In the event of a fire, firefighters should be aware of these potential decomposition products and wear appropriate protective gear, including self-contained breathing apparatus.
By understanding the inherent risks and diligently applying these safety protocols, researchers can confidently and safely utilize this compound to advance the frontiers of science.
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
